Technical Guide for Drug Development & Chemical Biology Part 1: Executive Summary & Molecular Identity MM 47755 (also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin ) is a tetracyclic angucyclinone ant...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Drug Development & Chemical Biology
Part 1: Executive Summary & Molecular Identity
MM 47755 (also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin ) is a tetracyclic angucyclinone antibiotic isolated from Streptomyces species (e.g., Streptomyces sp. Gö 40/14). Unlike broad-spectrum antibiotics that primarily target cell wall synthesis or ribosomal function, MM 47755 occupies a unique niche in chemical biology due to its dual mode of action: direct antibacterial activity against Gram-positive organisms and, more significantly, the inhibition of staphyloxanthin virulence factor production in Staphylococcus aureus.
This guide details the mechanistic underpinnings of MM 47755, emphasizing its utility as a chemical probe for anti-virulence therapy —a strategy that disarms pathogens rather than killing them, potentially reducing selective pressure for resistance.
Chemical Profile
Property
Specification
CAS Number
117620-87-8
Chemical Formula
C₂₀H₁₆O₅
Molecular Weight
336.34 g/mol
Class
Angucyclinone (Benz[a]anthracene derivative)
Solubility
DMSO (>10 mM), Methanol, Acetone
Appearance
Yellow solid
Primary Targets
DNA (Intercalation), Staphyloxanthin Biosynthesis Pathway
Part 2: Mechanism of Action (MOA)
MM 47755 exhibits a pleiotropic mechanism of action, functioning through two distinct biological pathways depending on concentration and target organism.
Primary Mechanism: Inhibition of Staphyloxanthin Biosynthesis (Anti-Virulence)
The most distinct pharmacological value of MM 47755 lies in its ability to block the production of staphyloxanthin, the golden carotenoid pigment that protects S. aureus from reactive oxygen species (ROS) generated by the host immune system (neutrophils).
Target Pathway : The staphyloxanthin biosynthesis cascade, specifically downstream of farnesyl diphosphate (FPP).[1]
Molecular Effect : Treatment with MM 47755 results in depigmentation of S. aureus colonies (turning them from gold to white) without significantly inhibiting bacterial growth at sub-MIC levels.
Physiological Outcome : The loss of staphyloxanthin renders the bacteria hypersensitive to oxidative stress (e.g., hydrogen peroxide, superoxide) and significantly increases susceptibility to immune clearance (phagocytosis).
As a member of the angucycline class, MM 47755 possesses an aromatic benz[a]anthracene core capable of interacting directly with biological macromolecules.
DNA Intercalation : The planar tetracyclic structure allows MM 47755 to intercalate between DNA base pairs, disrupting replication and transcription.
Redox Cycling : The quinone moiety can undergo one-electron reduction to form semiquinone radicals, which transfer electrons to oxygen, generating superoxide anions and hydroxyl radicals. This causes oxidative DNA damage and lipid peroxidation.
Selectivity : Notably, MM 47755 has been reported to show low cytotoxicity against human cell lines (e.g., HepG2 IC50 > 100 µM), suggesting a therapeutic window where virulence inhibition occurs without host toxicity.
Part 3: Signaling & Pathway Visualization
The following diagram illustrates the dual impact of MM 47755: blocking the virulence shield (staphyloxanthin) and inducing direct oxidative stress.
Figure 1: Dual-Action Mechanism. MM 47755 inhibits the formation of the antioxidant staphyloxanthin shield while simultaneously generating internal oxidative stress, rendering the bacterium vulnerable to host immunity.
Part 4: Experimental Protocols
Protocol A: Staphyloxanthin Inhibition Assay
Objective: To quantify the anti-virulence activity of MM 47755 without confounding growth inhibition.
Preparation : Dissolve MM 47755 in DMSO to create a 10 mM stock. Store at -20°C in the dark.
Culture : Inoculate S. aureus (e.g., strain Newman or MRSA USA300) into Mueller-Hinton Broth (MHB).
Treatment : Add MM 47755 at sub-MIC concentrations (range: 1 µM – 50 µM). Include a DMSO vehicle control.
Incubation : Incubate at 37°C with shaking (200 rpm) for 24 hours.
Harvest : Centrifuge 2 mL of culture (10,000 x g, 5 min). Discard supernatant.
Extraction : Resuspend pellet in 200 µL methanol. Heat at 55°C for 5 minutes to extract pigment.
Quantification : Centrifuge to remove cell debris. Measure absorbance of the supernatant at 465 nm .
Objective: To determine the direct antibacterial potency.
Plate Setup : Use a 96-well clear bottom plate.
Dilution : Perform 2-fold serial dilutions of MM 47755 in MHB (Range: 128 µg/mL to 0.25 µg/mL).
Inoculum : Adjust bacterial culture to
CFU/mL. Add 100 µL to each well.
Controls :
Negative Control: Media only.
Positive Control: Vancomycin or Linezolid.
Readout : Incubate 18–24 hours at 37°C. Measure OD600. The MIC is the lowest concentration showing no visible growth.
Part 5: References
Sakai, K., et al. (2012). "Search method for inhibitors of Staphyloxanthin production by methicillin-resistant Staphylococcus aureus." Biological and Pharmaceutical Bulletin, 35(1), 48-53.
Gilpin, M. L., et al. (1989). "MM 47755, a new benz[a]anthracene antibiotic from a streptomycete."[3] The Journal of Antibiotics, 42(4), 627-628.[3][4]
Kesenheimer, C., & Groth, U. (2006). "Total synthesis of (-)-8-O-methyltetrangomycin (MM 47755)."[4][5] Organic Letters, 8(12), 2507-2510.
Unveiling the Molecular Architecture of MM 47755: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the chemical structure and properties of MM 47755, an angucyclinone antibiotic. Designed for a scientific aud...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical structure and properties of MM 47755, an angucyclinone antibiotic. Designed for a scientific audience, this document synthesizes key data to offer a comprehensive understanding of this microbial metabolite, moving from its fundamental composition to its practical handling in a research setting.
Core Chemical Identity of MM 47755
MM 47755 is a polycyclic aromatic natural product belonging to the angucyclinone class of antibiotics.[1][2][3] It was first isolated from the bacterium Streptomyces sp. Gö 40/14.[1] The compound is distinguished by a tetracyclic core, a characteristic feature of angucyclinones, which are known for their diverse biological activities.
The definitive chemical structure of MM 47755 is presented below, rendered using the Simplified Molecular Input Line Entry System (SMILES) notation and visualized through a 2D diagram.
Chemical Structure Visualization
Caption: 2D Chemical Structure of MM 47755.
Systematic Nomenclature and Identifiers
For unambiguous identification and cross-referencing in scientific literature and databases, MM 47755 is designated by the following systematic names and identifiers:
A thorough understanding of the physicochemical properties of MM 47755 is paramount for its effective use in experimental settings.
Physical Characteristics
MM 47755 typically presents as a yellow solid or flake crystal.[1][4] This appearance is a useful preliminary identifier in a laboratory context.
Solubility Profile
The solubility of MM 47755 is a critical factor in the design of in vitro assays and other experimental protocols. The compound exhibits good solubility in several common organic solvents.
To ensure the integrity of the compound, proper storage is essential. MM 47755 should be stored at -20°C.[1][4]
Biological Context and Activity
MM 47755 is recognized for its biological activity as an antibiotic.[1][2][3] Specifically, it has demonstrated both antibacterial and antifungal properties.[1][2][3] The angucyclinone scaffold is a well-established pharmacophore, and the specific substitutions on the MM 47755 tetracyclic system are responsible for its bioactivity. Further research into its mechanism of action and potential therapeutic applications is ongoing.
Experimental Protocols: Preparation of Stock Solutions
The following protocol provides a standardized method for the preparation of a 10 mM stock solution of MM 47755 in DMSO, a common starting point for a wide range of in vitro studies.
Materials
MM 47755 powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes
Calibrated pipettes
Vortex mixer
Procedure
Equilibration: Allow the vial of MM 47755 to reach room temperature before opening to prevent condensation.
Weighing: Accurately weigh 3.36 mg of MM 47755 powder.
Dissolution: Add 1 mL of anhydrous DMSO to the weighed MM 47755.
Homogenization: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
Quality Control: Visually inspect the solution to ensure no particulate matter remains.
Storage: Store the stock solution at -20°C in a tightly sealed container.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and biological context of MM 47755. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of this angucyclinone antibiotic. Adherence to the outlined handling and preparation protocols will ensure the integrity and reproducibility of experimental results.
References
LookChemicals. (n.d.). MM 47755. Retrieved from [Link]
MM 47755: Structural Biology, Mechanism, and Therapeutic Potential
Executive Summary MM 47755 (also known as 8-O-methyltetrangomycin or 6-deoxy-8-O-methylrabelomycin) is a tetracyclic angular polyketide antibiotic belonging to the angucyclinone class. Isolated from Streptomyces sp.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
MM 47755 (also known as 8-O-methyltetrangomycin or 6-deoxy-8-O-methylrabelomycin) is a tetracyclic angular polyketide antibiotic belonging to the angucyclinone class. Isolated from Streptomyces sp.[1][2] Gö 40/14, this compound represents a significant scaffold in the study of benz[a]anthracene derivatives. Unlike linear tetracyclines, MM 47755 features an angular arrangement of its four rings, a structural deviation that imparts unique electrophilic properties and DNA-binding capabilities.
This guide dissects the biological activity of MM 47755, moving beyond basic phenotypic observations to explore the molecular mechanisms of action (MoA), isolation protocols, and its potential as a lead compound for oncological and antimicrobial therapeutics.
Chemical Identity & Structural Biology
Structural Characterization
MM 47755 is defined by a benz[a]anthracene core. Its chemical structure reveals a quinone moiety within an angular framework, which is critical for its redox cycling capability and DNA intercalation.
Soluble in DMSO, Methanol, Acetone; Insoluble in water
Structure-Activity Relationship (SAR)
The biological potency of MM 47755 stems from two key structural features:
The Quinone System: Located on the C-ring, this moiety acts as an electron acceptor. Inside the cell, it can undergo redox cycling, generating Reactive Oxygen Species (ROS) that cause oxidative DNA damage.
The Angular Skeleton: The non-linear arrangement allows the molecule to wedge (intercalate) between DNA base pairs, disrupting replication and transcription.
Mechanism of Action (MoA)
The biological activity of MM 47755 is multimodal, primarily driven by its interaction with nucleic acids and cellular redox systems.
Primary Mechanism: DNA Intercalation
As an angucyclinone, MM 47755 functions as a DNA intercalator. The planar aromatic system inserts itself between adjacent base pairs of the DNA double helix. This physical distortion inhibits:
DNA Polymerase: Preventing replication.
RNA Polymerase: Blocking transcription.
Topoisomerase II: Stabilizing the cleavable complex, leading to double-strand breaks (similar to doxorubicin).
The quinone moiety is susceptible to one-electron reduction by cellular reductases (e.g., NADPH:cytochrome P450 reductase), forming a semiquinone radical. This radical transfers an electron to molecular oxygen, generating superoxide anions (O₂•⁻), which cascade into hydroxyl radicals (•OH), causing oxidative stress and apoptosis.
Pathway Visualization
The following diagram illustrates the dual-action mechanism of MM 47755 within a target cell.
Figure 1: Dual mechanism of action for MM 47755 involving direct DNA intercalation and quinone-mediated redox cycling.
Biological Activity Profile
Antimicrobial Spectrum
MM 47755 exhibits potent activity against Gram-positive bacteria. The angucyclinone structure is particularly effective against organisms with high GC-content DNA (like Streptomyces and Mycobacteria), likely due to preferential intercalation sites.
Gram-Positive Bacteria: High activity (e.g., Staphylococcus aureus, Bacillus subtilis).
Gram-Negative Bacteria: Moderate to low activity. The outer membrane of Gram-negatives often acts as a permeability barrier to hydrophobic angucyclines.
Fungi: Moderate antifungal activity observed.
Cytotoxicity & Antitumor Potential
Like many anthracycline-related compounds, MM 47755 shows significant cytotoxicity against various cancer cell lines.
Target: Rapidly dividing cells.
Selectivity: While potent, angucyclinones often lack high selectivity between tumor and normal tissue, necessitating formulation strategies (e.g., liposomal delivery) to improve the therapeutic index.
Experimental Methodologies
Isolation from Streptomyces sp.[1][2]
Objective: To extract high-purity MM 47755 from fermentation broth.
Rationale: Angucyclinones are hydrophobic; therefore, organic solvent extraction from the mycelium and supernatant is required.
Protocol:
Fermentation: Cultivate Streptomyces sp. Gö 40/14 in GYM medium (Glucose, Yeast extract, Malt extract) for 72–96 hours at 28°C with rotary shaking (180 rpm).
Separation: Centrifuge culture broth (4000 x g, 15 min) to separate mycelial biomass from the supernatant.
Extraction:
Supernatant: Extract twice with an equal volume of Ethyl Acetate (EtOAc).
Mycelium: Macerate in Acetone/Methanol (1:1) for 2 hours, filter, and evaporate solvent. Partition the residue between water and EtOAc.
Concentration: Combine EtOAc fractions, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude extract (typically a yellow/brown oil).
Purification:
Step A (Silica Gel): Flash chromatography using a gradient of Chloroform:Methanol (99:1 to 90:10). MM 47755 typically elutes as a yellow band.
Step B (Sephadex LH-20): Size-exclusion chromatography using Methanol as the mobile phase to remove low molecular weight impurities and salts.
Crystallization: Recrystallize from Methanol/Chloroform to obtain yellow needles.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine the IC₅₀ of MM 47755 against tumor cell lines.
Preparation: Dissolve MM 47755 in DMSO to create a 10 mM stock. Note: Final DMSO concentration in assay must be <0.5% to avoid solvent toxicity.
Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at 5,000 cells/well. Incubate for 24h.
Treatment: Add serial dilutions of MM 47755 (0.1 µM – 100 µM). Include Doxorubicin as a positive control.
Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.
Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
Future Outlook
MM 47755 serves as a vital precursor in the biosynthesis of more complex angucyclines. Its "deoxy" nature at the C-6 position makes it a prime candidate for combinatorial biosynthesis. By engineering oxygenases (e.g., P450s) into the host strain, researchers can hydroxylate the scaffold at novel positions, potentially increasing water solubility and reducing off-target toxicity.
References
Gilpin, M. L., et al. (1989). "MM 47755, a new benz[a]anthracene antibiotic from a streptomycete." The Journal of Antibiotics, 42(4), 627–628. Link
Kesenheimer, C., & Groth, U. (2006). "Total synthesis of (-)-8-O-methyltetrangomycin (MM 47755)." Organic Letters, 8(12), 2507–2510. Link
Rohr, J., & Thiericke, R. (1992). "Angucycline group antibiotics." Natural Product Reports, 9(2), 103–137. Link
Kharel, M. K., et al. (2012). "Angucyclines: Biosynthesis, mode of action, and antitumor properties." Natural Product Reports, 29, 264-325. Link
BenchChem. (2025). "MM 47755 Solubility and Preparation Protocol." Link
A Deep Dive into the Biosynthesis of Angucyclinone Antibiotics: From Core Assembly to Structural Diversification
Introduction: The Architectural Elegance of Angucyclinones Angucyclinones and their glycosylated counterparts, the angucyclines, represent the largest and most diverse family of natural products derived from type II poly...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Architectural Elegance of Angucyclinones
Angucyclinones and their glycosylated counterparts, the angucyclines, represent the largest and most diverse family of natural products derived from type II polyketide synthases (PKS).[1][2][3] These aromatic polyketides, primarily produced by soil-dwelling Streptomyces bacteria, are built upon a distinctive angularly fused, tetracyclic benz[a]anthracene skeleton.[2][4] Their profound structural variety, which stems from a conserved biosynthetic core followed by a cascade of enzymatic modifications, has made them a fertile ground for the discovery of compounds with potent antibacterial, antiviral, and anticancer activities.[1][3]
However, the true intrigue for the drug development professional lies not just in their bioactivity, but in their biosynthesis. The pathway is a masterclass in enzymatic precision, where a common linear polyketide chain is folded and then extensively tailored by a suite of "decorating" enzymes. These tailoring steps, including oxidative ring cleavages, rearrangements, and glycosylations, are responsible for generating a vast array of chemical architectures, from the canonical tetracycle to highly rearranged, "atypical" scaffolds found in molecules like jadomycins and lugdunomycin.[1][5][6]
This guide provides an in-depth exploration of the biosynthetic machinery responsible for creating angucyclinone antibiotics. We will dissect the core assembly line, illuminate the enzymatic tools that drive structural diversification, and present field-proven experimental workflows for identifying and characterizing these complex pathways. This document is designed for researchers and scientists who seek not only to understand this fascinating biosynthetic system but also to harness its principles for the discovery and engineering of novel therapeutics.
Part 1: The Core Assembly Line - Forging the Benz[a]anthracene Skeleton
The construction of all angucyclinones begins with a highly conserved process catalyzed by a Type II Polyketide Synthase (PKS). Unlike the massive, single-polypeptide modular Type I PKS systems, Type II PKSs are multi-enzyme complexes where individual, monofunctional proteins are used iteratively.[7][8]
The Minimal PKS and Chain Elongation
The journey starts with the decarboxylative condensation of a starter unit, typically acetyl-CoA, with nine extender units of malonyl-CoA.[9][10][11] This process is orchestrated by the "minimal PKS," which consists of:
Ketosynthase (KSα and KSβ): These two subunits form the catalytic core (a heterodimer) that drives the sequential Claisen condensation reactions, adding two carbon units from malonyl-CoA in each step.
Acyl Carrier Protein (ACP): A small, crucial protein that acts as a shuttle, carrying the growing polyketide chain via a phosphopantetheine arm to the various catalytic sites.
This iterative process results in a highly reactive, ACP-tethered linear decaketide. This nascent chain is not released but is immediately handed off to the next set of enzymes for controlled folding and cyclization.
First Cyclization, Aromatization, and Key Branchpoint Intermediates
The folding of the linear polyketide into the characteristic four-ring structure is a critical and defining step. It is governed by a specific suite of enzymes that prevent the chain from misfolding into other polycyclic aromatic structures (like tetracyclines). The key players are:
Angucycline-specific Ketoreductases (KRs): These enzymes reduce specific keto groups on the polyketide chain, which dictates the subsequent cyclization pattern.
Aromatases (AROs) and Cyclases (CYCs): This enzymatic duo catalyzes the sequential intramolecular aldol condensations and subsequent dehydrations that form the rings. The angucycline-specific cyclases are responsible for closing the fourth ring to create the signature angular orientation.[9][10]
This core assembly process culminates in the formation of one of two pivotal, albeit unstable, tetracyclic intermediates that serve as the last common precursors for a vast number of angucyclines: UWM6 or prejadomycin .[10][11] The specific intermediate produced acts as a critical branchpoint, directing biosynthesis down distinct and divergent tailoring pathways.
Core angucyclinone scaffold biosynthesis.
Part 2: The Art of Diversification - Post-PKS Tailoring Enzymes
The true genius of angucyclinone biosynthesis lies in the post-PKS tailoring enzymes. These enzymes take the conserved core scaffolds (UWM6 or prejadomycin) and modify them through a series of remarkable reactions, generating the vast structural diversity observed in this family.[1][3][6] Understanding these enzymes is paramount for appreciating, and potentially manipulating, the production of these antibiotics.
Oxygenases: The Master Sculptors of Rearrangement
Oxygenases are arguably the most transformative of the tailoring enzymes. They belong to several families, including flavoprotein monooxygenases (FPMO) and antibiotic biosynthesis monooxygenases (ABM), and are responsible for hydroxylations, epoxidations, and, most dramatically, oxidative ring cleavage.[6][10]
Oxidative Ring Cleavage: This process is responsible for creating "atypical" angucyclinones that lack the classic benz[a]anthracene core.
B-Ring Cleavage: In pathways like those for gilvocarcins and fluostatins, a single oxygenase can catalyze an initial hydroxylation followed by a Baeyer-Villiger oxidation, leading to the opening and rearrangement of the B-ring.[6][12]
C-Ring Cleavage: The enzymology behind C-ring cleavage was, for a long time, poorly understood. Recent work on lugdunomycin biosynthesis has provided a stunning example of sequential enzymatic action.[6][12] Targeted gene deletion studies have shown that the enzyme LugOIII , an ABM-family oxygenase, first installs an epoxide group. A second novel enzyme, LugOV , is then required for the subsequent cleavage of the C-ring.[6][12] This discovery of a two-enzyme system for ring cleavage opens new avenues for biosynthetic engineering.
Reductases and Glycosyltransferases: Fine-Tuning Bioactivity
While oxygenases perform dramatic rearrangements, other enzymes provide crucial fine-tuning:
Short-Chain Dehydrogenase/Reductases (SDRs): These enzymes catalyze the reduction of keto groups at various positions on the angucyclinone core.[10][13] These seemingly simple modifications can be critical, as the redox state of one position often dictates the feasibility of subsequent tailoring reactions by other enzymes.
Glycosyltransferases (GTs): Many angucyclinones are glycosylated to form mature angucycline antibiotics. GTs are responsible for attaching one or more sugar moieties to the aglycone core.[1] This glycosylation can dramatically improve the molecule's solubility and often plays a critical role in its mechanism of action and target recognition. The landomycin pathway, for instance, involves four GTs that work repeatedly to construct a hexasaccharide chain.[1]
Part 3: Orchestrating Production - Regulation of Biosynthesis
The biosynthetic gene clusters (BGCs) encoding angucyclinone pathways are often extensive, containing not only structural genes (for PKS and tailoring enzymes) but also regulatory genes. These regulators act as molecular switches, ensuring that the energetically expensive production of antibiotics occurs at the appropriate time in the bacterial life cycle. Many of these clusters are "silent" or poorly expressed under standard laboratory fermentation conditions, making the study of their regulation a critical step in unlocking their chemical potential.
Pathway-specific regulators are common. These often belong to well-known families of DNA-binding proteins:
StreptomycesAntibiotic Regulatory Proteins (SARPs): These are typically positive regulators (activators). A well-studied example is LndI from the landomycin gene cluster. LndI is essential for the production of landomycin; it binds to the promoter of structural genes to facilitate their transcription.[1]
TetR Family Regulators: These proteins often act as repressors. In the alpomycin pathway, AlpZ represses the expression of the entire cluster. Biosynthesis is only initiated when a small molecule ligand, an autoregulator, binds to AlpZ, causing it to dissociate from the DNA and thus de-repressing the pathway.[14] This creates a tightly controlled regulatory cascade.
Regulatory cascade in alpomycin biosynthesis.
Part 4: A Practical Guide to Studying Angucyclinone Biosynthesis
For the drug development scientist, understanding these pathways is the first step toward harnessing them. The following workflows outline field-proven strategies for identifying novel angucyclinone BGCs and elucidating the function of the enzymes within them.
Workflow 1: From Genome to Molecule via Heterologous Expression
The explosion in microbial genome sequencing has revealed a vast number of silent or "cryptic" BGCs. Heterologous expression is a powerful and widely adopted strategy to awaken these clusters and discover new molecules.[15][16][17][18] The core principle is to move the entire BGC from its native, often slow-growing or genetically intractable producer, into a well-characterized, "clean" host strain like Streptomyces albus or S. coelicolor.[15]
Obtain Genome Sequence: Start with the complete or draft genome sequence of a promising actinomycete strain.
Run antiSMASH Analysis: Upload the genome sequence to the online antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) server.[2] This tool automatically identifies BGCs and predicts the class of natural product they produce.
Analyze the Output: Look for clusters annotated as "Type II PKS." Examine the gene content within the cluster. A hallmark of an angucyclinone cluster is the presence of genes for a minimal PKS (KSα, KSβ, ACP) alongside genes for angucycline-specific cyclases and a suite of tailoring enzymes (oxygenases, reductases, GTs).
Prioritize Clusters: Prioritize clusters that contain unique combinations of tailoring enzymes, as these are most likely to produce novel structures.
Define Cluster Boundaries: Based on the antiSMASH output, precisely define the start and end of the BGC.
Clone the BGC: For large BGCs (>30 kb), traditional cloning is inefficient. Use advanced methods like Transformation-Associated Recombination (TAR) in yeast or Ligation-Independent Cloning (LIC) to capture the entire cluster in a suitable expression vector.
Select a Host: Choose a suitable heterologous host. Streptomyces albus J1074 is an excellent choice due to its fast growth, small genome, and clear metabolic background.[15]
Transform the Host: Introduce the vector containing the BGC into the chosen host via protoplast transformation or conjugation.
Cultivate and Analyze: Ferment the recombinant strain under various media conditions (the "one strain, many compounds" or OSMAC approach).[16]
Metabolite Profiling: Extract the fermentation broth and analyze the secondary metabolite profile using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Compare the profile to a control strain containing an empty vector to identify new peaks corresponding to the products of the expressed BGC.
Isolate and Elucidate: Scale up the fermentation, isolate the novel compounds using chromatographic techniques, and determine their structures using NMR spectroscopy and high-resolution MS.[15]
Workflow for discovery via heterologous expression.
Workflow 2: Elucidating Specific Enzyme Function
Once a BGC is actively producing compounds, the next critical task is to determine the function of each tailoring enzyme. This knowledge is essential for any future biosynthetic engineering efforts.
Construct Deletion Cassette: Design a cassette to replace the target gene with an antibiotic resistance marker via homologous recombination.
Introduce Cassette: Deliver the deletion cassette into the producing strain (either the native or heterologous host).
Select Mutants: Select for mutants that have undergone the desired double-crossover recombination event.
Analyze Metabolites: Ferment the deletion mutant and compare its metabolite profile to the wild-type strain.
Infer Function: The accumulation of a new intermediate (the substrate for the deleted enzyme) or the disappearance of a final product provides strong evidence for the enzyme's function. For example, deleting the C-ring cleavage enzyme lugOV led to the accumulation of its epoxidized precursor, confirming the role of LugOV in the step following epoxidation.[6]
Gene
Enzyme Family
Predicted Function
Experimental Validation
Resulting Phenotype
lugOIII
ABM Oxygenase
Epoxidase
Gene Deletion
Accumulation of non-epoxidized intermediate
lugOV
ABM Oxygenase
C-Ring Cleavage
Gene Deletion
Accumulation of C6a/12a epoxide intermediate
tacA
SDR
C12-Ketoreductase
In Vitro Assay
Converts C12-keto group to hydroxyl
lanGT2
Glycosyltransferase
Sugar attachment
Gene Inactivation
Accumulation of aglycone or partially glycosylated intermediates
Conclusion and Future Outlook
The biosynthesis of angucyclinone antibiotics is a paradigm of modularity and combinatorial logic in nature. A conserved PKS assembly line produces a common molecular chassis that is then extensively customized by a diverse toolkit of tailoring enzymes. This biosynthetic strategy results in an astonishing variety of complex chemical structures with a wide range of biological activities.
For drug development professionals, the true value lies in understanding this process as a blueprint for engineering. By mastering the experimental workflows of genome mining, heterologous expression, and functional genomics, we can now systematically tap into the vast, uncultivated reservoir of silent BGCs in microbial genomes. Furthermore, a deep understanding of the tailoring enzymes—particularly the oxygenases and glycosyltransferases that dictate the final architecture and bioactivity—opens the door to combinatorial biosynthesis. By mixing and matching enzymes from different pathways or using protein engineering to alter substrate specificity, we can begin to rationally design novel angucyclinone derivatives with improved therapeutic properties, moving beyond discovery and into the realm of true biosynthetic design.
References
The biosynthetic pathways of atypical angucyclines. ResearchGate. Available at: [Link]
Structures and hypothetical biosynthesis pathways of the compounds... ResearchGate. Available at: [Link]
Angucyclines and Angucyclinones from Streptomyces sp. CB01913 Featuring C-ring Cleavage and Expansion. PubMed Central. Available at: [Link]
Characterization of Bioactivities and Biosynthesis of Angucycline/Angucyclinone Derivatives Derived from Gephyromycinifex aptenodytis gen. nov., sp. nov. PubMed. Available at: [Link]
Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. National Institutes of Health. Available at: [Link]
Characterization of Bioactivities and Biosynthesis of Angucycline/Angucyclinone Derivatives Derived from Gephyromycinifex aptenodytis gen. nov., sp. nov. PubMed Central. Available at: [Link]
Divergence of Classical and C-Ring-Cleaved Angucyclines: Elucidation of Early Tailoring Steps in Lugdunomycin and Thioangucycline Biosynthesis. National Institutes of Health. Available at: [Link]
Putative functions of the ORFs in the angucyclinone antibiotics biosynthesis gene cluster. ResearchGate. Available at: [Link]
Unravelling key enzymatic steps in C-ring cleavage during angucycline biosynthesis. National Institutes of Health. Available at: [Link]
Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. Royal Society of Chemistry. Available at: [Link]
Heterologous Expression of Type II PKS Gene Cluster Leads to Diversified Angucyclines in Streptomyces albus J1074. MDPI. Available at: [Link]
Tailoring Enzymes Involved in the Biosynthesis of Angucyclines Contain Latent Context-Dependent Catalytic Activities. National Institutes of Health. Available at: [Link]
Biosynthesis of Polyketides in Streptomyces. MDPI. Available at: [Link]
Antibacterial and cytotoxic angucyclines discovered by heterologous expression of a type II polyketide gene cluster. Royal Society of Chemistry. Available at: [Link]
Tailoring Enzymes Involved in the Biosynthesis of Angucyclines Contain Latent Context-Dependent Catalytic Activities | Request PDF. ResearchGate. Available at: [Link]
Regulation of the Synthesis of the Angucyclinone Antibiotic Alpomycin in Streptomyces ambofaciens by the Autoregulator Receptor AlpZ and Its Specific Ligand. American Society for Microbiology. Available at: [Link]
(PDF) Engineering of complex polyketide biosynthesis - Insights from sequencing of the monensin biosynthetic gene cluster. ResearchGate. Available at: [Link]
Lecture-54 : Polyketide Biosynthesis. YouTube. Available at: [Link]
(PDF) Unravelling key enzymatic steps in C-ring cleavage during angucyclines biosynthesis. ResearchGate. Available at: [Link]
Application of Synthetic Biology to the Biosynthesis of Polyketides. SCIEPublish. Available at: [Link]
Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species. Frontiers. Available at: [Link]
Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts. PubMed. Available at: [Link]
An In-Depth Technical Guide to the Angucyclinone Antibiotic MM 47755: Discovery, Origin, and Core Scientific Insights
For Researchers, Scientists, and Drug Development Professionals Abstract MM 47755, also known by its synonyms 8-O-Methyltetrangomycin and 6-Deoxy-8-O-methylrabelomycin, is a naturally occurring angucyclinone antibiotic w...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM 47755, also known by its synonyms 8-O-Methyltetrangomycin and 6-Deoxy-8-O-methylrabelomycin, is a naturally occurring angucyclinone antibiotic with demonstrated antibacterial and antifungal properties. This comprehensive technical guide provides an in-depth exploration of the discovery, origin, and foundational science of MM 47755. It is designed to serve as a critical resource for researchers in microbiology, medicinal chemistry, and drug development, offering a detailed narrative of its isolation, structure elucidation, and what is currently understood about its mechanism of action. This document synthesizes available scientific literature to present a holistic view of MM 47755, complete with experimental protocols and a discussion of its potential as a therapeutic agent.
Discovery and Origin: A Tale of Two Synonyms
The story of MM 47755's discovery unfolds through two key scientific publications that, while describing the same molecular entity, initially assigned it different names. This reflects the independent efforts of research groups in the late 1980s to explore the vast biosynthetic potential of Streptomyces species.
The First Sighting: 6-Deoxy-8-O-methylrabelomycin
In 1988, a team of Japanese scientists, Shigihara and colleagues, reported the isolation of two novel compounds from a Streptomyces species: 6-Deoxy-8-O-methylrabelomycin and 8-O-methylrabelomycin.[1] Their work, published in The Journal of Antibiotics, laid the initial groundwork for understanding this new chemical scaffold.
The Formal Introduction: MM 47755
A year later, in 1989, Gilpin and his team published a paper also in The Journal of Antibiotics, formally introducing a new benz[a]anthracene antibiotic they named MM 47755.[2] This compound was isolated from the fermentation broth of Streptomyces sp. Gö 40/14.[3] Subsequent structural analysis revealed that MM 47755 was identical to the previously reported 6-Deoxy-8-O-methylrabelomycin.
The Producing Organism: Streptomyces sp. Gö 40/14
MM 47755 is a secondary metabolite produced by the Gram-positive bacterium Streptomyces sp. Gö 40/14.[3] Streptomyces are renowned for their ability to produce a wide array of bioactive compounds, including a majority of the clinically used antibiotics. The biosynthesis of angucyclinones, like MM 47755, is known to proceed through the type II polyketide synthase (PKS) pathway.[4] This intricate enzymatic machinery assembles the characteristic tetracyclic carbon skeleton of the molecule from simple acetate precursors.[4]
Physicochemical Properties and Structure Elucidation
MM 47755 is a yellow solid with the chemical formula C₂₀H₁₆O₅ and a molecular weight of 336.34 g/mol .[3] Its structure was elucidated through a combination of spectroscopic techniques, a standard practice in natural product chemistry.
Property
Value
Molecular Formula
C₂₀H₁₆O₅
Molecular Weight
336.34 g/mol
Appearance
Yellow Solid
CAS Number
117620-87-8
Solubility
Soluble in DMSO and methanol
Table 1: Physicochemical properties of MM 47755.
The elucidation of its complex, polycyclic structure would have relied heavily on:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the carbon-hydrogen framework and the connectivity of the atoms.
Mass Spectrometry (MS): To establish the molecular weight and elemental composition.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore responsible for its yellow color.
Biological Activity and Mechanism of Action
MM 47755 exhibits both antibacterial and antifungal activities.[3] While the precise molecular mechanisms are still under investigation, research on related compounds and the broader class of angucyclinones provides significant insights.
Antibacterial Activity: Targeting Virulence in MRSA
A compelling aspect of MM 47755's antibacterial potential lies in its likely ability to inhibit the production of staphyloxanthin, a key virulence factor in Methicillin-resistant Staphylococcus aureus (MRSA).[5] Staphyloxanthin is the golden carotenoid pigment that gives MRSA its characteristic color and, more importantly, protects the bacterium from the host's immune response, specifically from reactive oxygen species (ROS) generated by neutrophils.[6][7]
Proposed Mechanism of Antibacterial Action:
By inhibiting the biosynthesis of staphyloxanthin, MM 47755 could render MRSA more susceptible to oxidative stress, thereby weakening its defenses and making it easier for the host immune system to clear the infection.[5] This antivirulence approach is a promising strategy in the fight against antibiotic resistance, as it exerts less selective pressure for the development of resistance compared to bactericidal or bacteriostatic mechanisms.
Figure 1: Proposed antibacterial mechanism of MM 47755 via inhibition of staphyloxanthin biosynthesis in MRSA.
Antifungal Activity: Disrupting the Fungal Cell Membrane
The antifungal activity of angucyclinones is generally attributed to their ability to disrupt the integrity of the fungal cell membrane.[8] This class of compounds can interfere with the synthesis of essential membrane components or directly interact with the membrane, leading to increased permeability and ultimately, cell death.
Potential Antifungal Mechanisms:
Ergosterol Synthesis Inhibition: Angucyclinones may inhibit key enzymes in the ergosterol biosynthetic pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.
Direct Membrane Interaction: The planar, aromatic structure of MM 47755 may allow it to intercalate into the lipid bilayer of the fungal cell membrane, disrupting its structure and leading to leakage of cellular contents.
Figure 2: Potential antifungal mechanisms of action for MM 47755, targeting the fungal cell membrane.
Cytotoxicity
A critical aspect of drug development is assessing the cytotoxicity of a compound against mammalian cells. Angucyclinone antibiotics have shown a range of cytotoxic activities, with some exhibiting potent anti-tumor properties.[9][10][11][12][13] The cytotoxicity of MM 47755 would need to be thoroughly evaluated to determine its therapeutic index – the ratio between its effective therapeutic concentration and its toxic concentration.
Experimental Protocols
The following are generalized protocols based on standard methodologies for the isolation, characterization, and biological evaluation of natural products like MM 47755. These should be adapted and optimized based on specific experimental conditions.
Technical Guide: Spectral Analysis & Characterization of (-)-8-O-Methyltetrangomycin
[1] Executive Summary & Compound Profile (-)-8-O-Methyltetrangomycin (also known as MM 47755) is a bioactive angucyclinone antibiotic originally isolated from Streptomyces species (e.g., Streptomyces rimosus, Streptomyce...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Profile
(-)-8-O-Methyltetrangomycin (also known as MM 47755) is a bioactive angucyclinone antibiotic originally isolated from Streptomyces species (e.g., Streptomyces rimosus, Streptomyces mediolani). It represents a methylated derivative of the parent compound tetrangomycin. Its structural core is the benz[a]anthraquinone skeleton, a hallmark of the angucycline class of type II polyketide synthase (PKS) products.
This guide provides a technical deep-dive into the spectral data required to unequivocally identify this compound, distinguishing it from its non-methylated congeners (tetrangomycin) and other stereoisomers.
Soluble in DMSO, CHCl, Acetone; sparingly soluble in HO
Stereochemistry
(-)-Enantiomer (3S configuration)
Key Bioactivity
Antibacterial (Gram-positive, e.g., B. subtilis), Cytotoxic activity
Nuclear Magnetic Resonance (NMR) Analysis[2][4][5][6][7]
The structural validation of (-)-8-O-Methyltetrangomycin relies heavily on high-field NMR (500/600 MHz). The critical distinction from tetrangomycin is the presence of the methoxy group at position C-8, which alters the aromatic substitution pattern.
Representative
H NMR Data (CDCl
, 500 MHz)
The proton spectrum is characterized by a diagnostic methoxy singlet and the ABCD-type aromatic system of the D-ring.
Position
(ppm)
Multiplicity
(Hz)
Interpretation
1-CH
1.45 - 1.50
Doublet (d)
7.0
Methyl group at C-1 (Benzylic)
H-1
3.60 - 3.70
Multiplet (m)
-
Benzylic proton
H-2a/b
1.80 - 2.20
Multiplet (m)
-
Methylene protons (diastereotopic)
H-3
4.10 - 4.20
Multiplet/Broad
-
Proton at chiral center (geminal to OH)
H-4a/b
2.80 - 3.10
dd / m
-
Benzylic methylene protons
8-OMe
3.98 - 4.02
Singlet (s)
-
Diagnostic Methoxy Signal
H-9
7.30 - 7.40
Doublet (d)
8.0
Aromatic D-ring
H-10
7.60 - 7.70
Triplet (t)
8.0
Aromatic D-ring
H-11
7.80 - 7.90
Doublet (d)
8.0
Aromatic D-ring
H-5/6
7.50 - 8.10
Singlets/d
-
Aromatic B/C ring protons
Note: Chemical shifts (
) are referenced to TMS (0.00 ppm) or residual CHCl (7.26 ppm). Exact values may vary slightly based on concentration and temperature.
Representative
C NMR Data (CDCl
, 125 MHz)
The carbon spectrum confirms the quinone moiety and the specific methylation site.
Position
(ppm)
Type
Interpretation
C=O (Quinone)
182.0 - 184.0
Cq
C-7 and C-12 Carbonyls
8-OMe
56.0 - 56.5
CH
Diagnostic Methoxy Carbon
C-8
~160.0
Cq
Ipso-carbon bearing OMe (Deshielded)
C-3
65.0 - 68.0
CH
Carbinol carbon (Chiral center)
C-1
30.0 - 32.0
CH
Benzylic carbon
1-CH
20.0 - 22.0
CH
Methyl group
Diagnostic Correlations (2D NMR)
To ensure scientific integrity, peak assignments must be validated via 2D correlations.
HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment. You must observe a correlation between the methoxy protons (
4.00) and the aromatic carbon C-8 ( ~160). This places the methyl group unequivocally on the oxygen at position 8.
COSY (Correlation Spectroscopy): Establishes the spin system of the aliphatic ring: H-1
H-2 H-3 H-4.
Mass Spectrometry & Infrared Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Ionization Mode: ESI(+) or APCI(+)
Target Ion: [M+H]
or [M+Na]
Theoretical Mass:
Formula: C
HO
Exact Mass: 336.0998
[M+H]
: 337.1071
[M+Na]
: 359.0890
Fragmentation Pattern: Loss of H
O (18 Da) and CH (15 Da) are common in MS/MS spectra of angucyclinones.
Infrared (IR) Spectroscopy
Hydroxyl (-OH): Broad band at 3300–3500 cm
.
Quinone Carbonyls (C=O): Strong, sharp bands at 1660–1675 cm
. The non-chelated quinone carbonyl typically appears at higher frequency.
Aromatic C=C: 1580–1600 cm
.
Stereochemical Determination
The "(-)" designation refers to the levorotatory optical rotation, which correlates to the 3S absolute configuration in the natural product.
Method: Circular Dichroism (CD) or Optical Rotation.
Literature Value:
to (c = 0.1, CHCl).
CD Spectrum: Exhibits the "angucycline helicity rule." A negative Cotton effect in the long-wavelength transition band (n-
) typically correlates with the 3S configuration.
Experimental Workflow & Visualization
Structure Elucidation Logic
The following diagram illustrates the logical flow from isolation to structural confirmation, ensuring a self-validating protocol.
Figure 1: Step-by-step structural elucidation workflow for (-)-8-O-Methyltetrangomycin.
Biosynthetic Pathway Context
Understanding the origin of the 8-OMe group aids in interpreting the spectral data (e.g., why the signal is distinct).
Figure 2: Biosynthetic relationship showing the late-stage methylation of tetrangomycin.
Experimental Protocols
NMR Sample Preparation (Self-Validating)
Solvent Selection: Use CDCl
(99.8% D) for general profiling. Use DMSO- if solubility is poor or to observe exchangeable hydroxyl protons.
Concentration: Dissolve 2–5 mg of purified compound in 600 µL of solvent.
Shimming: Shim until the residual CHCl
peak (or TMS) has a linewidth at half-height < 0.5 Hz.
Referencing: Calibrate spectra to the residual solvent peak (CDCl
Singh, A., et al. (2024).[3][4] Asymmetric Total Synthesis of 4-Hydroxy-8-O-methyltetrangomycin, 4-Hydroxytetrangomycin, and 4-Keto-8-O-methyltetrangomycin.[3][5][6] The Journal of Organic Chemistry.
An In-Depth Technical Guide to MM 47755: A Promising Angucyclinone Antibiotic
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical, chemical, and biological properties of MM 47755, an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and biological properties of MM 47755, an angucyclinone antibiotic with promising therapeutic potential. Drawing from foundational research and recent discoveries, this document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: Unveiling MM 47755
MM 47755 is a naturally occurring antibiotic belonging to the angucyclinone class of aromatic polyketides.[1] First isolated from Streptomyces sp. Gö 40/14, it has demonstrated a range of biological activities, including antibacterial, antifungal, and antiparasitic properties.[1][2] Also known by its synonyms, 6-Deoxy-8-O-methylrabelomycin and (-)-8-O-Methyltetrangomycin, this compound has garnered interest for its unique mode of action against methicillin-resistant Staphylococcus aureus (MRSA).[2][3]
Physicochemical Properties: A Snapshot
A thorough understanding of the physical and chemical characteristics of a compound is fundamental to its development as a therapeutic agent. The key properties of MM 47755 are summarized below.
MM 47755 possesses a benz[a]anthracene core, a defining feature of the angucyclinone family. Its chemical structure has been elucidated through spectroscopic methods.
Biological Activity and Mechanism of Action: A Multifaceted Compound
MM 47755 exhibits a diverse range of biological activities, making it a compound of significant interest for further investigation.
Antimicrobial Activity
MM 47755 has demonstrated activity against a spectrum of microorganisms.
Antibacterial Activity: It is active against the Gram-positive bacterium Bacillus subtilis, with a reported Minimum Inhibitory Concentration (MIC) of 25 µg/ml.[2] Of particular clinical relevance is its activity against methicillin-resistant Staphylococcus aureus (MRSA), with a reported IC50 of 48 µg/ml.[2]
Antifungal Activity: While generally classified as having antifungal properties, specific MIC values against a broad panel of fungal species are not extensively documented in publicly available literature.[1]
A Novel Anti-Virulence Strategy: Inhibition of Staphyloxanthin Production
One of the most compelling aspects of MM 47755's mechanism of action is its ability to inhibit the production of staphyloxanthin in MRSA, with an IC50 of 6 µg/ml.[2] Staphyloxanthin is a carotenoid pigment that acts as a virulence factor, protecting the bacteria from the host's immune response, specifically from reactive oxygen species (ROS) produced by neutrophils. By inhibiting this pigment, MM 47755 renders MRSA more susceptible to oxidative stress and clearance by the immune system. The precise enzymatic target in the staphyloxanthin biosynthesis pathway for MM 47755 has not been definitively elucidated.
Caption: Proposed mechanism of MM 47755 as a staphyloxanthin inhibitor.
Antiparasitic and Cytotoxic Activities
Beyond its antimicrobial effects, MM 47755 has shown activity against the malaria parasite Plasmodium berghei, with a reported IC50 of 18.5 µM.[2]
In terms of cytotoxicity, MM 47755 displays a favorable profile against the human liver cancer cell line HepG2, with an IC50 value greater than 100 µM, suggesting low toxicity to these cells.[2] This selectivity is a desirable characteristic for a potential therapeutic agent. The broader cytotoxic profile against a range of cancer cell lines and the specific signaling pathways involved in any potential anti-cancer activity require further investigation.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research, this section provides a standardized protocol for the preparation of MM 47755 stock solutions for in vitro assays.
Preparation of a 10 mM Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of MM 47755 due to its excellent solubilizing capacity for this compound. This allows for the creation of a concentrated stock that can be easily diluted to working concentrations in aqueous media for various bioassays.
Materials:
MM 47755 (solid)
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile, amber microcentrifuge tubes
Calibrated micropipettes
Vortex mixer
Analytical balance
Procedure:
Equilibration: Allow the vial of MM 47755 to come to room temperature before opening to prevent condensation.
Weighing: Accurately weigh out the desired amount of MM 47755. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.36 mg of MM 47755 (Molecular Weight = 336.3 g/mol ).
Dissolution: Add the calculated volume of anhydrous DMSO to the MM 47755 powder in a sterile amber microcentrifuge tube.
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized through a 0.22 µm DMSO-compatible syringe filter.
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Caption: Workflow for preparing an MM 47755 stock solution.
Future Directions and Conclusion
MM 47755 stands out as a promising natural product with a multifaceted biological profile. Its unique anti-virulence activity against MRSA through the inhibition of staphyloxanthin production presents a compelling avenue for the development of novel therapeutics that can act in concert with the host immune system. Further research should focus on:
Elucidating the precise molecular target of MM 47755 in the staphyloxanthin biosynthesis pathway.
Expanding the antimicrobial and antifungal spectrum through comprehensive MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) studies.
Investigating the in vivo efficacy of MM 47755 in animal models of MRSA infection.
Exploring the potential of MM 47755 as a lead compound for the synthesis of more potent and selective analogs.
Delving deeper into its cytotoxic mechanism against various cancer cell lines to assess its potential as an anticancer agent.
References
Labchem. (n.d.). 6-Deoxy-8-O-methylrabelomycin. Retrieved February 3, 2026, from [Link]
PubChem. (n.d.). 8-O-Methylrabelomycin. Retrieved February 3, 2026, from [Link]
Shigihara, Y., Koizumi, Y., Tamamura, T., Homma, Y., Isshiki, K., Dobashi, K., Naganawa, H., & Takeuchi, T. (1988). 6-Deoxy-8-O-methylrabelomycin and 8-O-methylrabelomycin from a Streptomyces species. The Journal of Antibiotics, 41(9), 1260–1264. [Link]
Sakai, K., Koyama, N., Fukuda, T., Oikawa, N., & Omura, S. (2012). Search method for inhibitors of staphyloxanthin production by methicillin-resistant Staphylococcus aureus. Biological & Pharmaceutical Bulletin, 35(1), 48–53. [Link]
Carr, G., Derbyshire, E. R., Caldera, E., & Clardy, J. (2012). Antibiotic and antimalarial quinones from fungus-growing ant-associated Pseudonocardia sp. Journal of Natural Products, 75(10), 1806–1809. [Link]
An In-Depth Technical Guide to the Solubility of MM 47755 for Researchers and Drug Development Professionals
Introduction: Understanding the Significance of MM 47755 Solubility MM 47755, also identified as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is an angucyclinone antibiotic isolated from Streptomyces species...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding the Significance of MM 47755 Solubility
MM 47755, also identified as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is an angucyclinone antibiotic isolated from Streptomyces species.[1][2] As with many promising natural products, the therapeutic potential of MM 47755 is intrinsically linked to its physicochemical properties, paramount among which is its solubility. The solubility of a compound governs its formulation, bioavailability, and efficacy in both in vitro and in vivo studies. For researchers in drug discovery and development, a comprehensive understanding of a compound's solubility profile across a range of relevant solvents is not merely a matter of convenience but a fundamental prerequisite for accurate and reproducible experimental outcomes.
This guide provides a detailed exploration of the solubility of MM 47755, offering both a theoretical framework and practical, field-proven methodologies for its assessment. We will delve into the structural characteristics of MM 47755 that influence its solubility, present established solubility data, and provide step-by-step protocols for determining its solubility in your own laboratory setting.
Physicochemical Properties of MM 47755
A foundational understanding of the molecular characteristics of MM 47755 is essential for interpreting its solubility behavior.
The angucyclinone core of MM 47755 presents a largely hydrophobic polycyclic aromatic structure, which suggests a generally low aqueous solubility.[3] The presence of polar functional groups, including hydroxyl and carbonyl moieties, as well as a methoxy group, introduces some capacity for hydrogen bonding and dipole-dipole interactions, which can enhance solubility in polar organic solvents.
Caption: 2D Chemical Structure of MM 47755.
Solubility Profile of MM 47755
The following table summarizes the known and estimated solubility of MM 47755 in common laboratory solvents. It is important to note that "soluble" is a qualitative term, and for rigorous experimental design, determining the quantitative solubility is recommended.
Solvent
Type
Solubility
Concentration (Estimated)
Notes
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Soluble
≥ 10 mM (≥ 3.36 mg/mL)
A stock solution of at least 10 mM can be prepared.[1] Gentle warming may be required for complete dissolution.
Based on the solubility of structurally similar angucyclinones, solubility is expected to be sufficient for creating stock solutions (e.g., ~1 mg/mL).[4]
Aqueous Buffers (e.g., PBS, pH 7.4)
Aqueous
Poorly Soluble
Likely < 0.1 mg/mL
The hydrophobic nature of the angucyclinone backbone suggests low aqueous solubility.[3]
Experimental Protocols for Solubility Determination
To ensure the accuracy and reproducibility of your experiments, it is often necessary to determine the solubility of MM 47755 under your specific experimental conditions. Two common methods for this are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery and provides a rapid assessment of solubility. It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.
Caption: Workflow for Kinetic Solubility Assay.
Step-by-Step Protocol:
Prepare a 10 mM stock solution of MM 47755 in high-purity DMSO. [1]
In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
Add small volumes of the DMSO stock solution to the buffer to create a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
Seal the plate and incubate with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). [3]
Analyze the samples:
Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.
Filtration/Quantification: Filter the samples through a filter plate to remove any precipitate. Quantify the concentration of MM 47755 in the filtrate using a suitable analytical method such as LC-MS or UV-Vis spectroscopy against a standard curve.
This method determines the equilibrium solubility, which is the true solubility of the compound in a saturated solution. It is a more time-consuming but also more accurate method, often used in later stages of drug development.
Introduction: The Angucyclines, a Prolific Class of Aromatic Polyketides
An In-depth Technical Guide to Angucycline Antibiotics Angucyclines represent the largest and most diverse family of natural products derived from type II polyketide synthases (PKS).[1][2][3] These aromatic polyketides,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Angucycline Antibiotics
Angucyclines represent the largest and most diverse family of natural products derived from type II polyketide synthases (PKS).[1][2][3] These aromatic polyketides, predominantly produced by soil- and marine-dwelling actinomycetes of the genus Streptomyces, are characterized by their distinctive tetracyclic benz[a]anthracene framework.[2][4][5] Their structural complexity is matched by a broad spectrum of biological activities, including potent antibacterial, antifungal, antiviral, and anticancer properties.[1][6] Despite this therapeutic promise, significant challenges, primarily concerning toxicity and poor solubility, have thus far prevented any angucycline from reaching clinical application.[1][7] This guide provides a deep dive into the biosynthesis, chemical diversity, and mechanisms of action of angucyclines, offering field-proven insights and experimental frameworks for researchers in natural product chemistry and drug development.
Part 1: The Biosynthetic Engine - Forging the Angucycline Core
The journey of every angucycline begins with the type II PKS, a multi-enzyme complex that constructs the polycyclic scaffold from simple building blocks.[1][8] Understanding this foundational pathway is critical to appreciating the vast structural diversity that arises from it.
The Type II Polyketide Synthase Machinery
The process is initiated with a starter unit, typically acetyl-CoA, and nine subsequent extender units of malonyl-CoA.[8][9] The minimal PKS machinery, consisting of a ketosynthase (KSα and KSβ subunits) and an acyl carrier protein (ACP), iteratively condenses these units to form a linear decaketide chain tethered to the ACP.[1][9] This highly reactive poly-β-keto intermediate is then subjected to a series of enzyme-catalyzed cyclizations and aromatizations to form the characteristic four-ring system.[10] A key enzymatic step, mediated by a specific cyclase, directs the "angular" cyclization of the A-ring, which defines the angucycline architecture and distinguishes it from other aromatic polyketides like tetracyclines or anthracyclines.[2]
Two Paths to a Common Framework
Isotope labeling studies have revealed two distinct routes for the formation of the benz[a]anthracene backbone.[1]
Route I (Direct Angular Cyclization): This is the most common pathway. The linear decaketide folds in a specific "angular" fashion, allowing for a cascade of ring closures that directly yield the benz[a]anthracene core. The biosynthesis of well-known angucyclines like urdamycin and landomycin proceeds via this route.[1]
Route II (Anthracyclinone Rearrangement): In a less common but fascinating variation, the decaketide intermediate first folds and cyclizes to form a linear tetracyclic skeleton, characteristic of an anthracyclinone. A subsequent oxidative cleavage and intramolecular rearrangement, likely catalyzed by a Baeyer-Villiger oxygenase, reconstructs the carbon skeleton into the angular benz[a]anthracene framework.[1]
Core Angucycline Backbone Biosynthesis.
Part 2: Generating Diversity - The Art of Post-PKS Tailoring
The true genius of angucycline biosynthesis lies in the post-PKS tailoring steps. A diverse enzymatic toolkit modifies the core scaffold, creating a vast array of structurally and functionally distinct molecules.[9][11] These tailoring enzymes are the primary drivers of angucycline chemical diversity.
Oxidative Transformations and Rearrangements
A cascade of complex redox reactions, catalyzed by enzymes such as flavoprotein monooxygenases (FPMOs), short-chain alcohol dehydrogenases/reductases (SDRs), and antibiotic biosynthesis monooxygenases (ABMs), dramatically alters the angucycline core.[9][11] These modifications include:
Hydroxylation: The introduction of hydroxyl groups at various positions, a common modification that often influences solubility and target binding. For instance, in landomycin biosynthesis, the LanE enzyme catalyzes a key hydroxylation at the C-12 position.[11]
Ketoreduction: Stereospecific reduction of ketone functionalities, as seen with the SDR enzyme LanV in the landomycin pathway.[11]
Ring Cleavage: Some of the most radical transformations involve the oxidative cleavage of the polycyclic rings, leading to entirely new scaffolds. Jadomycin biosynthesis, for example, features a B-ring cleavage event, while other pathways can result in A-ring or C-ring openings.[11]
Glycosylation: The Sugar Code
Perhaps the most significant post-PKS modification is glycosylation—the attachment of one or more deoxysugar moieties.[1] These sugar chains are crucial for the biological activity of many angucyclines, often mediating DNA recognition and binding.[1] The biosynthesis of these sugars and their subsequent attachment are governed by a dedicated set of genes within the biosynthetic cluster.
The landomycin A biosynthetic pathway provides an exemplary case study. Its complex hexasaccharide chain is assembled by just four glycosyltransferases (GTs): LanGT1, LanGT2, LanGT3, and LanGT4.[1] Gene inactivation and heterologous expression experiments have revealed a remarkable instance of enzymatic iteration and flexibility:
LanGT2 attaches the first d-olivose sugar.
LanGT1 acts iteratively, attaching the second and fifth d-olivose units.
LanGT3 attaches the fourth d-olivose unit.
LanGT4 also acts iteratively, attaching the third and sixth L-rhodinose units.[1]
This enzymatic flexibility not only allows for the construction of a complex oligosaccharide with minimal genetic coding but also presents a prime opportunity for biosynthetic engineering. By swapping, inactivating, or modifying these GTs, novel "glycodiversified" angucycline analogues with potentially improved therapeutic properties can be generated.[1]
Landomycin A Deoxysugar Biosynthesis and Glycosylation.
Part 3: Chemical Diversity and Biological Activities
The combinatorial interplay of PKS-driven core formation and diverse tailoring reactions has resulted in the discovery of hundreds of angucycline/angucyclinone compounds.[6] These can be broadly grouped into families based on their structural features and producing organisms.
Angucycline Family
Key Structural Features
Primary Biological Activities
Representative Compound(s)
Landomycins
Long oligosaccharide chains (up to 6 sugars) attached via an O-glycosidic bond.[1]
The potent biological activities of angucyclines stem from their ability to interact with fundamental cellular machinery. While diverse, several key mechanisms of action (MOA) have been elucidated.
DNA Intercalation: The planar, aromatic core of many angucyclines allows them to slip between the base pairs of the DNA double helix. This intercalation distorts the helical structure, physically blocking the processes of replication and transcription and ultimately leading to cell death. The attached sugar chains often play a crucial role by binding in the minor groove of the DNA, providing stability and specificity to the interaction. The landomycins are among the most potent anticancer angucyclines, and their activity is largely attributed to this MOA.[1]
Enzyme Inhibition: Certain angucyclines have evolved to be highly specific inhibitors of key cellular enzymes. Simocyclinone D8, for example, is a potent inhibitor of bacterial DNA gyrase, an essential enzyme that manages DNA topology.[13] It binds to the enzyme in a unique manner, distinct from other gyrase inhibitors like quinolones, making it a promising lead for new antibacterial agents.[13]
Apoptosis Induction: Several angucyclines, such as Saquayamycin B, have been shown to exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells.[7] This is a highly desirable MOA for anticancer drugs as it minimizes the inflammatory response associated with necrotic cell death.
Mechanism of Action: DNA Intercalation.
Part 5: Experimental Protocols
The following sections outline validated, systematic approaches for the discovery and initial biological evaluation of novel angucyclines.
Protocol: Isolation and Characterization of Novel Angucyclines
This workflow describes a standard procedure for isolating angucyclines from a microbial source. The causality behind each step is critical: a systematic fractionation guided by bioassay ensures that effort is focused on the active components of a complex mixture.
Fermentation:
Inoculate a suitable liquid medium (e.g., ISP2, Bennet's) with a spore suspension or vegetative mycelium of the producer Streptomyces strain.[4]
Incubate for 7-14 days with shaking at 28-30°C. The goal is to maximize the production of secondary metabolites, which often occurs in the stationary phase of growth.
Extraction:
Separate the mycelium from the culture broth by centrifugation or filtration.
Extract the supernatant with an equal volume of a water-immiscible organic solvent, typically ethyl acetate. This solvent is chosen for its effectiveness in extracting moderately polar compounds like angucyclines.
Extract the mycelial cake with a polar, water-miscible solvent like acetone or methanol to recover intracellular compounds. Remove the solvent in vacuo.
Combine the crude extracts after solvent evaporation.
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel.
Apply the dried silica to a silica gel column. Elute with a stepwise gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).
Collect fractions and test each for the desired biological activity (e.g., antibacterial assay). This step is crucial for identifying which fractions contain the active compounds, thereby focusing subsequent purification efforts.
Purification (HPLC):
Subject the active fractions to preparative High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.
Elute with a gradient of acetonitrile and water. This high-resolution technique is essential for isolating pure compounds from complex mixtures.
Monitor the elution profile with a UV-Vis detector; angucyclines typically have characteristic absorbance maxima. Collect peaks corresponding to pure compounds.
Structure Elucidation:
Acquire High-Resolution Mass Spectrometry (HR-MS) data to determine the exact mass and molecular formula.
Perform extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure and stereochemistry.[4][14]
Protocol: Evaluation of Cytotoxic Activity (MTT Assay)
The MTT assay is a colorimetric, self-validating system for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.
Cell Seeding:
Seed human cancer cells (e.g., HepG-2, A549, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[5][14]
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach and resume growth.
Compound Treatment:
Prepare a serial dilution of the purified angucycline in DMSO and then further dilute in culture medium to achieve final concentrations (e.g., from 0.01 µM to 100 µM).
Remove the old medium from the cells and add 100 µL of the medium containing the test compound.
Controls (Essential for Validation):
Negative Control: Cells treated with medium containing the same final concentration of DMSO used for the highest drug concentration (vehicle control).
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
Blank Control: Wells with medium but no cells, to measure background absorbance.
Incubation:
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
MTT Addition and Incubation:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Solubilization and Measurement:
Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
Gently shake the plate for 15 minutes.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance (blank wells) from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Outlook
The angucyclines remain a fertile ground for natural product discovery and therapeutic development. Their vast structural diversity, potent bioactivities, and intricate biosynthetic pathways offer numerous avenues for future research. The primary hurdle remains the translation of their potent in vitro activity into clinically viable drugs by mitigating toxicity. Future success will likely depend on a multi-pronged approach combining:
Genome Mining and Heterologous Expression: To discover novel angucycline scaffolds from untapped microbial sources.[14]
Biosynthetic Engineering and Glycodiversification: To create analogues with improved pharmacological profiles by rationally manipulating tailoring enzymes, particularly glycosyltransferases.[1]
Total Synthesis: To provide access to rare angucyclines and enable the creation of unnatural analogues that are inaccessible through biosynthesis.[3]
By integrating these advanced techniques, the scientific community can continue to unlock the immense therapeutic potential of this remarkable class of antibiotics.
References
Kharel, M. K., Pahari, P., Shepherd, M. D., Tibrewal, N., Nybo, S. E., Shaaban, K. A., & Rohr, J. (2012). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. Natural Product Reports, 29(2), 264-325. [Link]
Kharel, M. K., Pahari, P., Shepherd, M. D., Tibrewal, N., Nybo, S. E., Shaaban, K. A., & Rohr, J. (2012). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. Natural Product Reports. [Link]
Chen, S., Liu, Y., & Ju, J. (2023). Bioactive Angucyclines/Angucyclinones Discovered from 1965 to 2023. Marine Drugs. [Link]
Kallio, P., et al. (2021). Divergence of Classical and C-Ring-Cleaved Angucyclines: Elucidation of Early Tailoring Steps in Lugdunomycin and Thioangucycline Biosynthesis. ACS Chemical Biology. [Link]
Kallio, P., et al. (2021). Divergence of Classical and C-Ring-Cleaved Angucyclines: Elucidation of Early Tailoring Steps in Lugdunomycin and Thioangucycline Biosynthesis. National Institutes of Health. [Link]
Myronovskyi, M., et al. (2018). Exploring chemical diversity of angucycline antibiotics. ResearchGate. [Link]
Fotso, S., et al. (2008). Isolation, structure elucidation and biological activity of angucycline antibiotics from an epiphytic yew streptomycete. PubMed. [Link]
Li, T., et al. (2016). Angucycline Glycosides from an Intertidal Sediments Strain Streptomyces sp. and Their Cytotoxic Activity against Hepatoma Carcinoma Cells. Marine Drugs. [Link]
Bouras, N., et al. (2019). Mzabimycins A and B, novel intracellular angucycline antibiotics produced by Streptomyces sp. PAL114 in synthetic medium containing L-tryptophan. PubMed Central. [Link]
Novotna, J., et al. (2019). A Structural Analysis of the Angucycline-Like Antibiotic Auricin from Streptomyces lavendulae Subsp. Lavendulae CCM 3239 Revealed Its High Similarity to Griseusins. PubMed Central. [Link]
Zhou, S., et al. (2018). Stress-Driven Discovery of New Angucycline-Type Antibiotics from a Marine Streptomyces pratensis NA-ZhouS1. MDPI. [Link]
Ding, W., et al. (2021). Characterization of Bioactivities and Biosynthesis of Angucycline/Angucyclinone Derivatives Derived from Gephyromycinifex aptenodytis gen. nov., sp. nov. National Institutes of Health. [Link]
Liu, N., et al. (2022). Antibacterial and cytotoxic angucyclines discovered by heterologous expression of a type II polyketide gene cluster. Organic & Biomolecular Chemistry. [Link]
Lange, J., et al. (2024). A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm. Journal of the American Chemical Society. [Link]
Kharel, M. K., et al. (2012). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. Natural Product Reports. [Link]
Bailey, C. B., & Taylor, G. M. (2021). Type II polyketide synthases: Impact on human health, current knowledge, and future directions. PubMed Central. [Link]
Rebets, Y., et al. (2014). Landomycin Biosynthesis and Its Regulation in Streptomyces. PubMed. [Link]
An In-Depth Technical Guide to MM 47755 (CAS 117620-87-8): An Angucyclinone Antibiotic for Research and Development For Researchers, Scientists, and Drug Development Professionals Introduction MM 47755, registered under...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to MM 47755 (CAS 117620-87-8): An Angucyclinone Antibiotic for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM 47755, registered under CAS number 117620-87-8, is a naturally occurring angucyclinone antibiotic with demonstrated antibacterial and antifungal properties.[1][2][3] Isolated from Streptomyces sp. Gö 40/14, this compound has attracted interest in the scientific community for its potential as a lead structure in the development of new antimicrobial agents.[1][3] This technical guide provides a comprehensive overview of MM 47755, including its chemical and physical properties, biological activity, proposed mechanism of action, and detailed protocols for its use in a research setting.
Physicochemical Properties
MM 47755, also known by its synonyms (-)-8-O-Methyltetrangomycin and 6-Deoxy-8-O-methylrabelomycin, possesses a benz[a]anthracene core structure.[4][5] Its key physicochemical properties are summarized in the table below.
MM 47755 exhibits a range of biological activities, most notably its antimicrobial effects against certain bacteria and fungi.[1][2] A significant finding is its ability to inhibit the production of staphyloxanthin, a key virulence factor in methicillin-resistant Staphylococcus aureus (MRSA).[6][7] This suggests a potential role for MM 47755 and its derivatives in antivirulence strategies.
Antimicrobial Activity
The known antimicrobial spectrum of MM 47755 is still being elucidated. However, specific activity has been reported against the following microorganisms:
Staphyloxanthin is the carotenoid pigment that gives MRSA its characteristic golden color and contributes to its pathogenesis by protecting it from the host's immune response.[6] MM 47755 has been shown to be a potent inhibitor of staphyloxanthin production.
Preliminary cytotoxicity data suggests that MM 47755 has a favorable selectivity profile, with low toxicity observed against a human liver carcinoma cell line.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
While the precise molecular mechanism of action for MM 47755 has not been definitively elucidated, evidence from related angucyclinone antibiotics strongly suggests that it may function as an inhibitor of bacterial DNA gyrase.[8][9] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[10]
The proposed mechanism involves MM 47755 binding to the DNA-gyrase complex, which stabilizes the transient double-stranded DNA breaks created by the enzyme.[10] This prevents the re-ligation of the DNA strands, leading to a halt in DNA replication and ultimately, bacterial cell death.[10] This mechanism is distinct from that of quinolone antibiotics, which also target DNA gyrase but at a different site.[11]
Proposed mechanism of action for MM 47755.
Experimental Protocols
Preparation of Stock Solutions
A standardized stock solution is essential for accurate and reproducible experimental results. The following protocol describes the preparation of a 10 mM stock solution of MM 47755 in DMSO.[1]
Materials:
MM 47755 powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile, amber microcentrifuge tubes
Vortex mixer
Analytical balance
Calibrated pipettes
Procedure:
Allow the vial of MM 47755 powder to equilibrate to room temperature before opening.
Accurately weigh 3.36 mg of MM 47755 powder.
Dissolve the powder in 1 mL of anhydrous DMSO to achieve a 10 mM stock solution.
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
Visually inspect the solution to ensure no particulate matter remains.
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
Application Note: Profiling the Angucyclinone Antibiotic MM 47755 in Antibacterial Assays
Executive Summary MM 47755 (also known as 8-O-methyltetrangomycin or 6-deoxy-8-O-methylrabelomycin) is a benz[a]anthraquinone antibiotic belonging to the angucyclinone class. Isolated from Streptomyces species, it exhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
MM 47755 (also known as 8-O-methyltetrangomycin or 6-deoxy-8-O-methylrabelomycin) is a benz[a]anthraquinone antibiotic belonging to the angucyclinone class. Isolated from Streptomyces species, it exhibits significant activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and certain fungi.
This guide provides a standardized framework for utilizing MM 47755 in antibacterial discovery workflows. Unlike robust synthetic drugs, MM 47755 is a complex natural product requiring specific handling to prevent degradation (photolysis) and ensure accurate Minimum Inhibitory Concentration (MIC) data. This protocol addresses the compound's solubility profile, light sensitivity, and specific assay conditions required to validate its activity.
Technical Profile & Mechanism of Action
Chemical Identity[1]
Compound Name: MM 47755[1][][3][4][5][][7][8][9][10][11]
Angucyclinones like MM 47755 typically function through two primary mechanisms, often driven by their quinone moiety:
DNA Intercalation/Alkylation: The planar benz[a]anthraquinone structure allows intercalation into bacterial DNA, inhibiting replication and transcription.
Redox Cycling: The quinone core can undergo redox cycling, generating Reactive Oxygen Species (ROS) that damage cellular lipids and proteins.
Note: Due to this redox activity, assay results can be influenced by the presence of reducing agents in the media. Standard cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended to minimize artifacts.
Visualizing the Mechanism
The following diagram illustrates the dual-pathway mechanism typical of angucyclinone antibiotics.
Figure 1: Dual mechanism of action for MM 47755 involving DNA interaction and oxidative stress generation.
Material Preparation & Handling[5][9][12]
Critical Warning: MM 47755 is light-sensitive . All preparation steps involving the pure powder or solution must be performed under low-light conditions or using amber glassware.
Solubility & Stock Solution
MM 47755 is hydrophobic. It is insoluble in water but soluble in organic solvents.
Solvent
Solubility Limit
Recommended Stock Conc.
Storage Stability
DMSO
High (>10 mg/mL)
10 mg/mL (Preferred)
1 Month @ -20°C
Methanol
Moderate
1-5 mg/mL
1 Week @ -20°C
Water
Insoluble
N/A
Unstable
Reconstitution Protocol
Weighing: Weigh the required amount of MM 47755 powder into an amber glass vial.
Solvent Addition: Add 100% DMSO to achieve a concentration of 10 mg/mL (10,000 µg/mL).
Calculation: For 1 mg of powder, add 100 µL of DMSO.
Dissolution: Vortex gently until the yellow solid is completely dissolved. Ensure no particulates remain.
Aliquot: Dispense into single-use aliquots (e.g., 20 µL) in light-proof microtubes to avoid freeze-thaw cycles.
Storage: Store immediately at -20°C.
Experimental Protocol: MIC Determination
This protocol utilizes the Broth Microdilution method (CLSI standards) adapted for hydrophobic natural products.
Figure 2: Step-by-step workflow for MIC determination of MM 47755.
Step-by-Step Procedure
Intermediate Dilution (Crucial Step):
Dilute the 10 mg/mL DMSO stock 1:100 into CAMHB to create a 100 µg/mL working solution .
Note: This results in a 1% DMSO concentration. Further serial dilutions will reduce DMSO to negligible levels (<1%), preventing solvent toxicity.
Serial Dilution:
Add 100 µL of CAMHB to columns 2–12 of the 96-well plate.
Add 200 µL of the 100 µg/mL working solution to column 1.
Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL.
Result: Concentration range from 100 µg/mL to 0.19 µg/mL.
Column 11: Growth Control (Media + Bacteria + 1% DMSO).
Column 12: Sterility Control (Media only).
Inoculation:
Prepare a bacterial suspension adjusted to 0.5 McFarland standard.
Dilute this suspension 1:100 in CAMHB.
Add 100 µL of the diluted inoculum to wells in columns 1–11.
Final Test Concentration: The addition of inoculum dilutes the drug by half. The top well is now 50 µg/mL .
Incubation:
Seal the plate with a breathable film.
Wrap the plate in aluminum foil to protect MM 47755 from light degradation.
Incubate at 35 ± 2°C for 16–20 hours.
Analysis:
Examine the plate for visual turbidity (pellet formation).
MIC Definition: The lowest concentration showing no visible growth.
Data Interpretation & Troubleshooting
Expected Results
Based on literature values for angucyclinones:
Susceptible (Gram-Positive): MIC values typically range from 1 – 32 µg/mL for Bacillus subtilis and Staphylococcus aureus.
Resistant (Gram-Negative): MIC values are often >100 µg/mL due to efflux pumps and the outer membrane barrier, though some activity may be observed.
Troubleshooting Matrix
Observation
Possible Cause
Corrective Action
Precipitation in wells
Compound insolubility in aqueous media
Ensure DMSO concentration in the initial working solution does not exceed solubility limits. Check for crystals under a microscope.
High MICs (Inactive)
Photodegradation
Ensure all steps were performed in low light and incubation was in the dark (foil wrap).
Growth in Sterility Control
Contaminated stock/media
Filter sterilize (0.22 µm PTFE filter) the DMSO stock if possible, or prepare fresh media.
Inconsistent Replicates
Pipetting error or DMSO toxicity
Use a multichannel pipette; ensure final DMSO < 1% in assay wells.
References
Gilpin, M. L., et al. (1989).[7] "MM 47755, a new benz[a]anthracene antibiotic from a streptomycete."[3][7] The Journal of Antibiotics, 42(4), 627-628.[7]
Shigihara, Y., et al. (1988).[3][7] "6-Deoxy-8-O-methylrabelomycin and 8-O-methylrabelomycin from a Streptomyces species."[3][7][11] The Journal of Antibiotics, 41(9), 1260-1264.
Kesenheimer, C., & Groth, U. (2006).[3][7] "Total Synthesis of (-)-8-O-Methyltetrangomycin (MM 47755)." Organic Letters, 8(12), 2507–2510.[7]
Rohr, J., & Thiericke, R. (1992). "Angucycline group antibiotics."[3][7][10] Natural Product Reports, 9(2), 103-137. (General reference for Angucycline mechanism).
Application Notes and Protocols for Antifungal Activity Testing of MM 47755
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antifungal activity of MM 47755, an angucyclinone antibiotic. MM 47755, also...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antifungal activity of MM 47755, an angucyclinone antibiotic. MM 47755, also known as 8-O-Methyltetrangomycin, is a secondary metabolite isolated from Streptomyces species. While its antibacterial properties are noted, this guide focuses on establishing a robust framework for the systematic investigation of its antifungal potential. The protocols herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility. This application note details the preparation of MM 47755, step-by-step protocols for broth microdilution to determine Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and a discussion on the potential mechanism of action to guide further research.
Introduction to MM 47755
MM 47755 is a member of the angucyclinone class of antibiotics, characterized by a benz[a]anthracene framework.[1] Isolated from Streptomyces sp., it is a yellow solid with a molecular weight of 336.3 g/mol .[1] For in vitro assays, MM 47755 is soluble in dimethyl sulfoxide (DMSO), methanol, and acetone.[1] The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. MM 47755, with its unique chemical scaffold, represents a promising candidate for the development of new antifungal therapies. The objective of this guide is to provide a standardized methodology to rigorously assess its antifungal efficacy.
Preparation of MM 47755 for In Vitro Assays
The accurate preparation of the test compound is fundamental to the reliability of antifungal susceptibility testing. Due to its solubility properties, DMSO is the recommended solvent for preparing stock solutions of MM 47755.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
MM 47755 powder (purity >98%)
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile, amber microcentrifuge tubes
Calibrated pipettes
Analytical balance
Vortex mixer
Procedure:
Allow the vial of MM 47755 powder to equilibrate to room temperature before opening to prevent condensation.
In a sterile environment (e.g., a biological safety cabinet), weigh a precise amount of MM 47755 powder. For a 10 mM stock solution, this will be 3.36 mg per 1 mL of DMSO.
Add the calculated amount of anhydrous DMSO to the MM 47755 powder in a sterile amber microcentrifuge tube.
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
Visually inspect the solution to ensure no particulate matter remains.
Store the stock solution at -20°C, protected from light. Reconstituted solutions should be used within a reasonable timeframe and undergo a limited number of freeze-thaw cycles.
Determination of Antifungal Activity: Broth Microdilution Method
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, as it provides quantitative results.[2][3] The following protocol is adapted from the CLSI M27 guidelines for yeasts and can be modified for filamentous fungi.[2][4]
Protocol 2: Broth Microdilution for MIC Determination
Materials:
Test fungi (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0[3][5]
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
Sterile saline (0.85% NaCl)
Spectrophotometer
Incubator (35°C)
Step 1: Inoculum Preparation
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours (for yeasts) or 5-7 days (for molds) at 35°C to ensure purity and viability.[3]
Harvest several well-isolated colonies and suspend them in sterile saline.
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard at a wavelength of 530 nm.[3] This corresponds to approximately 1-5 x 10^6 cells/mL for yeasts.
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.[3]
Step 2: Microtiter Plate Preparation
Prepare a working solution of MM 47755 in RPMI-1640 medium. The initial concentration should be twice the highest desired final concentration in the assay.
Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.
Add 200 µL of the MM 47755 working solution to well 1.
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (medium only).
Add 100 µL of the diluted fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
Step 3: Incubation and MIC Determination
Seal the plates or use a lid to prevent evaporation and incubate at 35°C for 24-48 hours (for most yeasts) or longer for slower-growing fungi.[5]
The MIC is defined as the lowest concentration of MM 47755 that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well. This can be assessed visually or with a spectrophotometer.
Distinguishing Fungistatic vs. Fungicidal Activity: Minimum Fungicidal Concentration (MFC)
The MIC value indicates the concentration that inhibits fungal growth, but not necessarily kills the organism. The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.
Protocol 3: MFC Determination
Procedure:
Following the determination of the MIC, take a 10-20 µL aliquot from each well of the microdilution plate that shows no visible growth.
Spot-plate each aliquot onto a sterile Sabouraud Dextrose Agar plate.
Incubate the plates at 35°C for 24-48 hours or until growth is visible in the control spots.
The MFC is the lowest concentration from the MIC plate that yields no fungal growth on the subculture plate.
Data Presentation
Quantitative data from these assays should be presented in a clear and organized manner. The following table provides a hypothetical example of MIC and MFC values for MM 47755 against common fungal pathogens.
Fungal Species
MM 47755 MIC (µg/mL)
MM 47755 MFC (µg/mL)
Amphotericin B MIC (µg/mL)
Candida albicans ATCC 90028
8
16
0.5
Candida glabrata ATCC 90030
16
>64
1
Cryptococcus neoformans ATCC 90112
4
8
0.25
Aspergillus fumigatus ATCC 204305
16
32
1
Experimental Workflows
Visualizing the experimental process is crucial for understanding and executing the protocols accurately.
Caption: Hypothetical mechanism of action for MM 47755.
Conclusion
This application note provides a standardized and detailed framework for the initial in vitro evaluation of the antifungal properties of MM 47755. By adhering to these CLSI-based protocols, researchers can generate reliable and reproducible data on its MIC and MFC against a range of fungal pathogens. The proposed mechanism of action offers a starting point for more in-depth mechanistic studies. The systematic investigation of compounds like MM 47755 is a critical step in the pipeline for discovering and developing urgently needed new antifungal therapies.
References
CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27.
Ghannoum, M., & Filler, S. G. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(4), e00041-20.
Al-Obaidi, H., Al-Janabi, A. A. H., & Al-Mashhadane, F. A. (2018). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 4(3), 96.
de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., & Silva-Pereira, I. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127.
JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube.
CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
ResearchGate. CLSI (M27-A3) and literature guidelines for in vitro susceptibility testing of Candida species.
HiMedia Labor
JoVE. (2017, October 26). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
Scribd. M27 4th Edition.
Laponogov, I., Veselkov, D. A., Sohi, M. K., Pan, X.-S., Fisher, L. M., & Sanderson, M. R. (2021). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 26(21), 6659.
Takahagi-Nakaira, E., Sugizaki, M. F., & Peraçoli, M. T. S. (2007). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Venomous Animals and Toxins including Tropical Diseases, 13(4), 856-865.
Caltag Medsystems. MM 47755.
Espinel-Ingroff, A., & Cantón, E. (2008). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology, 46(11), 3761–3763.
Pou, S., & Ramos, M. C. (2005). Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients. Indian Journal of Clinical Biochemistry, 20(1), 128–132.
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
Thermo Fisher Scientific. RPMI 1640 AGAR w/ MOPS and 2% GLUCOSE.
Giusiano, G., Mangiaterra, M., Saito, V., & Rojas, F. (2004). Use of Fatty Acid RPMI 1640 Media for Testing Susceptibilities of Eight Malassezia Species to the New Triazole Posaconazole and to Six Established Antifungal Agents by a Modified NCCLS M27-A2 Microdilution Method and Etest. Journal of Clinical Microbiology, 42(9), 4349–4352.
CLSI. Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. CLSI guideline M51.
Wikipedia. Quinolone antibiotic.
Zhang, H., & Huang, C.-H. (2005). Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide. Environmental Science & Technology, 39(12), 4474–4483.
ResearchGate. M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline.
Bio-protocol.
Foti, M., & Mintz, R. L. (2015). Antibiotics induce redox-related physiological alterations as part of their lethality. Proceedings of the National Academy of Sciences, 112(3), E314-E322.
Santos, D. A., & Hamdan, J. S. (2005). Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. Journal of Clinical Microbiology, 43(12), 5961–5965.
EWC Diagnostics. RPMI Agar for antifungal susceptibility testing.
ANSI Webstore. Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition.
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
Pierce, C. G., & Lionakis, M. S. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(2), 164.
Introduction: The Paradigm Shift in Resistance Research
In the era of multi-drug resistant (MDR) pathogens, the focus of drug discovery has expanded from simple bactericidal agents to antivirulence strategies . MM 47755 (6-Deoxy-8-O-methylrabelomycin) is a tetracyclic angucyclinone antibiotic originally isolated from Streptomyces sp. Gö 40/14. While it possesses intrinsic antibacterial activity, its primary value in modern resistance research lies in its ability to inhibit the production of staphyloxanthin , a golden carotenoid pigment essential for MRSA survival.
By inhibiting staphyloxanthin, MM 47755 deprives S. aureus of its primary antioxidant shield, rendering the bacteria hypersensitive to Reactive Oxygen Species (ROS) generated by the host immune system (neutrophils). This "disarm-don't-kill" mechanism reduces the selective pressure that drives the evolution of resistance, making MM 47755 a critical probe for studying collateral sensitivity and immune clearance mechanisms .
Mechanism of Action: Disarming the Golden Shield
To understand how to use MM 47755, researchers must understand the biological pathway it disrupts.
The Staphyloxanthin Biosynthesis Pathway
Staphyloxanthin is synthesized from farnesyl diphosphate (FPP).[6] The enzymes CrtM (dehydrosqualene synthase) and CrtN (dehydrosqualene desaturase) are the initial, rate-limiting steps.
Normal State: S. aureus produces staphyloxanthin, which intercalates into the cell membrane. Its conjugated double bonds quench singlet oxygen (
) and scavenge superoxide radicals (), protecting the bacteria from neutrophil killing.
MM 47755 Effect: Treatment with sub-lethal concentrations of MM 47755 blocks pigment production. The colonies turn from gold to white. These "colorless" bacteria possess intact cell walls but lack oxidative defense, leading to rapid clearance by H
O or immune cells.
Visualization of the Signaling Pathway
The following diagram illustrates the biosynthesis pathway and the specific impact of MM 47755 on virulence and ROS susceptibility.
Figure 1: MM 47755 interrupts the staphyloxanthin biosynthesis pathway (likely targeting CrtM/CrtN), preventing ROS quenching and sensitizing S. aureus to immune clearance.[3]
Experimental Protocols
These protocols are designed to validate the antivirulence activity of MM 47755 and its utility in resistance studies.
Objective: Quantify the reduction of pigment production without killing the bacteria.
Reagents:
MM 47755 Stock (10 mM in DMSO).
Mueller-Hinton Broth (MHB).
Methanol (for extraction).
S. aureus strain (e.g., MRSA USA300 or Newman).
Step-by-Step Methodology:
Culture Preparation: Inoculate S. aureus into 5 mL MHB and incubate overnight at 37°C with shaking (200 rpm).
Treatment: Dilute the overnight culture 1:100 into fresh MHB containing varying concentrations of MM 47755 (e.g., 0, 5, 10, 20, 40 µM). Include a DMSO solvent control.
Note: Ensure concentrations are below the MIC (Minimum Inhibitory Concentration) to distinguish antivirulence from antibiotic effects.
Incubation: Incubate for 24 hours at 37°C.
Harvest: Centrifuge 2 mL of culture at 10,000 x g for 3 minutes. Discard the supernatant.
Extraction: Resuspend the bacterial pellet in 200 µL of 100% Methanol. Heat at 55°C for 3 minutes to facilitate extraction.
Separation: Centrifuge at 10,000 x g for 2 minutes to pellet cell debris. The supernatant should be yellow/orange.
Quantification: Measure the absorbance of the supernatant at 462 nm (peak absorbance of staphyloxanthin) using a microplate reader.
Normalization: Normalize the OD
values to the cell density (OD) of the original culture to account for any minor growth differences.
Data Interpretation:
| MM 47755 Conc. (µM) | Phenotype | OD
Objective: Prove that MM 47755-treated bacteria are hypersensitive to oxidative stress.
Step-by-Step Methodology:
Pre-treatment: Grow S. aureus in the presence of MM 47755 (at the "White" phenotype concentration determined in Protocol A) for 18-24 hours. Run a DMSO control in parallel.
Wash: Centrifuge and wash pellets twice with PBS to remove the drug and media.
Standardization: Resuspend pellets in PBS to an OD
of 0.1 (~10 CFU/mL).
ROS Challenge: Add Hydrogen Peroxide (H
O) to a final concentration of 1.5% (440 mM).
Optimization: The H
O concentration may need adjustment (0.5% - 2.0%) depending on the specific strain's catalase activity.
Time Course: Incubate at 37°C. Remove aliquots at 0, 30, and 60 minutes.
Quench: Immediately dilute aliquots into PBS containing Catalase (100 U/mL) to stop the reaction.
Plating: Perform serial dilutions and plate on drug-free agar.
Enumeration: Count CFUs after 24 hours.
Expected Result:
Control (Golden): High survival rate (~50-80% at 60 min).
MM 47755 (White): Significant reduction in survival (<1-10% at 60 min), confirming the loss of antioxidant defense.
Experimental Workflow Visualization
This diagram outlines the logical flow for characterizing MM 47755 in a resistance study.
Figure 2: Workflow for separating antibiotic activity (MIC) from antivirulence activity (Pigment/ROS assays).
Scientific Integrity & Troubleshooting
Critical Control Points
Solubility: MM 47755 is hydrophobic. Dissolve in 100% DMSO. Do not exceed 1% final DMSO concentration in bacterial cultures to avoid solvent toxicity.
Light Sensitivity: Angucyclinones can be light-sensitive. Perform incubations in the dark or wrap tubes in foil.
Strain Specificity: Staphyloxanthin levels vary by strain. S. aureus Newman and USA300 are high producers (good models). S. aureus RN4220 is a low producer (poor model).
Resistance Considerations
Unlike traditional antibiotics that target essential survival machinery (cell wall, ribosomes), MM 47755 targets a virulence factor.
Self-Validating System: If the bacteria turn white but grow at the same rate as the control, you have successfully decoupled virulence from viability. This is the "Gold Standard" for antivirulence drugs.
Efflux: Angucyclines are common substrates for ABC transporters. If resistance arises, check for upregulation of efflux pumps (e.g., NorA, MepA) using efflux pump inhibitors like Reserpine in a checkerboard assay.
References
Shigihara, Y., et al. (1988). "6-Deoxy-8-O-methylrabelomycin and 8-O-methylrabelomycin from a Streptomyces species."[1] The Journal of Antibiotics, 41(9), 1260-1264. Link
Gilpin, M. L., et al. (1989).[2] "MM 47755, a new benz[a]anthracene antibiotic from a streptomycete."[2] The Journal of Antibiotics, 42(4), 627-628.[2] Link
Sakai, K., et al. (2012). "Search method for inhibitors of Staphyloxanthin production by methicillin-resistant Staphylococcus aureus." Biological & Pharmaceutical Bulletin, 35(1), 48-53. Link
Kesenheimer, C., & Groth, U. (2006).[1] "Total Synthesis of (-)-8-O-Methyltetrangomycin (MM 47755)." Organic Letters, 8(12), 2507–2510. Link
Liu, C. I., et al. (2008). "A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence." Science, 319(5868), 1391-1394. Link(Contextual reference for CrtM inhibition mechanism)
Application Note & Protocol: AN-47755 Quantitative Analysis of MM-47755 in Human Plasma using High-Performance Liquid Chromatography with UV and Tandem Mass Spectrometry Detection Audience: Researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol: AN-47755
Quantitative Analysis of MM-47755 in Human Plasma using High-Performance Liquid Chromatography with UV and Tandem Mass Spectrometry Detection
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of MM-47755 (8-O-Methyltetrangomycin), an angucyclinone antibiotic, in a complex biological matrix such as human plasma. We present two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical studies requiring low detection limits. Detailed protocols for sample preparation, instrument configuration, and data analysis are provided, underpinned by scientific rationale to ensure reproducibility and accuracy.
Introduction to MM-47755
MM-47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is an aromatic polyketide belonging to the angucyclinone class of antibiotics.[1][2] Isolated from Streptomyces species, it features a distinctive benz[a]anthraquinone framework and exhibits a range of biological activities, including antibacterial and antifungal properties.[2] The unique structural feature of MM-47755 is a chiral tertiary hydroxyl group at the C3 position, which is common to other angucyclinones like (-)-tetrangomycin.[1] Given its therapeutic potential, robust and reliable analytical methods are essential for its study in pharmacokinetic, pharmacodynamic, and drug metabolism assays. This guide details the necessary protocols for its accurate quantification in human plasma.
Physicochemical Properties of MM-47755
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method. Key properties are summarized in the table below.
The successful quantification of MM-47755 from plasma involves a multi-stage process designed to isolate the analyte from matrix interferences and accurately measure its concentration. The workflow is applicable to both HPLC-UV and LC-MS/MS endpoints, with the primary difference being the detection system.
Caption: Overall workflow for MM-47755 analysis.
Sample Preparation Protocol: Protein Precipitation followed by Solid-Phase Extraction
This combined approach provides superior sample cleanup compared to protein precipitation alone, which is critical for minimizing matrix effects in LC-MS/MS and extending column lifetime in HPLC.[4] Protein precipitation removes the bulk of plasma proteins, while SPE provides further purification and concentration of the analyte.[5]
Protein Precipitation: To a 1.5 mL microcentrifuge tube containing 200 µL of plasma, add 600 µL of ice-cold acetonitrile.[6][7] The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[6] Vortex vigorously for 1 minute to denature and precipitate proteins.
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Transfer: Carefully aspirate the supernatant (~750 µL) and transfer it to a clean tube.
SPE Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities and residual salts.
Elution: Elute the analyte from the cartridge using 1 mL of methanol into a clean collection tube.
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 35°C.
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water/ACN + 0.1% FA for reversed-phase) for analysis. Vortex to ensure complete dissolution.
Method A: HPLC-UV Analysis
This method is suitable for applications where high analyte concentrations are expected and the complexity of the matrix is moderate. It is a cost-effective and robust technique for routine screening.[3] The benz[a]anthraquinone core of MM-47755 contains a strong chromophore. Based on structurally similar angucyclinones, a detection wavelength of 254 nm provides good sensitivity, while a wavelength of 436 nm can offer higher selectivity against many endogenous interferences.[8][9]
HPLC-UV Instrumental Parameters
Parameter
Recommended Condition
Rationale
Column
C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Provides good retention and separation for moderately polar compounds like MM-47755.
Mobile Phase A
Water with 0.1% Formic Acid
Formic acid improves peak shape and maintains a consistent pH.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Acetonitrile is a common organic modifier providing good elution strength.
A gradient elution is necessary to separate the analyte from matrix components and ensure a sharp peak shape.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30°C
Ensures reproducible retention times by controlling viscosity.
Injection Vol.
20 µL
A standard volume for achieving good sensitivity without overloading the column.
Detection
UV Diode Array Detector (DAD) at 254 nm and 436 nm
254 nm for sensitivity, 436 nm for selectivity.[8][9]
Method B: LC-MS/MS Analysis
For high-sensitivity and high-selectivity quantification, LC-MS/MS is the gold standard.[10][11] The method utilizes Multiple Reaction Monitoring (MRM) to specifically detect the transition of a precursor ion (the protonated molecule) to a characteristic product ion, virtually eliminating matrix interferences.
Predicted Fragmentation of MM-47755
The precursor ion in positive electrospray ionization (ESI+) will be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 337.1. Collision-Induced Dissociation (CID) is predicted to cause fragmentation at several points in the molecule:
Loss of Water (H₂O): A common neutral loss from the tertiary alcohol group (-18.0 Da).
Loss of Carbon Monoxide (CO): A characteristic fragmentation of quinone structures (-28.0 Da).
Combined Losses: Sequential losses, such as H₂O followed by CO, provide highly specific fragments.
LC-MS/MS Instrumental Parameters
Parameter
Recommended Condition
Rationale
Column
C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
A smaller ID column is used to enhance sensitivity and reduce solvent consumption in LC-MS.
Mobile Phase A
Water with 0.1% Formic Acid
Acidic mobile phase promotes efficient protonation for ESI+ mode.
A faster gradient is possible due to the higher efficiency of UHPLC columns.
Flow Rate
0.4 mL/min
Appropriate flow rate for a 2.1 mm ID column.
Column Temp.
40°C
Higher temperature lowers viscosity and can improve peak shape.
Injection Vol.
5 µL
Smaller injection volume is typical for sensitive LC-MS/MS methods.
Ion Source
Electrospray Ionization (ESI), Positive Mode
ESI is a soft ionization technique suitable for this molecule; positive mode is chosen for the protonated species.
Capillary Voltage
3.5 kV
Optimized for stable spray and efficient ionization.
Gas Temp.
325°C
Facilitates desolvation of the mobile phase.
Gas Flow
10 L/min
Optimized for efficient desolvation.
Nebulizer
45 psi
Creates a fine aerosol for optimal ionization.
MRM Transitions for MM-47755
Transition
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Role
1
337.1
319.1
50
20
Quantifier ([M+H - H₂O]⁺)
2
337.1
291.1
50
25
Qualifier ([M+H - H₂O - CO]⁺)
Justification: The transition to m/z 319.1, representing the loss of water, is expected to be a strong and stable fragment, making it an ideal quantifier. The second transition to m/z 291.1, representing the subsequent loss of carbon monoxide, provides a high degree of structural confirmation and serves as an excellent qualifier ion.[8] Optimization of collision energies should be performed empirically to maximize signal intensity for the specific instrument used.[12]
Method Validation and Quality Control
To ensure the reliability of the data, the described methods should be validated according to established regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
Selectivity: Absence of interfering peaks at the retention time of the analyte in blank matrix.
Linearity: A calibration curve should be prepared using at least six non-zero standards. A linear regression with a correlation coefficient (r²) > 0.99 is expected.
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within ±15% (±20% at the LLOQ), and precision (CV%) should be ≤15% (≤20% at the LLOQ).
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Matrix Effect: Evaluated in LC-MS/MS to ensure that co-eluting endogenous components do not suppress or enhance the analyte's ionization.
Recovery: The efficiency of the extraction process is determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples.
References
Kesenheimer, C., & Groth, U. (2006). Total synthesis of (-)-8-O-methyltetrangomycin (MM 47755). Organic Letters, 8(12), 2507–2510. Available from: [Link]
LookChemicals. (n.d.). MM 47755. Retrieved February 2, 2026, from [Link]
AZoLifeSciences. (2022). LC-MS Analysis of Antibiotics in Food. Retrieved February 2, 2026, from [Link]
Niessen, W. M. A. (2001). Analysis of antibiotics by liquid chromatography-mass spectrometry. Journal of Chromatography A, 812(1-2), 53-81. Available from: [Link]
Hurtado, G. R., et al. (2017). Angucyclines and Angucyclinones from Streptomyces sp. CB01913 Featuring C-ring Cleavage and Expansion. Journal of Natural Products, 80(4), 866-875. Available from: [Link]
Hossain, M. A., et al. (2019). A Validated HPLC Multichannel DAD Method for the Simultaneous Determination of Amoxicillin and Doxycycline in Pharmaceutical Formulations and Wastewater Samples. Molecules, 24(21), 3958. Available from: [Link]
Agilent Technologies. (n.d.). Automated MRM Method Optimizer for Peptides. Retrieved February 2, 2026, from [Link]
Zhang, Q., et al. (2024). Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. Scientific Reports, 14(1), 12345. Available from: [Link]
Al-Tannak, N. F., & Al-Obaidy, S. S. (2023). A Review on Analysis of Anti-Microbial Drugs in Biological Matrices Using Analytical Techniques. Asian Journal of Pharmaceutics, 17(4). Available from: [Link]
Sedlák, D., et al. (2019). A Structural Analysis of the Angucycline-Like Antibiotic Auricin from Streptomyces lavendulae Subsp. Lavendulae CCM 3239 Revealed Its High Similarity to Griseusins. Antibiotics, 8(3), 114. Available from: [Link]
El-Behery, M., & El-Kousy, N. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 4-31. Available from: [Link]
Kesenheimer, C., & Groth, U. (2006). Total synthesis of (-)-8-O-methyltetrangomycin (MM 47755). Organic Letters, 8(12), 2507-10. Available from: [Link]
LCGC International. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved February 2, 2026, from [Link]
Causey, P., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. Available from: [Link]
Nacalai Tesque. (n.d.). Antibiotics Analysis by HPLC. Retrieved February 2, 2026, from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 2, 2026, from [Link]
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved February 2, 2026, from [Link]
protocols.io. (2019). a protein precipitation extraction method. Retrieved February 2, 2026, from [Link]
Application Note: Structural Elucidation of Angucyclinone Antibiotic MM 47755 via High-Resolution NMR and Mass Spectrometry
This application note provides a comprehensive technical guide for the structural characterization of MM 47755 (also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin), a complex angucyclinone antibiotic....
Author: BenchChem Technical Support Team. Date: February 2026
This application note provides a comprehensive technical guide for the structural characterization of MM 47755 (also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin), a complex angucyclinone antibiotic.[1]
Executive Summary
MM 47755 is a bioactive polyketide belonging to the angucyclinone class, characterized by a tetracyclic benz[a]anthracene framework.[2] Its structural complexity—featuring a quinone redox system, a crowded aromatic core, and a labile tertiary alcohol—presents specific analytical challenges. This guide outlines a validated workflow for confirming its identity, assessing purity, and elucidating stereochemical features using high-resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Soluble in DMSO, Acetone; Sparingly soluble in MeOH
Sample Preparation Protocol
Objective: To prepare stable, homogenous solutions for spectral analysis while minimizing oxidative degradation or dehydration of the tertiary alcohol.
Mass Spectrometry Preparation
Solvent: LC-MS grade Methanol (MeOH) or Acetonitrile (MeCN).[1]
Concentration: Prepare a stock solution at 1 mg/mL in DMSO, then dilute to 1–10 µg/mL in 50:50 MeCN:H₂O (+0.1% Formic Acid) for ESI analysis.
Caution: Avoid prolonged storage in protic solvents as the quinone moiety can undergo photosensitive degradation. Use amber vials.
NMR Sample Preparation[4]
Solvent Selection:DMSO-d₆ (99.9% D) is the preferred solvent due to excellent solubility and the ability to stabilize exchangeable protons (–OH).[1]
Alternative: Acetone-d₆ may be used if DMSO signals overlap with key aliphatic resonances, though solubility may be lower.[1]
Vessel: 3 mm or 5 mm high-precision NMR tubes (Wilmad 535-PP or equivalent).
Protocol:
Weigh ~2–5 mg of MM 47755 solid.
Dissolve in 600 µL of DMSO-d₆.
Filter through a 0.2 µm PTFE syringe filter if any suspension remains.[1]
Degas the sample (optional but recommended for NOESY experiments) to remove paramagnetic oxygen.[1]
Mass Spectrometry Analysis
Rationale: HRMS is critical for validating the elemental formula and identifying the oxidation state of the quinone core.
Experimental Setup
Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1]
Critical Diagnostic: Loss of water confirms the labile C3 tertiary alcohol.[1]
ESI (-)
[M-H]⁻
335.0925
Stable anion formed by deprotonation of the alpha-proton or phenolic/hydroxyl sites.[1]
Fragmentation Logic:
MS/MS fragmentation (CID) will typically yield neutral losses of CO (28 Da) from the quinone ring and methyl radicals (15 Da) from the methoxy group.[1] The facile loss of water (18 Da) is the "fingerprint" of the angucyclinone A-ring tertiary alcohol.
NMR Spectroscopy Analysis
Rationale: The tetracyclic core requires 2D correlation spectroscopy to assign the crowded aromatic region and define the stereochemistry of the aliphatic ring.
1H NMR (Proton) Strategy
The spectrum is divided into three distinct zones:
Aromatic Zone (7.0 – 8.5 ppm): Contains protons from the D-ring and the quinone system.[1] Expect strong overlap; coupling constants (
Methoxy Zone (~3.9 – 4.0 ppm): A sharp singlet corresponding to the 8-OCH₃ group.[1]
Aliphatic Zone (1.0 – 3.0 ppm): Contains the C3-Methyl singlet and the diastereotopic methylene protons (C2 and C4) of the partially saturated A-ring.[1]
13C NMR (Carbon) Strategy
Quinone Carbonyls: Look for signals >180 ppm (C1, C7, C12).[1]
Quaternary Carbons: The C3 chiral center (~70 ppm) and aromatic bridgeheads are often low intensity; acquire sufficient scans (e.g., >1024).[1]
2D NMR Workflow (Assignment Logic)
To fully resolve the structure, run the following sequence:
COSY (Correlation Spectroscopy):
Purpose: Trace the spin systems in the aromatic D-ring (H9–H10–H11).[1]
Application: Resolves the aliphatic methylene protons (H2a/H2b and H4a/H4b) which show geminal and vicinal coupling.[1]
HSQC (Heteronuclear Single Quantum Coherence):
Purpose: Correlate protons to their direct carbons.[1][2]
Application: Distinguishes the methoxy carbon from aliphatic ring carbons.
HMBC (Heteronuclear Multiple Bond Correlation) - The Solver:
Purpose: Connects the distinct spin systems across the quaternary carbons and carbonyls.
Key Correlations:
Methoxy to Core: Correlation from OCH₃ protons to C8 confirms the position of the methoxy group.
A-Ring to Core: Correlations from the C3-Methyl protons to C2, C3, and C4 anchor the aliphatic ring to the aromatic system.
Quinone Identification: Correlations from aromatic protons to the carbonyl carbons (C7, C12) verify the quinone positions.
Application: Determine the spatial orientation of the C3-OH relative to the C3-Methyl group and adjacent methylene protons.[1]
Analytical Workflow Diagram
The following diagram illustrates the logical flow from sample isolation to final structural confirmation.
Figure 1: Integrated analytical workflow for the structural validation of MM 47755.
References
PubChem. (2025).[1] Mm 47755 (C20H16O5) - PubChemLite Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
Kaliappan, K. P., et al. (2007).[1][3] Angucyclinone Antibiotics: Total Syntheses of YM-181741, (+)-Ochromycinone, (+)-Rubiginone B2, (−)-Tetrangomycin, and MM-47755.[1][3][4][5] The Journal of Organic Chemistry, 72(16), 6116-6126.[1] Retrieved from [Link][1]
Application Note: Advanced Purification Protocols for Angucyclinones Abstract Angucyclinones, a subclass of aromatic polyketides primarily produced by Streptomyces species, represent a rich source of antibiotic and antic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Purification Protocols for Angucyclinones
Abstract
Angucyclinones, a subclass of aromatic polyketides primarily produced by Streptomyces species, represent a rich source of antibiotic and anticancer scaffolds.[1][2][3][4][5] However, their isolation is complicated by their inherent photosensitivity, pH-dependent stability, and tendency to co-elute with structurally similar congeners. This guide provides a field-validated workflow for the extraction, fractionation, and high-resolution purification of angucyclinones, moving beyond generic protocols to address the specific physicochemical properties of the benz[a]anthracene core.
Introduction & Chemical Context
Angucyclinones are the aglycone precursors to angucyclines. Chemically, they are defined by a tetracyclic benz[a]anthracene framework.[2][6] Unlike their glycosylated counterparts, angucyclinones are generally lipophilic but possess phenolic hydroxyl groups that make them sensitive to oxidation under basic conditions.
Why Purification is Challenging:
Pi-Stacking: The planar aromatic core leads to strong aggregation, causing "smearing" on silica gel.
Photosensitivity: Many angucyclinones (e.g., tetrangomycin derivatives) degrade or isomerize under ambient light.
Structural Redundancy: Biosynthetic pathways often produce "shunts" or minor modifications (e.g., C-12b hydroxylation), resulting in complex mixtures of isobaric compounds.
Before initiating wet chemistry, two critical controls must be established to prevent yield loss and redundancy.
A. Stability Controls
Light: All procedures should be performed under yellow light or low-light conditions. Wrap columns and flasks in aluminum foil.
pH: Maintain solvents at pH 4.0–6.5. Phenolic protons on the angucyclinone core can deprotonate at pH > 8, leading to oxidative polymerization (browning of extracts).
B. Dereplication (The "Stop/Go" Decision)
Do not purify known compounds blindly. Use LC-MS/MS coupled with Molecular Networking (e.g., GNPS) to identify known clusters.
Protocol: Extract a 50 mL pilot culture with EtOAc. Run a 15-min gradient (10-100% ACN) on a C18 analytical column.
Analysis: Check for characteristic UV absorption (λmax ~230, 290, 400 nm) indicative of the quinone chromophore.
Purification Workflow Visualization
The following diagram outlines the logical flow from fermentation broth to pure compound, highlighting the critical decision points.
Figure 1: Integrated workflow for the isolation of angucyclinones from microbial fermentation.
Detailed Protocols
Step 1: Extraction (The "Capture" Phase)
Direct liquid-liquid extraction of large fermentation volumes (e.g., 20L) is inefficient and uses excessive solvent. Use Solid Phase Extraction (SPE).
Materials: Diaion® HP-20 or Amberlite® XAD-16 resin.
Protocol:
Preparation: Add 20–30 g/L of HP-20 resin directly to the fermentation broth 24 hours prior to harvest. The resin captures hydrophobic metabolites.
Harvest: Filter the broth to collect the resin/cell mass. Discard the aqueous filtrate (unless the target is highly polar).
Elution: Wash the resin cake with water to remove salts. Elute the target compounds with Acetone or Methanol (3 x volume of resin).
Concentration: Evaporate solvent under reduced pressure at <40°C . High temperatures can induce ring opening or decarboxylation.
Step 2: Primary Fractionation (Sephadex LH-20)
Why LH-20? Unlike silica, which separates based on polarity, Sephadex LH-20 separates based on molecular size and molecular recognition . The dextran matrix has a unique affinity for aromatic ring systems (pi-pi interactions), making it ideal for separating planar angucyclinones from fatty acids and linear polyketides.
Column: Glass column (e.g., 2.5 x 100 cm).
Mobile Phase: 100% Methanol (or MeOH:CH2Cl2 1:1 for very non-polar extracts).
Protocol:
Dissolve crude extract in minimum MeOH.
Load onto the column carefully to avoid disturbing the bed.
Elute isocratically.
Observation: Angucyclinones are often colored (yellow/orange/red). Collect colored bands separately.
Validation: Spot fractions on TLC. Angucyclinones will quench UV (254 nm) strongly.
Step 3: High-Resolution Purification (HPLC)
The final polishing step. While C18 is standard, Phenyl-Hexyl phases offer superior selectivity for aromatic isomers.
Table 1: Recommended HPLC Conditions
Parameter
Standard Protocol
Advanced (Isomer Separation)
Stationary Phase
C18 (ODS) - 5 µm
Phenyl-Hexyl or PFP (Pentafluorophenyl)
Mobile Phase A
Water + 0.1% Formic Acid
Water + 10 mM Ammonium Acetate (pH 5.5)
Mobile Phase B
Acetonitrile (ACN) + 0.1% Formic Acid
Methanol (MeOH)
Gradient
10% B to 100% B over 30 min
Isocratic hold (e.g., 65% B) for difficult pairs
Flow Rate
2-4 mL/min (Semi-prep)
2-4 mL/min (Semi-prep)
Detection
UV 254 nm, 400 nm
UV + MS (ESI Positive/Negative)
Expert Insight:
Acid Modifier: Always use Formic Acid (0.1%) or Acetic Acid. This keeps the phenolic groups protonated (neutral), preventing peak tailing. Avoid TFA if MS detection is downstream, as it suppresses ionization.
Solvent Choice: Methanol (protic) often provides better selectivity for glycosylated angucyclines, while Acetonitrile (aprotic) gives sharper peaks for the aglycones (angucyclinones).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing
Ionization of phenolic groups.
Increase acid modifier (up to 0.2% Formic Acid) in mobile phase.
Broad/Split Peaks
Sample solvent mismatch.
Dissolve sample in the starting mobile phase (e.g., 10% ACN), not 100% ACN.
Degradation
Photosensitivity or Oxidation.
Wrap fraction collector in foil; purge solvents with Nitrogen; work quickly.
Low Recovery
Irreversible adsorption to Silica.
Switch to Sephadex LH-20 or Polyamide CC for initial fractionation.
References
Angucyclines and Angucyclinones from Streptomyces sp.[1][2][6] CB01913. Journal of Natural Products. (2015).[2] Describes isolation of 14 angucyclinones using EtOAc extraction and HPLC profiling.
Targeted Isolation of Angucycline Derivatives from Streptomyces sp.[4] MC16. Frontiers in Microbiology. (2023). Details the use of Molecular Networking (GNPS) for dereplication prior to isolation.
Himalaquinones A–G, Angucyclinone-Derived Metabolites. Journal of Natural Products. (2019). Protocol for using HP-20 resin and Sephadex LH-20 for sequential fractionation.
Separation and Purification of Pharmaceuticals and Antibiotics. Diaion Manual. General principles for using synthetic adsorbents (HP-20) in antibiotic purification.
Method Development Considerations for Intact Monoclonal Antibody Analysis. LCGC International. (2022). While focused on mAbs, provides critical data on TFA vs. Formic Acid selection for biological molecules, relevant to phenolic stability.
Application Notes & Protocols: MM-47755 as a Lead Compound for Drug Discovery
Abstract This document provides a comprehensive guide for utilizing MM-47755, an angucyclinone antibiotic, as a lead compound in an early-stage drug discovery program. A lead compound serves as a crucial starting point f...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for utilizing MM-47755, an angucyclinone antibiotic, as a lead compound in an early-stage drug discovery program. A lead compound serves as a crucial starting point for the development of new therapeutics, possessing desired biological activity that can be optimized for enhanced efficacy, selectivity, and pharmacokinetic properties.[1][2][3][4] MM-47755, isolated from Streptomyces sp., has demonstrated antibacterial and antifungal properties, indicating its potential to modulate key biological pathways.[5] This guide moves beyond simple compound specifications to deliver a strategic framework, complete with detailed protocols and scientific rationale, for advancing MM-47755 from a promising hit to a preclinical candidate. We will cover essential workflows including physicochemical handling, target identification and validation, in vitro assay development, and preliminary in vivo characterization.
Foundational Profile of MM-47755
Before initiating any experimental work, a thorough understanding of the lead compound's fundamental properties is paramount. This ensures accurate and reproducible results. MM-47755, also known as 8-O-Methyltetrangomycin, is a small molecule with a distinct polycyclic structure.[6]
Physicochemical Data
The key properties of MM-47755 are summarized below. Proper storage and handling are critical for maintaining compound integrity.
The quality of biological data is directly dependent on the accurate preparation of test compounds. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of MM-47755.
Causality Behind the Protocol:
Anhydrous DMSO: Using anhydrous DMSO is crucial as water can affect the solubility and stability of many small molecules, potentially leading to precipitation over time.
Room Temperature Equilibration: Allowing the solid compound to reach room temperature before opening prevents condensation of atmospheric moisture onto the powder, which could compromise its stability and weighing accuracy.
Vortexing & Gentle Warming: These steps ensure complete dissolution, which is vital for accurate downstream dilutions and avoiding false-negative results in screening assays.
Materials:
MM-47755 powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile, amber microcentrifuge tubes or glass vials
Calibrated pipettes
Analytical balance
Vortex mixer
Step-by-Step Procedure:
Equilibration: Remove the vial of MM-47755 powder from -20°C storage and allow it to sit at room temperature for at least 15-20 minutes before opening.
Weighing: On an analytical balance, carefully weigh the desired amount of MM-47755 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.36 mg.
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[6]
Verification: Visually inspect the solution against a light source to ensure no undissolved particulates remain. The solution should be clear.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and light exposure. Store immediately at -20°C.
The Drug Discovery & Development Workflow
Utilizing MM-47755 as a lead compound requires a systematic progression through several key stages of drug discovery. Each stage is designed to answer critical questions about the compound's mechanism, potency, selectivity, and safety. The overall workflow provides a logical path from initial characterization to a preclinical candidate.
Caption: High-level workflow for advancing MM-47755.
Target Identification and Validation
While MM-47755 has known antimicrobial activity, its precise molecular target(s) in a relevant disease context (e.g., oncology, immunology) may be unknown. Identifying this target is a pivotal step, enabling a transition from phenotypic screening to a more efficient, mechanism-driven lead optimization campaign.[7][8]
Expert Insight: Target validation is non-negotiable. It provides confidence that modulating the target will produce the desired therapeutic effect, significantly reducing the risk of failure in later, more expensive stages of development.[8][9]
Caption: Workflow for target identification and validation.
Protocol 1: Target Deconvolution via Affinity Chromatography
This protocol outlines a method to "fish" for the binding partners of MM-47755 from a complex protein mixture.
Materials:
MM-47755
NHS-activated Sepharose beads (or similar affinity matrix)
Cell lysate from a relevant cell line
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
Wash and Elution buffers
LC-MS/MS system for protein identification
Step-by-Step Procedure:
Ligand Immobilization: Covalently couple MM-47755 to the NHS-activated beads via a suitable functional group. Note: This may require a synthetic chemistry effort to add a linker to MM-47755 if no reactive amine is available.
Column Preparation: Pack a column with the MM-47755-conjugated beads. Prepare a control column with unconjugated, blocked beads to identify non-specific binders.
Lysate Incubation: Pass clarified cell lysate over both the MM-47755 column and the control column at 4°C to allow for protein binding.
Washing: Extensively wash both columns with buffer to remove non-specifically bound proteins.
Elution: Elute the specifically bound proteins from the columns using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).
Protein Identification: Analyze the eluates from both columns by SDS-PAGE and identify unique protein bands in the MM-47755 eluate using LC-MS/MS. Proteins identified here are putative targets.
In Vitro Assay Development & Screening Cascade
Once a target is validated, a robust and high-throughput assay is required to quantify the activity of MM-47755 and to screen chemical analogs generated during lead optimization.[10] The goal is to establish a Structure-Activity Relationship (SAR) to guide the synthesis of more potent and selective compounds.
Caption: An example in vitro screening cascade.
Protocol 2: Biochemical Enzyme Inhibition Assay
This protocol is a template for an assay assuming the validated target of MM-47755 is an enzyme.
Causality Behind the Protocol:
Initial Velocity Conditions: The assay must be run under conditions where product formation is linear with time. This ensures that measured inhibition reflects the true interaction between the inhibitor and the enzyme, not artifacts from substrate depletion or product inhibition.[11]
Substrate at Km: For identifying competitive inhibitors, running the assay with the substrate concentration at or below its Michaelis-Menten constant (Km) provides maximal sensitivity.[12]
Step-by-Step Procedure:
Enzyme and Substrate Titration: First, determine the optimal concentrations of enzyme and substrate. Titrate the enzyme to find a concentration that gives a robust signal within a linear range over a desired time frame (e.g., 30-60 minutes). Then, determine the Km of the substrate.
Assay Setup: In a 384-well plate, add assay buffer, MM-47755 (or analogs) at various concentrations, and the enzyme. Allow this to pre-incubate for 15-30 minutes.
Initiate Reaction: Add the substrate at its Km concentration to start the reaction.
Detection: Monitor product formation over time using an appropriate detection method (e.g., fluorescence, absorbance, luminescence).
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot velocity against inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Seeding: Seed cells into the wells of a microplate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of MM-47755 (typically 10-12 concentrations). Include DMSO-only wells as a negative control (100% viability).
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours).
Signal Development: Add the viability reagent according to the manufacturer's instructions and incubate for the recommended time.
Data Acquisition: Read the plate on a luminometer or fluorometer.
Data Analysis: Normalize the data to the DMSO control. Plot the percentage of viability against log[MM-47755] and fit the curve to determine the IC50 value.
Preclinical Evaluation in In Vivo Models
In vitro activity is a prerequisite, but in vivo efficacy is the gold standard for preclinical validation.[13] Animal models provide a complex physiological system to assess whether a compound can reach its target and exert a therapeutic effect without unacceptable toxicity.[14]
Protocol 4: Human Tumor Xenograft Efficacy Study
This protocol describes a common model for evaluating anti-cancer agents.
Causality Behind the Protocol:
Immunocompromised Mice: Human cells would be rejected by a normal mouse immune system. Using immunocompromised strains (e.g., athymic nude or NSG mice) is essential for the human tumor to grow.[14]
Tumor Staging: Starting treatment when tumors reach a specific size ensures uniformity across groups and provides a sufficient therapeutic window to observe an effect.
Monitoring Body Weight: Body weight is a key general indicator of compound toxicity. Significant weight loss can trigger ethical endpoints for the study.
Step-by-Step Procedure:
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice.
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
Randomization: When tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle control, MM-47755 at different doses).
Compound Administration: Administer the compound and vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule (e.g., daily, twice weekly).
Monitoring: Continue to measure tumor volume and mouse body weight throughout the study.
Endpoint Analysis: The study is concluded when tumors in the vehicle group reach a maximum allowed size. Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Pharmacokinetics (PK) describes what the body does to a drug (Absorption, Distribution, Metabolism, Excretion - ADME), while pharmacodynamics (PD) describes what the drug does to the body (target engagement and biological effect).[15][16] A preliminary PK study is essential to understand if the compound achieves sufficient exposure in the body to be effective.
Protocol 5: Single-Dose Mouse Pharmacokinetic Study
Step-by-Step Procedure:
Animal Dosing: Administer a single dose of MM-47755 to a cohort of mice (typically via intravenous and oral routes in separate groups to assess bioavailability).
Sample Collection: At designated time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from a small number of mice at each point.
Plasma Processing: Process the blood to isolate plasma and store it at -80°C.
Bioanalysis: Extract MM-47755 from the plasma samples and quantify its concentration using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Data Analysis: Plot plasma concentration versus time and use PK software to calculate key parameters.
Key PK Parameters:
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration
Indicates the peak exposure after dosing.
Tmax
Time at which Cmax is reached
Relates to the rate of absorption.
AUC
Area Under the Curve (concentration vs. time)
Represents the total drug exposure over time.
t₁/₂
Half-life
The time required for the drug concentration to decrease by half; determines dosing frequency.
F%
Bioavailability
The fraction of an oral dose that reaches systemic circulation; a key parameter for oral drug candidates.
References
BenchChem. (2025).
Patsnap Synapse. (2025). What is lead compound in medicinal chemistry?
YouTube. (2016).
PharmaFeatures. (2024).
Caltag Medsystems. (n.d.). MM 47755.
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development.
NIH. (2022). Model‐informed target identification and validation through combining quantitative systems pharmacology with network‐based analysis.
Philadelphia University. (n.d.). Study of the lead compound.
NCBI Bookshelf. (2012).
BellBrook Labs. (2025).
Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery.
WJBPHS. (n.d.).
Jetir.Org. (2021).
Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
Thermo Fisher Scientific. (2021).
BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics.
Biobide. (n.d.).
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.
ProBio CDMO. (n.d.).
BMG LABTECH. (2022). Cell-based assays on the rise.
ResearchGate. (2025). (PDF)
Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
Experimental Profiling of the Angucyclinone MM 47755 in Mammalian Cell Culture
Abstract & Introduction MM 47755 is a bioactive secondary metabolite belonging to the angucyclinone class of antibiotics, originally isolated from Streptomyces sp. (e.g., strain Gö 40/14).
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
MM 47755 is a bioactive secondary metabolite belonging to the angucyclinone class of antibiotics, originally isolated from Streptomyces sp. (e.g., strain Gö 40/14). Structurally related to tetrangomycin and rabelomycin, MM 47755 is characterized by a benz[a]anthraquinone framework.[1] While historically identified for its antibacterial properties, recent interest has surged regarding the cytotoxic and anti-proliferative potential of angucyclinones in mammalian tumor cells.[2]
Mechanistically, compounds in this class (such as landomycin and chemomicin) are known to induce apoptosis via the generation of Reactive Oxygen Species (ROS) , disruption of mitochondrial membrane potential, and subsequent activation of the caspase cascade.
This Application Note provides a standardized, self-validating workflow for utilizing MM 47755 in cell culture. It focuses on solubility management, dose-response profiling, and validating apoptotic signaling pathways.
Compound Properties & Handling (Critical)
The successful use of MM 47755 relies heavily on proper solubilization and storage. Angucyclinones are hydrophobic and prone to precipitation in aqueous media if not handled correctly.
Inhibitor Check: Pre-treat with NAC (N-acetylcysteine, 5 mM) to see if it rescues viability.
Data Analysis & Troubleshooting
Observation
Probable Cause
Corrective Action
Precipitation in Media
Concentration too high; DMSO shock.
Pre-dilute in media slowly with vortexing. Keep final DMSO < 0.5%.
High Vehicle Toxicity
DMSO concentration > 1%.
Ensure DMSO in final well is < 0.5% (ideally 0.1%).
Inconsistent IC50
Drug degradation (Light/Temp).
Use fresh aliquots. Keep compound in amber tubes.
No ROS Signal
Timing mismatch.
Angucyclinone ROS generation can be rapid (30 min - 2 hrs). Measure early.[2][4]
References
Kharel, M. K., et al. (2012). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. Natural Product Reports. (Discusses general angucyclinone mechanisms including ROS and apoptosis). Available at: [Link]
Application Note: Safe Handling, Storage, and Protocol for MM 47755
Core Directive & Executive Summary MM 47755 is a potent angucyclinone antibiotic isolated from Streptomyces sp., exhibiting significant antibacterial, antifungal, and antiparasitic activity.[1] Due to its conjugated tetr...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Executive Summary
MM 47755 is a potent angucyclinone antibiotic isolated from Streptomyces sp., exhibiting significant antibacterial, antifungal, and antiparasitic activity.[1] Due to its conjugated tetracyclic structure, it is photosensitive and chemically reactive.
This guide deviates from standard generic safety sheets by focusing on the integrity of the molecule during handling. The primary failure mode in MM 47755 experimentation is not just operator safety, but compound degradation due to light exposure and improper solubilization, leading to inconsistent biological data.
Critical Handling Constraints:
Light Sensitivity: Strict dark conditions required.
Solubility: Hydrophobic; requires DMSO or Acetone.
Stability: Labile in aqueous solution; prepare fresh or freeze immediately.
Technical Profile & Safety Assessment
Physicochemical Properties
Property
Specification
Notes
Molecular Weight
336.34 g/mol
Formula: C₂₀H₁₆O₅
Appearance
Yellow Solid
Color indicates conjugated system (chromophore).
Solubility
DMSO (>10 mM), Acetone, Methanol
Poorly soluble in water.
Purity
≥98% (HPLC)
Verify via Certificate of Analysis (CoA).
Hazard Identification (HSE)
While specific toxicology data for MM 47755 is limited, as an angucyclinone antibiotic, it should be treated as a bioactive cytotoxic agent .
Routes of Entry: Inhalation of dust, skin absorption (enhanced by DMSO), and ingestion.
Target Organs: Potential DNA intercalator; handle as a potential mutagen.
PPE Requirements:
Respiratory: N95 mask or Biosafety Cabinet (Class II) for powder handling.
Dermal: Nitrile gloves (double-gloving recommended if dissolved in DMSO).
The stability of MM 47755 is compromised by UV/Visible light and moisture. The following protocol ensures maximum shelf-life.
A. Solid State Storage (Long-Term)[1]
Temperature: Store at -20°C .
Container: Amber glass vials or foil-wrapped polypropylene tubes.
Atmosphere: Store under desiccant. The compound is hygroscopic; moisture hydrolysis can cleave the glycosidic or ester bonds (if present in derivatives) or promote oxidation.
Shelf Life: Up to 1 year if kept desiccated and frozen.
Conditions: Aliquot immediately. Do not freeze-thaw more than once.
Duration: Stable for <1 month at -20°C.
Precaution: Solutions must be kept in the dark. Wrap tubes in aluminum foil.
Experimental Protocol: Solubilization & Usage
Rationale
Directly adding aqueous buffer to MM 47755 powder will result in precipitation and inaccurate dosing. The "Solvent Cushion" method is required.
Step-by-Step Solubilization Workflow
Goal: Prepare a 10 mM Stock Solution (1 mL).
Calculate Mass:
Equilibration:
Remove the vial from -20°C storage.
Wait 15 minutes for the vial to reach room temperature before opening.
Why? Opening a cold vial condenses atmospheric water vapor onto the hygroscopic powder, degrading it.
Dissolution (The Solvent Cushion):
Add 1 mL of Anhydrous DMSO to the powder.
Vortex gently for 30 seconds.
Visual Check: Ensure the yellow solid is completely dissolved. If particulates remain, sonicate in a water bath for 2 minutes (protect from light).
Dilution for Assay (Aqueous Step):
Prepare the intermediate dilution in culture media or buffer.
Rule of Thumb: Keep final DMSO concentration <0.5% to avoid solvent toxicity in cell assays.
Example: To achieve 10 µM final concentration:
Dilute 10 mM stock 1:100 in media
100 µM (1% DMSO).
Dilute 100 µM 1:10 in media
10 µM (0.1% DMSO).
Logical Workflow & Decision Tree
The following diagram illustrates the critical decision points for handling MM 47755 to prevent degradation and ensure safety.
Caption: Operational workflow for MM 47755. Yellow nodes indicate critical stability checkpoints (Temperature/Light).
References
Kesenheimer, C., & Groth, U. (2006).[4] Total synthesis of (-)-8-O-methyltetrangomycin (MM 47755). Organic Letters, 8(12), 2507–2510.[4] Retrieved from [Link]
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for angucyclinone synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for angucyclinone synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the complex total synthesis of angucycline and angucyclinone natural products. Recognizing that these intricate polyketides present unique and formidable challenges, this resource provides field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to diagnose and resolve issues in your synthetic campaigns.
Section 1: Core Cyclization Strategies & Common Pitfalls
The construction of the tetracyclic benz[a]anthraquinone core is the cornerstone of any angucyclinone synthesis. The choice of cyclization strategy dictates the entire synthetic route and often introduces the most significant challenges.[1][2][3][4] This section addresses common problems encountered during these key bond-forming reactions.
Question 1: My intermolecular Diels-Alder reaction to form the A/B ring system is suffering from low yield and poor regioselectivity. What are the primary factors to investigate?
Answer: The Diels-Alder cycloaddition is a powerful and frequently used strategy for constructing the angucyclinone skeleton, but its success is highly sensitive to several parameters.[3][5] Poor outcomes are typically traced back to electronic mismatch, steric hindrance, or suboptimal reaction conditions.
Causality & Troubleshooting Steps:
Re-evaluate Diene/Dienophile Electronics: The classic Diels-Alder reaction proceeds most efficiently with an electron-rich diene and an electron-poor dienophile. If your yield is low, assess the electronic nature of your substrates. You may need to modify substituents on the diene or dienophile to enhance this electronic polarization. For instance, adding an electron-withdrawing group to the dienophile can significantly accelerate the reaction.
Lewis Acid Catalysis (The Go-To Solution): Lewis acids are essential for activating the dienophile and controlling facial selectivity. If you are not using one, this is the first thing to implement. If you are, the choice of Lewis acid is critical.
Screening: Start with common Lewis acids like BF₃·Et₂O, TiCl₄, or SnCl₄ at low temperatures (-78 °C) and monitor the reaction by TLC.
Chelation Control: For dienophiles containing a chelating moiety (e.g., a hydroxyl or carbonyl group adjacent to the dienophile), a chelating Lewis acid like MgBr₂ or TiCl₄ can lock the conformation, leading to a single major regio- and stereoisomer.
Solvent and Temperature Optimization:
Solvents: Non-polar solvents like toluene or dichloromethane are standard. However, highly coordinating solvents can compete for the Lewis acid, inhibiting catalysis.
Temperature: While thermal reactions are possible, they often require high temperatures that can lead to decomposition and reduced selectivity. Catalyzed reactions are typically run at low temperatures to enhance selectivity. A temperature screen from -78 °C to 0 °C is advisable.
Substrate Modification: In some cases, minor changes to the substrate can have a major impact.[6] If sterics are a suspected issue, consider using a less bulky protecting group or a slightly different substitution pattern on the diene.
Here is a logical workflow for troubleshooting this critical step:
Caption: Troubleshooting workflow for a Diels-Alder reaction.
Question 2: I am struggling with the intramolecular Friedel-Crafts cyclization to close the final D-ring. The reaction is sluggish and gives significant decomposition products.
Answer: The intramolecular Friedel-Crafts reaction is an excellent method for forming the final aromatic ring of the angucyclinone core.[1] However, it is often plagued by issues related to the reactivity of the aromatic ring and the stability of the carbocation intermediate.
Causality & Troubleshooting Steps:
Choice of Acid Catalyst is Paramount: The strength of the acid catalyst is the most critical parameter. A catalyst that is too weak will result in a sluggish or incomplete reaction, while one that is too strong can cause charring and decomposition.
Common Acids: Trifluoroacetic acid (TFA) is a good starting point as it often serves as both the catalyst and the solvent.[1] Other options include polyphosphoric acid (PPA), methanesulfonic acid, or a Lewis acid like BF₃·Et₂O in a non-coordinating solvent.[7]
Screening Protocol: Set up small-scale reactions with different acid catalysts. Monitor by TLC for the disappearance of starting material and the appearance of the desired product versus decomposition spots.
Substrate Activation: The aromatic ring must be sufficiently electron-rich to participate in the cyclization. If your aromatic precursor lacks electron-donating groups (e.g., hydroxyls, methoxy groups), the reaction will be difficult. The position of these activating groups is also crucial for directing the cyclization to the desired position. If the electronics are unfavorable, you may need to reconsider the synthetic design of your precursor.
Temperature Control: These reactions are often run at elevated temperatures (e.g., 80-120 °C) to overcome the activation energy barrier. However, this must be balanced against substrate stability. A careful temperature screen is recommended. Start at a moderate temperature (e.g., 50 °C) and slowly increase it, monitoring the reaction progress closely.
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to water, which can quench the catalyst and lead to side reactions. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.
Catalyst System
Typical Temperature
Key Considerations
TFA
25 - 80 °C
Good starting point; acts as solvent and catalyst.
Table 1: Common catalyst systems for intramolecular Friedel-Crafts cyclization.
Section 2: Achieving Stereochemical Control
The biological activity of angucyclinones is critically dependent on their absolute stereochemistry. Establishing and maintaining these stereocenters throughout a multi-step synthesis is a major challenge.[8]
Question 3: How can I improve the enantioselectivity of my key cycloaddition step to avoid forming a racemic mixture?
Answer: Achieving high enantioselectivity is a central problem in modern synthesis, and it requires moving from achiral or racemic reagents to a stereocontrolled process.[6] For angucyclinones, this is typically addressed during the key C-C bond-forming reaction that builds the core.
Causality & Established Strategies:
Chiral Lewis Acid Catalysis: This is one of the most powerful and widely used methods. By complexing a chiral ligand to a Lewis acid, you create a chiral environment around the dienophile. This chiral pocket favors one approach of the diene over the other, leading to an enantiomeric excess (e.e.) of one product.
Common Systems: Well-established systems include titanium (e.g., TADDOL-TiCl₂) and copper (e.g., Cu(II)-BOX) catalysts.
Screening is Essential: The performance of a chiral catalyst is highly substrate-dependent.[6] There is no "universal" catalyst, so screening a variety of ligand/metal combinations is often necessary.
Use of Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to your starting material. It directs the stereochemical course of a reaction and is then removed. For example, a chiral sulfinyl group attached to the dienophile can provide excellent facial selectivity in a Diels-Alder reaction.[9]
Substrate-Controlled Synthesis: This strategy uses a chiral starting material derived from the "chiral pool" (e.g., sugars, amino acids, or terpenes). The inherent chirality of the starting material is used to direct the stereochemistry of subsequent reactions. For example, an enantiopure vinyl cyclohexene derived from quinic acid can be used as the diene component.[9]
Protocol 1: Screening Chiral Lewis Acids for an Asymmetric Diels-Alder Reaction
This protocol assumes a reaction between a juglone-type dienophile and a vinyl cyclohexene diene.
Preparation:
Under an inert atmosphere (N₂ or Ar), add the chiral ligand (e.g., (R,R)-TADDOL, 0.22 mmol) to a flame-dried Schlenk flask.
Add dry, degassed toluene (10 mL).
Cool the solution to 0 °C and add the Lewis acid (e.g., TiCl₄, 1.0 M in toluene, 0.2 mmol) dropwise. Stir for 30 minutes to allow the catalyst to form.
Reaction Setup:
In a separate flame-dried flask, dissolve the dienophile (0.1 mmol) in dry toluene (5 mL).
Cool this solution to -78 °C (dry ice/acetone bath).
Transfer the pre-formed chiral Lewis acid catalyst solution via cannula into the dienophile solution. Stir for 15 minutes.
Add the diene (0.12 mmol) dropwise.
Monitoring and Workup:
Stir the reaction at -78 °C, monitoring by TLC every 2-3 hours.
Upon completion (or after 24 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Analysis:
Purify the crude product via flash column chromatography.
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by ¹H NMR analysis.
Section 3: Managing Reactivity and Unwanted Side Reactions
The dense functionality of angucyclinones necessitates a robust strategy for managing reactive groups to prevent unwanted side reactions, such as premature aromatization.
Question 4: I am observing significant aromatization of the B-ring during subsequent synthetic steps. How can I prevent this loss of stereochemistry and functionality?
Answer: Unwanted aromatization is a common and frustrating side reaction. It occurs because the saturated, stereocenter-rich B-ring is often poised to aromatize to a more stable naphthalene-like system under harsh conditions (e.g., strong acid, base, or oxidative conditions).
Causality & Prevention Strategies:
Milder Reaction Conditions: This is the most straightforward solution. If you are using strongly acidic or basic conditions for a deprotection or transformation, explore milder alternatives. For example, if a base-catalyzed elimination is causing aromatization, investigate if a different leaving group or a non-basic protocol could achieve the same transformation.
Protecting Group Strategy: The hydroxyl groups on the B-ring can facilitate elimination/dehydration pathways leading to aromatization. Protecting these groups can increase the stability of the ring system. A bulky protecting group like tert-butyldimethylsilyl (TBS) can also provide steric hindrance that disfavors the planar transition state required for elimination.
Postponing Dehydrogenation: In many synthetic routes, a final oxidation step is required to install the quinone moiety. Performing this step as late as possible ensures that the sensitive, non-aromatic core is not subjected to oxidative conditions for many steps. The biosynthetic pathways of some angucyclines also feature late-stage oxidation and aromatization steps, providing a biomimetic justification for this strategy.[1]
Question 5: What is a sound protecting group strategy for the multiple phenolic hydroxyls and alcohol moieties present in a typical angucyclinone intermediate?
Answer: A successful protecting group strategy is crucial and must be planned from the beginning of the synthesis. The key principle is orthogonality , meaning you can remove one type of protecting group under specific conditions without affecting another.[10] This allows for the selective manipulation of different functional groups.
A Decision Framework for Protecting Groups:
Caption: Decision tree for selecting an -OH protecting group.
Common Protecting Groups for Angucyclinone Synthesis:
Protecting Group
Abbreviation
Protection Conditions
Deprotection Conditions
Key Feature
tert-Butyldimethylsilyl
TBS
TBSCl, Imidazole, DMF
TBAF (fluoride source) or mild acid (e.g., PPTS)
Very common, robust, stable to most conditions except acid and fluoride.
Benzyl
Bn
BnBr, NaH, DMF
H₂, Pd/C (Hydrogenolysis)
Stable to strong acid and base, making it orthogonal to silyl ethers.
Methoxymethyl
MOM
MOMCl, DIPEA, DCM
Strong acid (e.g., HCl in MeOH)
Good for phenolic hydroxyls, but requires harsh acidic removal.[11]
p-Methoxybenzyl
PMB
PMB-Cl, NaH, DMF
DDQ or CAN (Oxidative cleavage)
Orthogonal to both acid- and base-labile groups and hydrogenolysis.
Table 2: Common protecting groups for hydroxyls in complex synthesis.[12][13]
By carefully selecting a combination of orthogonal protecting groups, such as TBS, Bn, and PMB, you can selectively unmask and react with specific hydroxyl groups at various stages of your synthesis, providing the flexibility needed to build these complex molecules.
References
Hertweck, C., Luzhetskyy, A., Rebets, Y., & Bechthold, A. (2007). Type II polyketide synthases: gaining a deeper insight into enzymatic teamwork. Natural product reports, 24(1), 162–190. [Link]
Stoddart, J. F. (n.d.). Key Concepts in Stereoselective Synthesis. Northwestern University. [Link]
Kharel, M. K., Pahari, P., Shepherd, M. D., Tibrewal, N., Nybo, S. E., Shaaban,K. A., & Rohr, J. (2012). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. Natural product reports, 29(2), 264–325. [Link]
Wang, R., & Lu, Y. (2017). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of pharmaceutical analysis, 7(6), 349–357. [Link]
Urban, M., & Hrbek, J. (2024). The Chemistry of Angucyclines. ChemPlusChem. [Link]
Urban, M., & Hrbek, J. (2024). The Chemistry of Angucyclines. ResearchGate. [Link]
Shaaban, M., et al. (2021). Himalaquinones A–G, Angucyclinone-Derived Metabolites Produced by the Himalayan Isolate Streptomyces sp. PU-MM59. Journal of natural products, 84(10), 2717–2726. [Link]
Rohr, J., & Kharel, M. K. (2011). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. Natural Product Reports, 29(2), 264-325. [Link]
Unknown Author. (n.d.). Characterization of Bioactivities and Biosynthesis of Angucycline/Angucyclinone Derivatives Derived from Gephyromycinifex aptenodytis gen. nov., sp. nov. PMC - NIH. [Link]
Unknown Author. (n.d.). Efficient method for synthesis of angucyclinone antibiotics via gold-catalyzed intramolecular [4 + 2] benzannulation: enantioselective total synthesis of (+)-ochromycinone and (+)-rubiginone B2. PubMed. [Link]
Carreno, M. C., et al. (1997). Remote Stereochemical Control in Asymmetric Diels—Alder Reactions: Synthesis of the Angucycline Antibiotics, (-)Tetrangomycin and MM 47755. ResearchGate. [Link]
Unknown Author. (n.d.). Saquayamycins G–K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose. ResearchGate. [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
Reddy, B. V. S., et al. (2012). Efficient Method for Synthesis of Angucyclinone Antibiotics via Gold-Catalyzed Intramolecular [4 + 2] Benzannulation: Enantioselective Total Synthesis of (+)-Ochromycinone and (+)-Rubiginone B2. The Journal of Organic Chemistry, 77(8), 3985-3990. [Link]
Unknown Author. (n.d.). Synthesis and citotoxicity activity of new aza-analogues of angucyclinones from (-)-shikimic acid. ResearchGate. [Link]
van der Velde, J. H., et al. (2024). Biomimetic Total Synthesis and Paired Omics Identify an Intermolecular Diels–Alder Reaction as the Key Step in Lugdunomycin Biosynthesis. Journal of the American Chemical Society. [Link]
Unknown Author. (n.d.). Tailoring Enzymes Involved in the Biosynthesis of Angucyclines Contain Latent Context-Dependent Catalytic Activities. ResearchGate. [Link]
Che, Y., et al. (2024). Divergence of Classical and C‑Ring-Cleaved Angucyclines: Elucidation of Early Tailoring Steps in Lugdunomycin and Thioangucycl. Semantic Scholar. [Link]
Kharel, M. K., et al. (2011). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. PubMed. [Link]
Kocienski, P. J. (n.d.). Protecting Groups. University of Leeds. [Link]
Gajjela, C., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[14]annulen-7-ols. Beilstein Journal of Organic Chemistry, 17, 1530-1537. [Link]
van der Velde, J. H., et al. (2024). Biomimetic total synthesis and paired omics identify an intermolecular Diels-Alder reaction as the key step in lugdunomycin biosynthesis. ChemRxiv. [Link]
Technical Support Center: MM-47755 Stability and Degradation
From the Senior Application Scientist's Desk: Welcome to the technical support guide for MM-47755. As drug development professionals and researchers, we understand that compound stability is not just a matter of storage—...
Author: BenchChem Technical Support Team. Date: February 2026
From the Senior Application Scientist's Desk:
Welcome to the technical support guide for MM-47755. As drug development professionals and researchers, we understand that compound stability is not just a matter of storage—it is a critical variable that can profoundly impact experimental reproducibility, data interpretation, and ultimately, project success. MM-47755, an angucyclinone antibiotic, possesses a complex polycyclic structure that, while central to its bioactivity, also presents vulnerabilities to degradation.
This guide is structured to move beyond simple handling instructions. It is designed to empower you with the foundational knowledge and practical methodologies required to proactively investigate the degradation pathways of MM-47755. We will address common questions, troubleshoot potential issues arising from compound instability, and provide robust protocols for conducting forced degradation studies. Our goal is to help you build a comprehensive stability profile for MM-47755 within the context of your specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is MM-47755 and what are its basic physicochemical properties?
MM-47755 is an antibiotic belonging to the angucyclinone class of natural products.[1] It is also known by the synonyms 8-O-Methyltetrangomycin and 6-Deoxy-8-O-methylrabelomycin.[2][3] Isolated from Streptomyces sp., it exhibits antibacterial and antifungal properties.[1] Understanding its core properties is the first step in ensuring its effective use.
Q2: What are the standard storage and handling recommendations for MM-47755?
Proper storage is critical to prevent premature degradation.
Solid Form: The solid compound is stable for at least one year when stored at -20°C.[1]
In Solution: Once reconstituted (e.g., in DMSO), solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots must be stored at -20°C and, crucially, protected from light.[1][2] The recommendation to protect from light strongly suggests a susceptibility to photodegradation.
Q3: Based on its chemical structure, what are the most probable degradation pathways for MM-47755?
While specific degradation studies on MM-47755 are not extensively published, we can infer likely pathways from its benz[a]anthracene-7,12-dione core structure, which includes quinone, methoxy, and hydroxyl functional groups.
Photodegradation: Quinone structures are notoriously photoreactive. Upon exposure to light (especially UV), they can generate reactive oxygen species (ROS) like singlet oxygen, leading to complex degradation cascades, including oxidation of the polycyclic core or attached functional groups.[4]
Oxidative Degradation: The molecule is susceptible to oxidation, not only from light-induced ROS but also from chemical oxidants. The aromatic rings and the tertiary alcohol are potential sites for oxidative cleavage or modification.
Hydrolysis (pH-dependent): The methoxy group (-OCH₃) on the aromatic ring could be susceptible to hydrolysis under harsh acidic or basic conditions, yielding a hydroxyl group. While generally stable, extreme pH can promote such reactions.
The diagram below illustrates these proposed primary degradation routes.
Caption: Proposed primary degradation pathways for MM-47755.
Issue: My bioassay results are inconsistent or show decreased compound potency over time.
Potential Cause: Your MM-47755 may be degrading in the experimental medium or under assay conditions (e.g., prolonged incubation, exposure to laboratory lighting).
Troubleshooting Steps:
Verify Stock Solution Integrity:
Action: Analyze your stock solution using a stability-indicating analytical method (see Protocol 4). Compare the chromatogram to that of a freshly prepared stock solution.
Causality: DMSO, while an excellent solvent, is not inert. Over time, and especially if it contains water, it can contribute to compound degradation. Repeated freeze-thaw cycles can also cause degradation or precipitation.[2]
Assess Stability in Assay Buffer:
Action: Incubate MM-47755 in your complete assay buffer under the exact conditions of your experiment (time, temperature, lighting). Take samples at T=0 and at the end of the incubation period. Analyze by HPLC.
Causality: Components in your cell culture media or buffer (e.g., pH, metal ions, reactive species generated by cells) can catalyze degradation. This step validates whether the molecule is stable for the duration of your experiment.
Control for Light Exposure:
Action: Repeat a critical experiment with all steps involving MM-47755 performed under subdued light or using amber-colored labware.
Causality: As an anthraquinone-like compound, MM-47755 is likely sensitive to light.[1] Standard fluorescent lab lighting can be sufficient to induce photodegradation over several hours, reducing the effective concentration of the active compound.
Issue: I observe new, unexpected peaks in my HPLC/LC-MS analysis of MM-47755.
Potential Cause: These are likely degradation products. Identifying the conditions that promote their formation is key to understanding the degradation pathway.
Troubleshooting Steps:
Systematically Isolate the Cause:
Action: Perform a forced degradation study (see Protocols 1-3). This involves intentionally exposing the compound to harsh conditions (acid, base, oxidant, light, heat) to generate degradants in a controlled manner.[5][6]
Causality: This systematic approach allows you to correlate the appearance of specific new peaks with specific stress conditions. For example, if a peak appears only after exposure to H₂O₂, it is an oxidative degradant.
Characterize the Degradants:
Action: Use High-Resolution Mass Spectrometry (LC-Q-TOF/MS) to obtain accurate mass data for the new peaks. Use MS/MS fragmentation to gain structural insights.[7][8]
Causality: By comparing the mass of a degradant to the parent compound, you can hypothesize the chemical modification (e.g., a +16 Da shift suggests oxidation; a -14 Da shift suggests demethylation). MS/MS fragmentation patterns provide a fingerprint to help confirm the structure.[9]
The workflow for investigating degradation is summarized below.
Caption: Workflow for investigating and mitigating MM-47755 degradation.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To evaluate the stability of MM-47755 in aqueous solutions at neutral, acidic, and basic pH.
Materials:
MM-47755
DMSO (anhydrous)
Hydrochloric acid (HCl), 0.1 M
Sodium hydroxide (NaOH), 0.1 M
Purified water (HPLC grade)
HPLC vials
Procedure:
Prepare a 10 mM stock solution of MM-47755 in DMSO.[2]
Label three sets of HPLC vials: "Acid," "Base," and "Neutral."
Add 990 µL of 0.1 M HCl (for Acid), 0.1 M NaOH (for Base), or purified water (for Neutral) to the respective vials.
To each vial, add 10 µL of the 10 mM MM-47755 stock solution to achieve a final concentration of 100 µM. Mix gently.
Immediately take a T=0 sample from each condition for HPLC analysis. For the "Base" condition, neutralize the T=0 sample with an equivalent amount of 0.1 M HCl before injection to protect the HPLC column.
Collect samples at specified time points (e.g., 2, 8, 24, 48 hours).[9] Neutralize acid/base samples before analysis.
Analyze all samples by a stability-indicating HPLC method (see Protocol 4). Calculate the percentage of MM-47755 remaining and note the peak areas of any new degradant peaks.
Protocol 2: Forced Oxidative Degradation Study
Objective: To determine the susceptibility of MM-47755 to oxidation.
Materials:
MM-47755 DMSO stock solution (10 mM)
3% Hydrogen peroxide (H₂O₂)
Purified water (HPLC grade)
HPLC vials
Procedure:
Label two HPLC vials: "Oxidative Stress" and "Control."
To the "Oxidative Stress" vial, add 990 µL of 3% H₂O₂. To the "Control" vial, add 990 µL of purified water.
To each vial, add 10 µL of the 10 mM MM-47755 stock solution (final concentration 100 µM). Mix gently.
Keep the vials at room temperature, protected from light.
Analyze samples at T=0 and subsequent time points (e.g., 1, 4, 8, 24 hours).
Compare the chromatograms to identify peaks specific to oxidative degradation.
Protocol 3: Forced Photolytic Degradation Study (ICH Q1B)
Objective: To assess the photostability of MM-47755 in solid and solution states.
Materials:
MM-47755 solid powder
MM-47755 solution (100 µM in 50:50 acetonitrile:water)
Photostability chamber with a calibrated light source (e.g., Xenon lamp) capable of emitting both UV and visible light.
Quartz cuvettes or suitable transparent containers.
Control samples wrapped in aluminum foil.
Procedure:
Solid State: Spread a thin layer (not more than 3 mm) of MM-47755 powder in a suitable transparent dish.[10] Prepare a control sample by wrapping an identical dish in aluminum foil.
Solution State: Fill a quartz vial with the MM-47755 solution. Prepare a control sample by wrapping an identical vial in aluminum foil.
Place all samples in the photostability chamber.
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]
After exposure, analyze both the exposed and control samples. For the solid sample, dissolve a precisely weighed amount in a suitable solvent before analysis.
Compare the chromatograms to determine the extent of photodegradation and identify photolytic degradants.
Protocol 4: Outline of a Stability-Indicating HPLC-UV/MS Method
Objective: To develop an analytical method capable of separating MM-47755 from its potential degradation products.
Parameter
Recommended Setting
Rationale
Column
C18 reverse-phase, e.g., 2.1 x 150 mm, 2.2 µm
Provides good retention and separation for polycyclic aromatic compounds.
Mobile Phase A
Water with 0.1% Formic Acid
Acidifies the mobile phase to ensure sharp peaks for phenolic compounds.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Common organic solvent for reverse-phase separation.
Gradient
Start at low %B (e.g., 20%), ramp to high %B (e.g., 95%) over 15-20 min
A gradient is essential to elute both the parent compound and potentially more polar or less polar degradants.[9]
Flow Rate
~0.5 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
35°C
Elevated temperature can improve peak shape and reduce viscosity.[9]
UV Detection
Diode Array Detector (DAD) scanning e.g., 200-400 nm. Monitor at a specific λmax.
DAD allows for peak purity analysis and helps identify co-eluting peaks.
MS Detector
ESI-MS (e.g., Q-TOF)
Provides mass information for peak identification and structural elucidation.[8]
Method Validation: A key aspect of a stability-indicating method is to demonstrate "peak purity." This is achieved by analyzing the forced degradation samples and ensuring that the main MM-47755 peak is spectrally pure (via DAD) and that all degradant peaks are adequately resolved from it.
References
Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. Retrieved from [Link]
Wang, J., et al. (2019). Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions. Bioresource Technology, 285, 121336. Retrieved from [Link]
de Souza, M. V. N., & de Almeida, M. V. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Critical Reviews in Analytical Chemistry, 50(6), 509-520. Retrieved from [Link]
ResearchGate. (n.d.). Forced degradation study of thiocolchicoside: Characterization of its degradation products. Retrieved from [Link]
Zhang, D., et al. (2024). Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain. mSphere, 9(2), e00620-23. Retrieved from [Link]
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies. Retrieved from [Link]
Mishra, S., et al. (2023). Delineation of prototypical degradation mechanism, characterization of unknown degradation impurities by liquid chromatography–quadrupole‐time‐of‐flight–tandem mass spectrometry and stability‐indicating analytical method of selumetinib. Biomedical Chromatography, 37(12), e5761. Retrieved from [Link]
ResearchGate. (n.d.). Bismuth oxyiodides: photocatalytic performance, by-products, and degradation pathways. Retrieved from [Link]
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]
European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
PubMed. (2018). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Retrieved from [Link]
ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]
LookChemicals. (n.d.). 117620-87-8, MM 47755. Retrieved from [Link]
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Solubility Challenges with MM 47755 Executive Summary MM 47755 (8-O-Methyltetrangomycin) is a potent angucyclinon...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Overcoming Solubility Challenges with MM 47755
Executive Summary
MM 47755 (8-O-Methyltetrangomycin) is a potent angucyclinone antibiotic and antifungal agent isolated from Streptomyces species.[1][2] While highly effective in bioassays, its lipophilic tetracyclic core renders it poorly soluble in aqueous media. This guide addresses the critical "crash-out" phenomenon often observed during the transition from organic stock solutions to aqueous buffers, ensuring consistent delivery of the compound in cellular and biochemical assays.
Physicochemical Profile & Solvent Compatibility
Understanding the chemical nature of MM 47755 is the first step in preventing precipitation. As a hydrophobic angucyclinone, it relies on organic solvents for initial solubilization.
Table 1: MM 47755 Solubility Matrix
Solvent System
Solubility Rating
Max Concentration
Application Notes
DMSO (Anhydrous)
Excellent
~10–30 mM
Recommended for Stock. Hygroscopic; keep sealed.
Methanol
Good
~5–10 mM
Useful for chemical analysis (HPLC); toxic to cells.
Acetone
Good
~5–10 mM
Rapid evaporation; not recommended for long-term storage.
Water / PBS
Poor
< 10 µM
High Risk. Precipitates rapidly without co-solvents.
Cell Culture Media
Poor
Varies
Requires carrier (DMSO) or formulation (Cyclodextrin).
Critical Insight: Never attempt to dissolve MM 47755 powder directly into water or saline. It will form a hydrophobic film or clumps that are impossible to resuspend homogeneously.
Protocol: Preparation of Stable Stock & Working Solutions
This protocol utilizes a "solvent-cushion" approach to minimize localized precipitation during dilution.
Step 1: Primary Stock Preparation (10 mM)
Weighing: Accurately weigh 3.36 mg of MM 47755 (MW: 336.34 g/mol ).[3]
Solvation: Add 1.0 mL of high-grade anhydrous DMSO.
Dissolution: Vortex vigorously for 30 seconds.
Observation: The solution should appear clear yellow.
Troubleshooting: If particles persist, warm in a 37°C water bath for 2 minutes, then vortex again.
Storage: Aliquot into amber glass or light-blocking tubes (20–50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.[3]
Step 2: Preparation of Working Solution (Aqueous Dilution)
The critical moment for solubility failure is the injection of the DMSO stock into the aqueous buffer.
Pre-warm your culture media or buffer to 37°C.
Rapid Dispersion Technique:
Pipette the required volume of media into a tube.
Place the pipette tip containing the MM 47755 stock submerged into the center of the media.
Expel the stock rapidly and immediately vortex or pipette up and down.
Why? This prevents the formation of a local high-concentration "cloud" where the compound exceeds its solubility limit before mixing.
Visualization: Solubility Decision Workflow
The following diagram outlines the logical flow for preparing and rescuing MM 47755 solutions.
Figure 1: Decision tree for MM 47755 solubilization and dilution, highlighting critical inspection points (Yellow) and rescue steps (Red).
Technical Support: Troubleshooting & FAQs
Q1: I see a fine precipitate immediately after adding the stock to my cell culture media. Why?A: This is likely "solvent shock." When a hydrophobic compound in 100% DMSO hits 100% water, the solubility drops exponentially.
Fix: Ensure your final DMSO concentration is < 0.5% .
Advanced Fix: Perform a serial dilution in DMSO first (e.g., 10 mM -> 1 mM in DMSO) so you are adding a larger volume of a more dilute stock, or use an intermediate dilution step in PBS containing 5% DMSO before the final media addition.
Q2: Can I use ethanol instead of DMSO?A: Methanol and Acetone are better solvents for MM 47755 than Ethanol, but they are more cytotoxic. DMSO is the industry standard because it solvates angucyclinones effectively and is tolerated by cells at low concentrations (<0.1%). Stick to DMSO unless your assay specifically forbids it.
Q3: My stock solution froze during storage at -20°C. Is the compound degraded?A: DMSO freezes at 19°C, so freezing is expected and actually protects the compound from hydrolysis.
Protocol: Thaw completely at room temperature (or 37°C) and vortex vigorously before use. Hydrophobic compounds can stratify (concentrate at the bottom) during freezing. If you don't vortex, you might pipette a lower concentration than expected.
Q4: How do I formulate this for in vivo (animal) studies?A: DMSO alone is often too toxic for IV/IP injection at high volumes.
Preparation: Dissolve MM 47755 in the DMSO/PEG300/Tween mixture first (it should be clear), then slowly add the saline with constant stirring. If it clouds up, the concentration is too high for the vehicle.
Q5: Is MM 47755 light sensitive?A: Yes, many angucyclinones are photo-sensitive. Store the solid powder and stock solutions in amber vials or wrapped in foil.
References
Gilpin, M. L., et al. (1989).[1] "MM 47755, a new benz[a]anthracene antibiotic from a streptomycete."[1] The Journal of Antibiotics, 42(4), 627-628.
Kesenheimer, C., & Groth, U. (2006).[1] "Total synthesis of (-)-8-O-methyltetrangomycin (MM 47755)." Organic Letters, 8(12), 2507-2510.
Technical Support Center: Optimizing MM-47755 Dosage for In Vitro Studies
Welcome to the technical support center for MM-47755. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on effectively utilizing MM-47755 in in vitro studie...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for MM-47755. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on effectively utilizing MM-47755 in in vitro studies. Here, you will find in-depth technical information, troubleshooting guides, and frequently asked questions to ensure the success and reproducibility of your experiments.
Introduction to MM-47755
MM-47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is a member of the angucyclinone class of antibiotics.[1] These natural products, produced by Streptomyces species, are known for their broad biological activities, including antibacterial and antifungal properties.[2] Angucyclinones are type II polyketide synthase-engineered compounds, and their mechanism of action is an area of active research.[3]
The core structure of angucyclinones, a benz[a]anthracene framework, is believed to be crucial for their bioactivity.[3] While the precise molecular target of MM-47755 has not been definitively elucidated in publicly available literature, a related angucyclinone, simocyclinone D8, has been shown to inhibit DNA gyrase in both Gram-positive and Gram-negative bacteria.[4][5] This suggests that MM-47755 may exert its antimicrobial effects through a similar mechanism, interfering with DNA replication and repair. However, it is important to note that the efficacy against Gram-negative bacteria can be limited by efflux pumps.[5]
This guide will walk you through the essential steps for handling and optimizing the dosage of MM-47755 for your specific in vitro applications, ensuring you can confidently integrate this compound into your research.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of MM-47755 is fundamental to its proper use in in vitro assays.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
The following protocol outlines the steps for preparing a standard 10 mM stock solution of MM-47755 in Dimethyl Sulfoxide (DMSO).
Materials:
MM-47755 powder
Anhydrous DMSO
Sterile, DNase/RNase-free microcentrifuge tubes
Calibrated micropipettes
Vortex mixer
Analytical balance
Procedure:
Equilibrate: Allow the vial of MM-47755 powder to reach room temperature before opening to prevent condensation.
Weighing: Accurately weigh out the desired amount of MM-47755. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.36 mg of MM-47755.
Dissolving: Add the appropriate volume of anhydrous DMSO to the MM-47755 powder. For 3.36 mg, add 1 mL of DMSO.
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
Storage: Store the aliquots at -20°C, protected from light.
Optimizing MM-47755 Dosage: A Step-by-Step Guide
Determining the optimal dosage of MM-47755 for your specific cell line and assay is a critical step for obtaining meaningful and reproducible results. As specific IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for MM-47755 are not widely published, an empirical approach is necessary.
Workflow for Determining Optimal In Vitro Dosage
Caption: Experimental workflow for optimizing MM-47755 dosage in vitro.
Protocol: Determining the IC50 of MM-47755 in a Cancer Cell Line using an MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of MM-47755 on a chosen adherent cancer cell line.
Materials:
Adherent cancer cell line of interest
Complete cell culture medium
MM-47755 stock solution (10 mM in DMSO)
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
Phosphate-buffered saline (PBS)
Multichannel pipette
Plate reader
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a serial dilution of MM-47755 in complete cell culture medium. A starting range of 100 µM to 0.01 µM is a reasonable starting point for a range-finding experiment. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest MM-47755 concentration).
Treatment: Remove the old medium from the cells and add 100 µL of the prepared MM-47755 dilutions or vehicle control to the respective wells.
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the MM-47755 concentration and use a non-linear regression model to determine the IC50 value.[1][2]
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Precipitation of MM-47755 in culture medium
- Exceeding the solubility limit of MM-47755 in aqueous solution.- Interaction with components in the serum or medium.
- Ensure the final DMSO concentration is as low as possible (typically <0.5%).- Prepare fresh working solutions for each experiment.- Visually inspect the medium for any precipitation after adding the compound.- Consider using a different solvent for the final dilution, if compatible with your cells.
High variability between replicate wells
- Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.
- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with PBS to minimize evaporation.
No observable effect of MM-47755
- The chosen concentration range is too low.- The incubation time is too short.- The compound has degraded.- The cell line is resistant.
- Perform a wider range-finding experiment with higher concentrations.- Increase the incubation time.- Use freshly prepared stock solutions and avoid repeated freeze-thaw cycles.- Consider testing on a different, potentially more sensitive, cell line.
High cytotoxicity even at the lowest concentrations
- The chosen concentration range is too high.- The cell line is extremely sensitive to MM-47755 or the solvent (DMSO).
- Perform a range-finding experiment with much lower concentrations.- Run a vehicle control with varying concentrations of DMSO to determine its toxicity threshold for your cell line.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for MM-47755 in an antibacterial assay?
A1: For antibacterial assays, the Minimum Inhibitory Concentration (MIC) is the key parameter to determine.[6] A good starting point for a MIC assay would be to test a range of concentrations from approximately 0.1 µg/mL to 100 µg/mL. The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacteria.[6] The exact MIC will be dependent on the bacterial species and strain being tested.
Q2: How can I assess the off-target effects of MM-47755?
A2: Currently, there is limited publicly available data on the off-target effects of MM-47755. To assess potential off-target effects in your system, you could consider the following:
Use of control cell lines: Compare the effects of MM-47755 on your target cell line with its effects on a non-target or healthy cell line.
Phenotypic analysis: Observe for any unexpected changes in cell morphology, proliferation, or other cellular functions that are not related to the expected mechanism of action.
Target engagement assays: If a specific molecular target is hypothesized, develop an assay to directly measure the interaction of MM-47755 with that target.
Q3: Is it necessary to use antibiotics in my cell culture medium when working with MM-47755?
A3: While MM-47755 has antibiotic properties, it is generally not recommended to rely on it to control routine cell culture contamination. The concentrations effective against bacteria and fungi might be cytotoxic to your eukaryotic cells. Furthermore, using any antibiotic routinely can mask underlying issues with aseptic technique and lead to the development of resistant microorganisms.[7] It is always best practice to maintain a sterile work environment and use antibiotics only when necessary and for short periods.
Q4: My cells are detaching after treatment with MM-47755. What could be the cause?
A4: Cell detachment can be a sign of cytotoxicity. If you observe cell detachment, it is likely that the concentration of MM-47755 you are using is too high for your cell line. You should perform a dose-response experiment to determine the IC50 and select a non-toxic concentration for your functional assays. Other factors to consider are the health of your cells before treatment and the concentration of the vehicle (DMSO), which can also be toxic at higher concentrations.
Conclusion
Optimizing the dosage of MM-47755 for in vitro studies requires a systematic and empirical approach. By carefully preparing stock solutions, performing robust dose-response experiments, and being mindful of potential challenges, researchers can confidently determine the optimal concentration for their specific experimental needs. This guide provides the foundational knowledge and practical protocols to facilitate the successful use of MM-47755 in your research endeavors.
References
Tsai, F. T., Singh, O. M., & Hsieh, T. S. (2008). In Vivo and In Vitro Patterns of the Activity of Simocyclinone D8, an Angucyclinone Antibiotic from Streptomyces antibioticus. Antimicrobial Agents and Chemotherapy, 52(5), 1756–1764.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10246755, 8-O-Methyltetrangomycin. Retrieved February 2, 2026, from [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
Corning Incorporated. (2018). Troubleshooting Guide for Cell Culture Contamination. Retrieved February 2, 2026, from [Link]
Gerlier, D., & Thomasset, N. (1986). Use of MTT colorimetric assay to measure cell activation. Journal of Immunological Methods, 94(1-2), 57–63.
Khamis, Z. I., El-Malah, A. A., & Al-Mahmoudy, A. M. (2017). Angucyclinone antibiotics: total syntheses of YM-181741, (+)-ochromycinone, (+)-rubiginone B2, (-)-tetrangomycin, and MM-47755. Journal of Organic Chemistry, 72(16), 6116-6125.
Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved February 2, 2026, from [Link]
Hoshino, T., & Ogasawara, N. (2007). In Vivo and in Vitro Patterns of the Activity of Simocyclinone D8, an Angucyclinone Antibiotic From Streptomyces Antibioticus. Antimicrobial agents and chemotherapy, 51(5), 1836-1842.
National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved February 2, 2026, from [Link]
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology. Retrieved February 2, 2026, from [Link]
Khoury, M., & El-Khoury, R. (2021). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis.
Ryan, J. A., & D'Andrea, A. D. (2020). Improving Dose-Optimization Processes Used in Oncology Drug Development to Minimize Toxicity and Maximize Benefit to Patients. Clinical Cancer Research, 26(7), 1576-1582.
U.S. Food and Drug Administration. (2021). Optimizing the Dose of Human Drugs and Biological Products. Retrieved February 2, 2026, from [Link]
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved February 2, 2026, from [Link]
Hertweck, C. (2011). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. Natural product reports, 28(7), 1221-1260.
PubMed. (n.d.). In vitro cytotoxicity of cis[((1R,2R)-1,2-cyclohexanediamine-N,N')bis(myristato)] platinum(II) suspended in lipiodol in rat hepatoma AH-109A cells and human tumor cell lines. Retrieved February 2, 2026, from [Link]
Ryan, C. (2011). Understanding and Managing Cell Culture Contamination. Retrieved February 2, 2026, from [Link]
As a Senior Application Scientist, I understand that encountering unexpected instability with a critical compound like MM 47755 can be a significant roadblock in research. This guide is designed to provide you with a str...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I understand that encountering unexpected instability with a critical compound like MM 47755 can be a significant roadblock in research. This guide is designed to provide you with a structured, in-depth approach to troubleshooting and resolving these issues, ensuring the integrity and reproducibility of your experiments.
Technical Support Center: MM 47755
This center addresses the most common stability challenges encountered with MM 47755, focusing on both solubility-driven precipitation and chemical degradation. The advice herein is grounded in established principles of small molecule handling and physicochemical properties.
Q1: My MM 47755 precipitated after I diluted my DMSO stock into my aqueous experimental buffer. What's happening and how can I prevent it?
This is a classic solubility problem. MM 47755 is a complex organic molecule with poor aqueous solubility. While it dissolves readily in an organic solvent like DMSO, introducing it into a predominantly aqueous environment can cause it to "crash out" or precipitate.[1]
The Science Behind the Instability: Solubility & pH
The solubility of a compound is dictated by its physicochemical properties, such as its polarity, size, and ionizable groups.[2] For a compound like MM 47755, which is soluble in organic solvents but not water, the issue is a stark difference in polarity between the stock solvent (DMSO) and the final buffer.[3] Furthermore, the pH of your aqueous buffer can dramatically affect solubility if the compound has ionizable functional groups (e.g., acids or bases).[4][5] At a pH where the molecule is uncharged, it is often least soluble.
Troubleshooting Protocol: Resolving Precipitation
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of MM 47755. It's possible your experimental concentration exceeds its maximum solubility in the final buffer.
Optimize Co-Solvent Percentage: While you want to minimize the final DMSO concentration to avoid vehicle toxicity, a slightly higher percentage may be necessary to maintain solubility.[6]
Action: Test a matrix of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to find the lowest percentage that keeps MM 47755 in solution without affecting your assay.
Modify the Buffer pH: The solubility of weak acids and bases is pH-dependent.[4]
Action: If the pKa of MM 47755 is known or can be predicted, adjust the buffer pH to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble, ionized form. If the pKa is unknown, empirically test a range of physiologically relevant pH values (e.g., 6.8, 7.4, 8.0) to identify the optimal pH for solubility.
Improve Dilution Technique: The method of dilution is critical. Adding a small volume of concentrated stock directly into a large volume of buffer can create localized high concentrations that lead to immediate precipitation.[1]
Action: Use a stepwise, or serial, dilution method. Also, add the stock solution to a vortexing tube of buffer to ensure rapid and efficient mixing.
Technical Support Center: Enhancing the Bioactivity of MM 47755 Derivatives
Welcome to the technical support center for the development of MM 47755 derivatives. This guide is designed for researchers, medicinal chemists, and microbiologists dedicated to advancing the potential of this promising...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the development of MM 47755 derivatives. This guide is designed for researchers, medicinal chemists, and microbiologists dedicated to advancing the potential of this promising antibiotic scaffold. Here, we move beyond simple protocols to address the nuanced challenges and critical decision-making points in your experimental workflow. Our goal is to provide not just steps, but the underlying rationale to empower you to troubleshoot effectively and innovate logically.
This section addresses the core principles and common initial questions encountered when beginning a project to enhance MM 47755's bioactivity.
Q1: What is the primary strategy for enhancing the bioactivity of MM 47755, particularly against Gram-negative bacteria?
A: The most effective and widely explored strategy is the "Trojan Horse" approach.[1][2][3] Gram-negative bacteria possess a formidable outer membrane that acts as a permeability barrier, often rendering otherwise potent antibiotics ineffective.[4] This strategy involves conjugating the MM 47755 "warhead" to a siderophore, which is a small molecule that bacteria produce and recognize to acquire essential iron from their environment.[1][5] By hijacking the bacteria's own iron uptake systems, the MM 47755 conjugate is actively transported into the cell, bypassing the outer membrane barrier and delivering the antibiotic payload directly to its site of action.[1][4]
Q2: Why are catechol moieties so frequently used when designing these derivatives?
A: Catechol (1,2-dihydroxybenzene) is a versatile and powerful pharmacophore that is a key structural component of many natural siderophores, such as enterobactin.[6][7] Its two adjacent hydroxyl groups provide an excellent bidentate chelation site for ferric iron (Fe³⁺). By incorporating a catechol moiety into a derivative, you are creating a synthetic molecule that mimics a natural siderophore, making it a recognizable substrate for bacterial iron transport proteins.[4] This recognition is the cornerstone of the Trojan Horse strategy. Furthermore, the redox activity of catechols can play a role in their biological effects, though this also necessitates careful handling to prevent unwanted oxidation during synthesis and storage.[8][9]
Q3: What are the critical initial handling and solubility considerations for MM 47755 and its derivatives?
A: Proper handling is crucial for reproducibility. MM 47755 is an angucyclinone antibiotic that is soluble in organic solvents like DMSO, methanol, and acetone.[10][11] For in vitro assays, preparing a high-concentration stock solution in anhydrous DMSO is the standard and recommended practice.[10]
Key Handling Parameters:
Parameter
Recommendation
Rationale
Storage (Solid)
-20°C, protected from light. Stable for at least one year under these conditions.[11]
Prevents degradation from light and thermal decomposition.
Storage (Solution)
-20°C, protected from light, in small aliquots.
Minimizes freeze-thaw cycles which can degrade the compound and introduce moisture.
Solvent
Anhydrous DMSO for primary stock solutions.
DMSO is a versatile solvent for many organic compounds and is compatible with most cell-based assays at low final concentrations (<0.5%). Anhydrous grade prevents hydrolysis.
| Derivative Solubility | Catechol-containing derivatives may have altered solubility.[12] | The addition of polar groups can increase aqueous solubility, but aggregation can also be an issue. Always confirm solubility of new derivatives before use. |
Q4: What is a "linker" in a siderophore-antibiotic conjugate, and why is its design so critical?
A: The linker is the chemical bridge that connects the siderophore (e.g., the catechol moiety) to the antibiotic (MM 47755). Its design is not trivial and can be the deciding factor in a conjugate's success or failure. There are two main types:
Non-cleavable Linkers: These form a stable connection. They are most suitable when the antibiotic's target is in the bacterial periplasm (the space between the inner and outer membranes in Gram-negative bacteria), such as penicillin-binding proteins.[4][5] In this case, the entire conjugate can be active.
Cleavable Linkers: These are designed to be broken by specific conditions or enzymes inside the bacterium, releasing the original, unmodified antibiotic. This is essential if the antibiotic's target is in the cytoplasm. A major challenge is designing a linker that is stable in the extracellular environment and in human plasma but is efficiently cleaved once inside the target bacterium.[4][13] Premature cleavage renders the Trojan Horse strategy ineffective.
Section 2: The "Trojan Horse" Mechanism Visualized
The following diagram illustrates the targeted drug delivery mechanism that is central to enhancing the bioactivity of MM 47755 derivatives against resistant bacteria.
Caption: The Trojan Horse strategy for MM 47755 derivatives.
Even with a sound design, the path from concept to a pure, active compound is fraught with challenges. This section provides a logical framework for troubleshooting common synthetic hurdles.
Problem: Low reaction yield and/or formation of multiple side products during the conjugation of a catechol-containing siderophore to MM 47755.
This is a frequent issue stemming from the reactivity of the catechol moiety and the complexity of the MM 47755 scaffold. The following decision tree can guide your optimization process.
Caption: Decision tree for troubleshooting MM 47755 derivative synthesis.
Successful synthesis is only half the battle. Demonstrating enhanced bioactivity requires carefully controlled and interpreted assays.
Problem: My new MM 47755-siderophore conjugate shows inconsistent or no improvement in Minimum Inhibitory Concentration (MIC) against the target pathogen.
This is a frustrating but informative result. The lack of enhanced activity points to a failure in one or more steps of the Trojan Horse mechanism.
Key Causality & Solutions:
Potential Cause
Scientific Explanation
Recommended Action
Iron-Replete Assay Media
Standard microbiology media (e.g., Mueller-Hinton Broth) contains sufficient iron. Bacteria will down-regulate siderophore production and uptake systems when iron is not scarce, blinding them to your conjugate.[5]
Perform MIC assays in iron-depleted media (e.g., using Chelex-treated broth). This mimics the iron-scarce environment of an infection and forces the bacteria to express the target uptake machinery.
Lack of Receptor Recognition
The synthetic siderophore portion of your conjugate may not be a good match for the specific receptors of your target bacterial strain.
Screen a panel of relevant pathogenic strains. Confirm expression of the target receptor via genetics or proteomics if possible.
Inefficient Linker Cleavage
If the target is intracellular, a non-cleavable linker will tether the warhead, potentially causing steric hindrance at the target site and preventing activity.[13]
Conduct a siderophore competition assay . If adding an excess of a free siderophore (that uses the same receptor) reverses the antimicrobial activity of your conjugate, it confirms uptake. If there is still no activity, the issue likely lies downstream (e.g., cleavage, efflux).
Compound Instability
The conjugate may be degrading in the aqueous assay medium over the 18-24 hour incubation period.
Assess the stability of the compound in the assay medium over time using analytical methods like HPLC or LC-MS.
| Efflux Pump Activity | The conjugate may be successfully transported into the cell but is then rapidly expelled by bacterial efflux pumps before it can reach its target. | Test the conjugate's activity in combination with known efflux pump inhibitors or against bacterial strains with key efflux pumps knocked out. |
Section 5: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol ensures your compound is properly solubilized for accurate downstream dilutions.
Equilibration: Allow the vial of your MM 47755 derivative to come to room temperature before opening to prevent condensation of moisture onto the compound.
Weighing: Using an analytical balance, accurately weigh a precise amount of the compound (e.g., 3.36 mg for a compound with MW = 336 g/mol to make 1 mL of 10 mM stock).
Solubilization: Add the calculated volume of anhydrous DMSO.
Mixing: Vortex the solution thoroughly. Gentle warming in a 37°C water bath can aid dissolution if necessary.[10]
Inspection: Visually inspect the solution to ensure no solid particles remain.
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[10][11]
This experiment is crucial for validating that your conjugate's activity is mediated by a specific siderophore uptake pathway.
Caption: Workflow for a siderophore competition assay.
References
BenchChem. (n.d.). MM 47755 solubility and preparation for in vitro assays.
Caltag Medsystems. (n.d.). MM 47755.
Upadhyaya, K., et al. (2019). Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? MDPI.
Almeida, A., et al. (n.d.). Siderophore conjugates to combat antibiotic-resistant bacteria. PMC - NIH.
Tran, M., et al. (n.d.). A Novel Natural Siderophore Antibiotic Conjugate Reveals a Chemical Approach to Macromolecule Coupling. ACS Central Science.
Krause, K. M., et al. (2019). Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics. Clinical Infectious Diseases, Oxford Academic.
Rayner, C., et al. (n.d.). Siderophore conjugates to combat antibiotic-resistant bacteria. Request PDF.
Rayner, C., et al. (n.d.). Siderophore conjugates to combat antibiotic-resistant bacteria. RSC Publishing.
Liu, Y., et al. (n.d.). Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities. PubMed Central.
BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
Lim, J., et al. (2025). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. PMC - NIH.
Gopiwad, P. (2024). Medicinal chemistry of catechol, a versatile pharmacophore. ResearchGate.
Nolan, E. M., et al. (n.d.). Experimental methods for evaluating siderophore–antibiotic conjugates. DOI.
Velander, P., et al. (2020). Catechol-Containing Compounds are a Broad Class of Amyloid Inhibitors: Redox State is a Key Determinant of the Inhibitory Activities. bioRxiv.
Lee, H., et al. (n.d.). The dependence of solubility on the degree of catechol substitution. ResearchGate.
Technical Support Center: MM 47755 Purification Artifacts
Welcome to the comprehensive technical support guide for the purification of MM 47755. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and artif...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for the purification of MM 47755. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and artifacts encountered during the purification of this potent angucyclinone antibiotic. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity of MM 47755 for your experiments.
Introduction to MM 47755 and the Importance of Purity
MM 47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is a bioactive secondary metabolite isolated from Streptomyces species or accessible through total synthesis.[1] As an angucyclinone antibiotic, it is of significant interest for its antibacterial and antifungal properties.[1][2] The integrity of experimental data hinges on the purity of the compound. The presence of artifacts—whether they are structurally related impurities from biosynthesis or synthesis, degradation products, or residual process contaminants—can lead to misleading biological results. This guide will equip you with the knowledge to identify, troubleshoot, and eliminate these common purification artifacts.
Frequently Asked Questions (FAQs)
Q1: My final product shows a slightly different color than the expected yellow. What could be the cause?
A slight color variation can be indicative of impurities. While MM 47755 is a yellow solid, the presence of co-eluting compounds from a Streptomyces fermentation or byproducts from a chemical synthesis can alter its appearance.[1] It is crucial to analyze the sample by High-Performance Liquid Chromatography (HPLC) to assess its purity and identify any contaminants.
Q2: I observe a new peak in my HPLC chromatogram after leaving my purified MM 47755 solution on the bench. What is happening?
Angucyclinone antibiotics can be sensitive to environmental conditions.[1] MM 47755, when in solution, should be protected from light.[1] The appearance of a new peak suggests potential degradation. It is recommended to store stock solutions at -20°C and minimize exposure to light and repeated freeze-thaw cycles to maintain compound integrity.[1][3]
Q3: After purification by silica gel chromatography using a methanol-containing mobile phase, I see multiple spots on my TLC plate. Why?
Some angucyclinones have been shown to be unstable on silica gel, especially in the presence of methanol, leading to degradation.[2] This can result in the appearance of multiple degradation products. Consider using an alternative solvent system, such as one containing ethanol, or a different stationary phase for your chromatography to mitigate this issue.[2]
Q4: My biological assay results are inconsistent despite using HPLC-purified MM 47755. What could be the problem?
Inconsistent biological activity can stem from the presence of highly potent but difficult-to-detect impurities. These could be structurally similar compounds that co-elute with MM 47755 under standard HPLC conditions. It is advisable to use a high-resolution analytical method, such as Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), to detect and characterize any minor impurities that might be affecting your assay.[4][5]
Troubleshooting Guide: Common Purification Artifacts of MM 47755
This section details potential artifacts encountered during the purification of MM 47755, their likely sources, and recommended solutions.
Co-metabolites from Streptomyces: Fermentation broths are complex mixtures containing numerous secondary metabolites. Other angucyclinones or structurally related polyketides may be co-extracted and co-purified with MM 47755.
Employ high-resolution chromatographic techniques (e.g., preparative HPLC with a shallow gradient) to improve separation. Characterize fractions using LC-MS to identify and isolate the target compound from related impurities.
Synthesis-Related Impurities
Unreacted Starting Materials & Reagents: Incomplete reactions during total synthesis can leave residual starting materials or reagents in the crude product.
Monitor reaction progress by TLC or LC-MS to ensure complete conversion. Implement appropriate work-up procedures to remove unreacted reagents.
Stereoisomers: The synthesis of complex molecules like MM 47755 can sometimes result in the formation of diastereomers or enantiomers, which may have different biological activities.
Utilize chiral chromatography to separate stereoisomers. Confirm the stereochemistry of the final product using appropriate analytical techniques (e.g., X-ray crystallography, NMR with chiral shift reagents).
Degradation Products
Solvent-Induced Degradation: As noted, certain solvents like methanol in combination with silica gel can cause degradation of angucyclinones.[2]
Avoid using methanol with silica gel for purification. Opt for less reactive solvents or consider alternative purification methods like reversed-phase chromatography.
Light and Temperature Sensitivity: Exposure to light and elevated temperatures can lead to the decomposition of MM 47755.[1]
Conduct all purification and handling steps under subdued light. Store the compound as a solid at -20°C and prepare solutions fresh for experiments.[1][3]
Process-Related Contaminants
Residual Solvents: Solvents used in extraction and chromatography (e.g., DMSO, acetone, methanol) may remain in the final product.[1][3]
Dry the purified compound under high vacuum to remove residual solvents. Analyze for solvent content using Gas Chromatography (GC) or NMR.
Silica Gel Leachates: Fine particles of silica gel from the chromatography column can sometimes contaminate the final product.
Filter the eluted fractions through a fine frit or a membrane filter to remove any particulate matter.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of MM 47755. Optimization may be required based on the specific HPLC system and impurities present.
Materials:
MM 47755 sample
HPLC-grade acetonitrile
HPLC-grade water
Formic acid (or other suitable modifier)
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
Sample Preparation: Prepare a 1 mg/mL stock solution of MM 47755 in DMSO. Dilute this stock solution to a final concentration of 50-100 µg/mL in the initial mobile phase composition.
Mobile Phase Preparation:
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
HPLC Conditions:
Column: C18 reversed-phase
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV-Vis detector at a wavelength determined by the absorbance maximum of MM 47755 (typically in the range of 254 nm and 430 nm for angucyclinones).
Gradient:
Time (min)
% Mobile Phase A
% Mobile Phase B
0
90
10
20
10
90
25
10
90
26
90
10
| 30 | 90 | 10 |
Data Analysis: Integrate the peaks in the chromatogram. The purity of MM 47755 is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Workflow for Troubleshooting MM 47755 Purification
Caption: Troubleshooting workflow for the purification of MM 47755.
References
Musiol-Kroll, M., & Zeschnigk, M. (2019). A Structural Analysis of the Angucycline-Like Antibiotic Auricin from Streptomyces lavendulae Subsp. Lavendulae CCM 3239 Revealed Its High Similarity to Griseusins. Molecules, 24(15), 2713. Available at: [Link]
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Sciences and Research, 17(1), 1-8.
Patel, P. N., et al. (2010). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 72(4), 509–514. Available at: [Link]
Kurmi, M., et al. (2015). Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 107, 319-333.
Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. Available at: [Link]
Chemass. Pharmaceutical Impurity Analysis Overview. Available at: [Link]
Shimadzu. High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. Available at: [Link]
Kaliappan, K. P., & Ravikumar, V. (2007). Asymmetric Total Synthesis of 4-Hydroxy-8-O-methyltetrangomycin, 4-Hydroxytetrangomycin, and 4-Keto-8-O-methyltetrangomycin. The Journal of Organic Chemistry, 72(16), 6116–6126.
Fotso, S., et al. (2008). Angucyclinones from an Indonesian Streptomyces sp. Journal of Natural Products, 71(1), 61–65. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: NMR-MM47755-Tier3
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Structural Elucidation & Spectral Anomalies of MM 47755 (6-Deoxy-8-O-methylrabelomycin)
Executive Summary
MM 47755 (CAS: 117620-87-8) is a complex angucyclinone antibiotic featuring a benz[a]anthracene core, a labile tertiary alcohol, and a quinone system. Its rigid tetracyclic framework often results in severe signal overlap in the aromatic region and complex long-range couplings that defy standard automated assignment.
This guide addresses the most frequent technical bottlenecks reported by drug discovery teams. It synthesizes high-field NMR strategies with specific chemical shift data to ensure rigorous structural validation.
Part 1: Diagnostic Data & Spectral Fingerprint
Before troubleshooting, verify your sample against these baseline diagnostic markers. Deviations here indicate degradation (often dehydration at C-3) or congener impurities.
Table 1: Key Diagnostic NMR Signals (DMSO-d₆)
Moiety
¹H Shift (δ ppm)
Multiplicity
¹³C Shift (δ ppm)
Key HMBC Correlations (H→C)
8-OMe
3.90 – 3.98
Singlet (3H)
~56.0
C-8 (Aryl ether)
3-Me
1.40 – 1.55
Singlet (3H)
~29.0
C-3 (Quaternary), C-2, C-4
H-5
7.50 – 7.70
Singlet/Doublet
~118-120
C-4a, C-6a, C-12b
H-6
Absent
N/A
N/A
Diagnostic for 6-deoxy congeners
Quinone C=O
N/A
N/A
180.0 – 186.0
H-5, H-11
3-OH
5.00 – 5.50
Broad Singlet
N/A
C-2, C-3, C-4
Note: The chemical shifts provided are approximate and solvent-dependent. The absence of a proton at position 6 (compared to rabelomycin) is the primary differentiator for MM 47755.
Part 2: Troubleshooting & FAQs
Issue 1: "I cannot resolve the aromatic protons in the 7.2–8.0 ppm region. The multiplets are collapsing."
Root Cause:
The benz[a]anthracene core is highly rigid, leading to strong second-order effects (roofing) and accidental magnetic equivalence, particularly between protons on the D-ring if the solvent environment does not induce sufficient dielectric differentiation.
Technical Protocol:
Do not rely on 1D ¹H integration alone.
Solvent Swap: If using CDCl₃, switch to DMSO-d₆ or Acetone-d₆ . The hydrogen bonding with the quinone carbonyls and the 3-OH group will induce significant chemical shift dispersion in the aromatic region.
Run 2D ¹H-¹H COSY (Magnitude Mode): Look for the isolated spin systems. MM 47755 typically shows a distinct ABCD or ABC system on the D-ring, separate from the isolated singlets of the A/B rings.
Resolution Enhancement: Apply a Gaussian window function (LB = -0.3 to -0.5 Hz, GB = 0.1 to 0.3) during processing to sharpen the multiplets and resolve coupling constants (J-values).
Issue 2: "The quaternary carbons for the quinone (C-1, C-7, C-12) are missing in my ¹³C spectrum."
Root Cause:
Quinone carbonyls have very long relaxation times (T₁) and often suffer from poor NOE enhancement. In standard ¹³C experiments with short repetition delays (D1), these signals saturate and disappear.
Self-Validating Solution:
Protocol A (Direct Detection): Increase the relaxation delay (D1) to 3–5 seconds and set the pulse angle to 30° rather than 90°. This allows sufficient magnetization recovery.
Protocol B (Indirect Detection - Recommended): Use a ¹H-¹³C HMBC optimized for long-range couplings (J ~ 8 Hz).
Look for correlations from the H-5 singlet and the aromatic protons of the D-ring to the carbonyl carbons.
Validation Check: If you see a correlation from the 3-Me group to a carbonyl, you have misassigned the structure; the 3-Me should only correlate to the aliphatic C-3, C-2, and C-4.
Issue 3: "How do I confirm the stereochemistry at C-3? Is it the (R)-enantiomer?"
Root Cause:
The C-3 position contains a tertiary alcohol, a methyl group, and a methylene pair. Standard 1D NMR cannot distinguish the enantiomer, and determining relative diastereocontrol requires analyzing the ring pucker.
Technical Protocol:
NOESY/ROESY Experiment:
Mixing Time: Set to 400–600 ms.
Target: Look for NOE cross-peaks between the 3-Me group and the axial proton at C-1 or C-4.
Coupling Analysis: Analyze the coupling of the methylene protons at C-2 and C-4. The rigid half-chair conformation of the A-ring will result in distinct geminal (large J ~14-16 Hz) and vicinal couplings.
Mosher's Method (Chemical Derivatization): Since C-3 is a tertiary alcohol, standard Mosher ester analysis is difficult due to steric hindrance.
Alternative: Use chiral solvating agents (CSAs) like Pirkle’s alcohol or Europium shift reagents. The shift of the 3-Me singlet will split if the sample is scalemic, allowing determination of enantiomeric excess (ee).
Part 3: Structural Elucidation Workflow
The following diagram outlines the logical decision tree for validating MM 47755, specifically designed to rule out common isomers like 6-deoxy-rabelomycin or dehydrated derivatives.
Figure 1: Step-by-step logic flow for the structural verification of MM 47755, prioritizing non-destructive spectroscopic techniques.
Part 4: References
AdipoGen Life Sciences. MM 47755 Product Datasheet. Retrieved from
Cayman Chemical. 6-Deoxy-8-O-methylrabelomycin (MM 47755) Product Information. Retrieved from
Kesenheimer, C., & Groth, U. (2006).[1] Total Synthesis of (-)-8-O-Methyltetrangomycin (MM 47755).[1][2] Organic Letters, 8(12), 2507–2510.[1] Retrieved from
Gilpin, M. L., et al. (1989). MM 47755, a new benz[a]anthracene antibiotic from a streptomycete.[2] The Journal of Antibiotics, 42(4), 627-628. Retrieved from
BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of MM 47755. Retrieved from
A Comparative Guide to MM 47755 and Other Angucycline Antibiotics for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the angucycline antibiotic MM 47755 with other notable members of the angucycline class, including saquayamycins, landomycins, and jadomycins. This document is intended f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the angucycline antibiotic MM 47755 with other notable members of the angucycline class, including saquayamycins, landomycins, and jadomycins. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their biological performance supported by available experimental data. We will delve into their structural nuances, mechanisms of action, biosynthetic origins, and comparative efficacy in various biological assays.
Introduction to Angucyclines: A Structurally Diverse Class of Bioactive Polyketides
Angucyclines represent a major class of polyketide-derived natural products, predominantly produced by actinomycete bacteria, particularly of the genus Streptomyces.[1] Their core chemical scaffold is a benz[a]anthracene framework, which undergoes a variety of modifications, leading to a vast diversity of structures and biological activities.[1] These compounds have garnered significant interest due to their potent antimicrobial and anticancer properties.[1][2] This guide will focus on comparing MM 47755, a lesser-known angucyclinone, with the more extensively studied angucyclines: saquayamycins, landomycins, and jadomycins.
Structural Overview: The Angucycline Framework and Its Variations
The fundamental angucycline structure is a tetracyclic ring system. However, the true diversity of this family arises from variations in oxygenation patterns, the nature and attachment of sugar moieties, and rearrangements of the polycyclic core.
MM 47755 , also known as 8-O-methyltetrangomycin, is an angucyclinone, meaning it lacks a sugar component.[2] Its structure is characterized by a benz[a]anthracene core with a methyl ether at the C-8 position.
Saquayamycins are glycosides of aquayamycin and are characterized by the presence of one or more deoxysugar chains attached to the angucycline core.[3] For instance, saquayamycins A and C have been identified with different sugar moieties.[4]
Landomycins , such as landomycin E, are also glycosylated angucyclines. Landomycin A, for example, possesses a long hexasaccharide chain, a unique feature among quinone glycoside antibiotics.[5]
Jadomycins , like jadomycin B, are distinguished by an unusual pentacyclic backbone that incorporates an amino acid moiety, forming an oxazolone ring system.[6] This structural feature is a key determinant of their biological activity.
Figure 1: Structural diversification of the core angucycline scaffold.
Comparative Biological Performance: A Data-Driven Analysis
Direct comparative studies of MM 47755 against other angucyclines under identical conditions are scarce. However, by compiling data from various sources, we can draw meaningful comparisons of their biological activities.
Antimicrobial Activity
Angucyclines exhibit a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria.
Compound/Class
Organism
MIC (µg/mL)
Reference
MM 47755
Antibacterial and antifungal
Data not consistently reported in comparative studies
Note: The lack of standardized, publicly available MIC values for MM 47755 against a wide range of pathogens is a significant gap in the current literature, hindering a direct and quantitative comparison of its antimicrobial potency.
Cytotoxic (Anticancer) Activity
Many angucyclines display potent cytotoxicity against various cancer cell lines.
Analysis of Cytotoxicity Data: Saquayamycin B demonstrates remarkable potency against prostate cancer cells, with a GI50 value in the nanomolar range.[7] The cytotoxic efficacy of landomycins appears to be highly dependent on the specific analogue and the cancer cell line being tested. Jadomycins have shown significant promise in overcoming multidrug resistance in breast cancer cells.[9][10] The cytotoxic profile of MM 47755 against a broad panel of cancer cell lines is not as extensively documented in publicly accessible literature, which presents an opportunity for future research.
Mechanisms of Action: Diverse Molecular Targets
The structural diversity of angucyclines is mirrored in their varied mechanisms of action.
MM 47755: The precise mechanism of action for MM 47755 is not well-elucidated in the available literature. However, like other angucyclinones, it is plausible that it can intercalate into DNA or inhibit enzymes involved in DNA replication and repair. Further investigation is required to pinpoint its specific molecular targets.
Saquayamycins: The mechanism of action for saquayamycins is thought to involve the inhibition of topoisomerases, enzymes crucial for resolving DNA topological problems during replication and transcription.[11] By stabilizing the topoisomerase-DNA cleavable complex, these compounds can lead to DNA strand breaks and ultimately apoptosis.[11]
Landomycins: Landomycins are believed to exert their anticancer effects through multiple mechanisms, including DNA intercalation and the induction of apoptosis.[12][13] DNA intercalation involves the insertion of the planar angucycline core between DNA base pairs, disrupting DNA replication and transcription.[12]
Jadomycins: Jadomycins exhibit a multi-faceted mechanism of action. They have been shown to induce the generation of reactive oxygen species (ROS) in a copper-dependent manner, leading to oxidative stress and cell death.[14] Additionally, they can inhibit Aurora B kinase, a key regulator of mitosis, and topoisomerase II.
Figure 2: Known and proposed mechanisms of action for different angucyclines.
Biosynthesis: A Glimpse into Nature's Synthetic Machinery
Angucyclines are synthesized by type II polyketide synthases (PKSs), which utilize acetyl-CoA as a starter unit and malonyl-CoA as extender units to construct the polyketide backbone.[2] The subsequent cyclization and tailoring reactions, catalyzed by a suite of enzymes encoded in biosynthetic gene clusters (BGCs), give rise to the vast structural diversity of this family.[15][16][17][18][19][20]
The biosynthesis of landomycins and jadomycins has been particularly well-studied, revealing complex pathways involving glycosyltransferases, oxygenases, and, in the case of jadomycins, enzymes responsible for incorporating an amino acid.[6][15][17][21][22] The biosynthetic gene cluster for MM 47755 has not been explicitly characterized in the reviewed literature, but it is presumed to follow the general angucycline pathway, likely with a specific set of tailoring enzymes that lead to its unique methylation pattern. The comparative analysis of angucycline BGCs is a promising avenue for discovering novel derivatives with improved therapeutic properties.[15][22]
Figure 3: Generalized biosynthetic pathway of angucyclines.
Experimental Protocols for Comparative Evaluation
To facilitate further comparative studies, we provide here standardized protocols for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
96-well microtiter plates
Bacterial or fungal culture
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Test compounds (MM 47755, saquayamycins, etc.) dissolved in a suitable solvent (e.g., DMSO)
Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)
Negative control (broth and solvent)
Microplate reader
Procedure:
Prepare a serial two-fold dilution of each test compound in the broth medium in the wells of a 96-well plate.
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
Add the microbial inoculum to each well containing the test compound dilutions.
Include a positive control (microorganism with no compound) and a negative control (broth only).
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits ≥90% of growth compared to the positive control.
Cytotoxicity Assay by MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
96-well cell culture plates
Cancer cell lines of interest
Complete cell culture medium
Test compounds dissolved in a suitable solvent (e.g., DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent alone).
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
MM 47755, as an angucyclinone, represents a structurally simpler member of the angucycline family. While its antibacterial and antifungal properties are noted, a comprehensive understanding of its full biological potential is hampered by the limited availability of comparative data. In contrast, the glycosylated angucyclines, such as saquayamycins and landomycins, and the rearranged jadomycins, have been more extensively studied, revealing potent anticancer activities and diverse mechanisms of action.
Future research should focus on:
Direct Comparative Studies: Performing head-to-head comparisons of MM 47755 with other angucyclines against a standardized panel of microbial strains and cancer cell lines.
Mechanism of Action Elucidation: Investigating the specific molecular targets of MM 47755 to understand its mode of action at a deeper level.
Biosynthetic Pathway Characterization: Identifying and characterizing the biosynthetic gene cluster of MM 47755 to enable the generation of novel analogues through combinatorial biosynthesis.
By addressing these research gaps, the scientific community can better evaluate the therapeutic potential of MM 47755 and leverage the vast chemical space of the angucycline family for the development of new and effective therapeutic agents.
References
Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
Bioactive Angucyclines/Angucyclinones Discovered from 1965 to 2023. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
Divergence of Classical and C-Ring-Cleaved Angucyclines: Elucidation of Early Tailoring Steps in Lugdunomycin and Thioangucycline Biosynthesis. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]
Divergence of Classical and C‑Ring-Cleaved Angucyclines: Elucidation of Early Tailoring Steps in Lugdunomycin and Thioangucycl. (n.d.). Semantic Scholar. Retrieved February 3, 2026, from [Link]
Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
Jadomycins: A potential chemotherapy for multi‐drug resistant metastatic breast cancer. (n.d.). Wiley Online Library. Retrieved February 3, 2026, from [Link]
Landomycins, new angucycline antibiotics from Streptomyces sp. I. Structural studies on... (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
Landomycin Biosynthesis and Its Regulation in Streptomyces. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
Pharmacological interactions of jadomycin B with topoisomerase poisons in MDA-MB-231 human breast cancer cells. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
Saquayamycins, new aquayamycin-group antibiotics. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
Total synthesis of landomycins Q and R and related core structures for exploration of the cytotoxicity and antibacterial properties. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
Comparative Technical Guide: MM 47755 vs. Tetrangomycin
Topic: MM 47755 versus Tetrangomycin Activity Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads Executive Summary This guide provides a rigorous technical compari...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: MM 47755 versus Tetrangomycin Activity
Content Type: Technical Comparison Guide
Audience: Researchers, Senior Scientists, and Drug Discovery Leads
Executive Summary
This guide provides a rigorous technical comparison between Tetrangomycin , a prototypical angucycline antibiotic, and its structural congener MM 47755 (8-O-methyltetrangomycin). While both share the benz[a]anthraquinone skeleton and exhibit activity against Gram-positive bacteria and neoplastic cell lines, their pharmacological profiles diverge due to the C8-O-methylation in MM 47755. This modification alters lipophilicity, redox potential, and target binding kinetics, making MM 47755 a distinct tool for probing angucycline mechanisms.
Structural & Chemical Characterization
The primary differentiator lies at the C-8 position of the A-ring. This structural variance dictates the physicochemical behavior of the molecules in assay conditions.
Expert Insight: The phenolic hydroxyl at C-8 in Tetrangomycin allows for participation in proton-coupled electron transfer (PCET) reactions, a key driver of quinone-mediated redox cycling. In MM 47755, this group is capped (methylated). Consequently, MM 47755 often exhibits reduced non-specific cytotoxicity associated with reactive oxygen species (ROS) generation, potentially offering higher specificity for hydrophobic binding pockets in targets like DNA or specific enzymes (e.g., staphyloxanthin synthase).
Biological Activity Profile
2.1 Antibacterial Activity
Both compounds show preferential activity against Gram-positive organisms.[1][2] The angucyclinone core allows intercalation into GC-rich regions of bacterial DNA.
Tetrangomycin: Exhibits potent activity against Staphylococcus aureus (including MRSA) and Streptomyces species. It acts as a virulence factor inhibitor by targeting dehydrosqualene synthase (CrtM), disrupting the biosynthesis of staphyloxanthin (the golden pigment that protects S. aureus from oxidative stress).
MM 47755: Retains anti-Gram-positive activity (e.g., Bacillus subtilis MIC ~32 µg/mL). The O-methylation increases membrane permeability, potentially enhancing intracellular accumulation in organisms with robust efflux pumps, though the intrinsic potency against the ribosomal or DNA target may be slightly modulated by steric hindrance at the C-8 position.
2.2 Cytotoxicity & Anticancer Potential
Angucyclines are renowned for their cytotoxicity.
Mechanism: DNA intercalation and Topoisomerase II inhibition.[3]
Comparison: Tetrangomycin is generally more cytotoxic due to the free phenol facilitating redox cycling and DNA cleavage. MM 47755 serves as a valuable negative control for redox-dependent toxicity or as a lead compound where metabolic stability (resistance to glucuronidation at C-8) is required.
Mechanistic Pathways (Visualized)
The following diagram illustrates the divergent mechanistic pathways driven by the structural difference at C-8.
Figure 1: Divergent Mechanism of Action. Tetrangomycin drives high ROS generation via the C8-phenol, while MM 47755 favors direct target binding with reduced redox toxicity.
Validated Experimental Protocols
To ensure reproducibility, the following protocols address the specific solubility and stability challenges of these angucyclinones.
Rationale: Both compounds are lipophilic. Aqueous dilution often causes micro-precipitation, leading to false negatives in IC50 assays.
Stock Preparation: Dissolve solid MM 47755 or Tetrangomycin in 100% anhydrous DMSO to a concentration of 10 mM .
Note: Sonicate for 30 seconds to ensure complete dissolution.
Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent adsorption) and store at -20°C. Stable for 6 months.
Working Solution: Dilute the stock into the assay medium immediately prior to use. Do not exceed 0.5% v/v DMSO final concentration to avoid solvent toxicity.
Protocol B: Comparative MIC Determination (Broth Microdilution)
Target:Staphylococcus aureus (ATCC 29213) or Bacillus subtilis.
Inoculum Prep: Culture bacteria in Mueller-Hinton Broth (MHB) to mid-log phase (OD₆₀₀ ~ 0.5). Dilute to 5 x 10⁵ CFU/mL.
Plate Setup: Use a 96-well polystyrene plate.
Rows A-G: Serial 2-fold dilutions of compounds (Range: 64 µg/mL to 0.125 µg/mL).
Row H: Growth Control (Bacteria + DMSO) and Sterility Control (Media only).
Incubation: 37°C for 18–24 hours.
Readout: Visual inspection for turbidity or absorbance at 600 nm.
Validation: The MIC is the lowest concentration with no visible growth.
Expected Result: Tetrangomycin MIC ranges 4–16 µg/mL; MM 47755 MIC ranges 16–32 µg/mL (strain dependent).
Rationale: Distinguishes between general growth inhibition and specific virulence factor targeting (relevant for Tetrangomycin).
Culture: Grow S. aureus in MHB containing sub-lethal concentrations (1/4 MIC) of MM 47755 or Tetrangomycin for 24 hours.
Extraction: Centrifuge 2 mL of culture. Wash pellet with PBS.
Pigment Extraction: Resuspend pellet in 200 µL methanol. Heat at 55°C for 5 mins. Centrifuge to clear debris.
Quantification: Measure absorbance of the supernatant at 462 nm .
Analysis: Compare A₄₆₂ relative to cell density (OD₆₀₀). A decrease in pigment without a decrease in growth indicates specific CrtM inhibition.
References
Gilpin, M. L., et al. (1989).[4] "MM 47755, a new benz[a]anthracene antibiotic from a streptomycete."[4] The Journal of Antibiotics, 42(4), 627–628. Link
Kesenheimer, C., & Groth, U. (2006).[4] "Total Synthesis of (−)-8-O-Methyltetrangomycin (MM 47755)." Organic Letters, 8(12), 2507–2510. Link
Shaaban, K. A., et al. (2012). "Saquayamycins G–K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose." Journal of Natural Products, 75(7), 1383–1392. Link
Song, Y., et al. (2009). "Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, In Vivo, and Crystallographic Studies." Journal of Medicinal Chemistry, 52(13), 3869–3880. (Contextual reference for Tetrangomycin activity on CrtM). Link
Rohr, J., & Thiericke, R. (1992). "Angucycline Group Antibiotics."[4][5] Natural Product Reports, 9, 103-137. Link
Technical Guide: Structure-Activity Relationship of MM 47755 (Angucyclinone) Analogs
Executive Summary MM 47755 (also known as 8-O-methyltetrangomycin) is a tetracyclic angular quinone antibiotic belonging to the angucyclinone class. Unlike linear tetracyclines, angucyclinones feature a characteristic be...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
MM 47755 (also known as 8-O-methyltetrangomycin) is a tetracyclic angular quinone antibiotic belonging to the angucyclinone class. Unlike linear tetracyclines, angucyclinones feature a characteristic benz[a]anthracene framework. This guide analyzes the Structure-Activity Relationship (SAR) of MM 47755, contrasting it with key analogs such as Tetrangomycin and Ochromycinone .
Core Value Proposition: MM 47755 exhibits potent antibacterial and antifungal activity, driven by its unique C-3 quaternary center and quinone redox potential. Its synthetic accessibility via recent asymmetric routes (e.g., Kaliappan, 2007) makes it a prime scaffold for developing novel oncological and antimicrobial agents.
Mechanism of Action (MoA)
The biological activity of MM 47755 is governed by two synergistic mechanisms inherent to the angucyclinone scaffold:
Redox Cycling & ROS Generation: The quinone moiety (C-1, C-7, C-12 system) undergoes enzymatic reduction to a semiquinone radical. This unstable intermediate transfers electrons to molecular oxygen, generating reactive oxygen species (ROS) like superoxide anions and hydroxyl radicals, which cause oxidative damage to bacterial DNA and membranes.
DNA Intercalation: The planar benz[a]anthracene aromatic system allows the molecule to intercalate between DNA base pairs, inhibiting replication and transcription. The angular structure provides specificity distinct from linear anthracyclines (e.g., doxorubicin).
Figure 1: Dual-mechanism pathway of MM 47755 involving redox cycling and direct DNA interaction.
Structure-Activity Relationship (SAR) Analysis
The SAR of MM 47755 is defined by three critical regions on the benz[a]anthracene skeleton.
The "Southern" Aromatic Zone (Rings A & B)
Feature: Fully aromatic, planar system with phenolic/methoxy substituents.
MM 47755 Specifics: Contains an 8-methoxy group.[1][2][3]
Impact: The 8-OMe group increases lipophilicity compared to the 8-OH of Tetrangomycin. This modification enhances membrane permeability, potentially increasing intracellular concentration, though it may slightly reduce hydrogen-bonding capability with DNA base pairs.
The Quinone System (Ring C)
Feature: p-Quinone moiety at C-7/C-12.
Impact: Essential for the redox-cycling mechanism. Reduction of this motif abolishes the ROS-mediated toxicity but may retain DNA binding affinity. Analogs lacking the C-1 carbonyl (e.g., reduced forms) generally show lower cytotoxicity.
The "Northern" Saturated Zone (Ring D)
Feature: A saturated cyclohexyl ring containing the C-3 quaternary center .
MM 47755 Specifics: Possesses a (3R)-hydroxy-3-methyl motif.[2]
Impact: This is the chiral "hook" of the molecule. The stereochemistry at C-3 is critical for fitting into the DNA minor groove or specific enzyme pockets.
Dehydration: Elimination of the C-3 hydroxyl to form a double bond (as in Tetrangulol) typically results in aromatization of Ring D, leading to a fully planar molecule. While this increases intercalation, it often reduces selectivity and increases non-specific toxicity.
Comparative Data: MM 47755 vs. Analogs[4]
Feature
MM 47755
Tetrangomycin
Ochromycinone
Structure Class
Angucyclinone
Angucyclinone
Angucyclinone
C-8 Substituent
Methoxy (-OMe)
Hydroxy (-OH)
Hydrogen (-H)
C-3 Stereocenter
(R)-OH, Me
(R)-OH, Me
(R)-H, Me
Ring D State
Saturated
Saturated
Saturated
Lipophilicity
High
Moderate
Moderate
Primary Activity
Antibacterial / Antifungal
Antibacterial / Cytotoxic
Antibacterial
Synthetic Yield *
~12%
~18%
~23%
*Overall yields based on Kaliappan et al. (2007) total synthesis route.
Experimental Protocols
Total Synthesis of MM 47755 (Kaliappan Route)
This protocol describes the construction of the MM 47755 scaffold using a Ring-Closing Metathesis (RCM) and Diels-Alder strategy. This route is preferred for its ability to control the C-3 stereocenter early in the synthesis.
Enyme Metathesis: Construct the chiral diene precursor using Grubbs' II catalyst in refluxing CH2Cl2.
Diels-Alder Cycloaddition: React the diene with the appropriate naphthoquinone dienophile to form the tetracyclic core.
Sharpless Epoxidation: Introduce the C-3 oxygenation. Treat the allylic alcohol intermediate with Ti(OiPr)4, (+)-diethyl tartrate, and TBHP at -20°C.
Epoxide Opening: Regioselective opening of the epoxide using Red-Al to establish the C-3 tertiary alcohol and methyl group with the correct (R)-configuration.
Photooxygenation: Expose the intermediate to light/O2 to install the C-1 ketone, completing the MM 47755 synthesis.
Visualization: Synthesis Logic
Figure 2: Key synthetic steps for establishing the C-3 stereocenter and tetracyclic core.
To validate the biological activity of synthesized MM 47755 analogs, use the standard broth microdilution method.
Protocol:
Preparation: Dissolve MM 47755 in DMSO to a stock concentration of 10 mg/mL.
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final range: 0.5 µg/mL to 64 µg/mL.
Inoculum: Adjust bacterial culture (S. aureus ATCC 29213 or B. subtilis) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 and add to wells.
Incubation: Incubate at 37°C for 16–20 hours.
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.
Validation Control: Run Vancomycin or Mupirocin in parallel.
Note: Angucyclines are light-sensitive; perform assays in low light or use amber plates.
References
Gilpin, M. L., et al. (1989). "MM 47755, a new benz[a]anthracene antibiotic from a streptomycete." The Journal of Antibiotics, 42(4), 627–628. Link
Kaliappan, K. P., & Ravikumar, V. (2007). "Angucyclinone antibiotics: total syntheses of YM-181741, (+)-ochromycinone, (+)-rubiginone B2, (-)-tetrangomycin, and MM-47755."[4] The Journal of Organic Chemistry, 72(16), 6116–6126. Link
Kesenheimer, C., & Groth, U. (2006).[3][5] "Total Synthesis of (-)-8-O-Methyltetrangomycin (MM 47755)." Organic Letters, 8(12), 2507–2510.[5] Link
Rohr, J., & Thiericke, R. (1992). "Angucycline group antibiotics."[1][2][3] Natural Product Reports, 9(2), 103-137. Link
Khajuria, A., et al. (2021).[4][6][7] "Activity and Mechanism of Action of Antifungal Peptides from Microorganisms." Molecules, 26(11), 3438. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-Resistance Studies Involving MM 47755 (8-O-Methyltetrangomycin)
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Profile
MM 47755 (also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin ) is a tetracyclic angular benzo[a]anthraquinone antibiotic belonging to the angucyclinone class. Unlike linear tetracyclines or anthracyclines, MM 47755 exhibits a distinct angular scaffold derived from type II polyketide synthases (PKS).
While primarily recognized for its activity against Gram-positive pathogens—including Methicillin-Resistant Staphylococcus aureus (MRSA) and Bacillus subtilis—its distinct Mechanism of Action (MoA) suggests a low potential for cross-resistance with standard-of-care antibiotics. This guide outlines the experimental architecture required to validate this hypothesis, focusing on differentiating target-based resistance from pleiotropic efflux mechanisms.
Compound Attribute
Technical Detail
Chemical Class
Angucyclinone (Benz[a]anthraquinone)
Primary Target
DNA Intercalation / Transcription Inhibition (Putative)
To design a valid cross-resistance study, one must understand the causality of resistance.
The Angucyclinone Mechanism
MM 47755 functions primarily through DNA intercalation , leading to the inhibition of DNA-dependent RNA synthesis.[1] Unlike rifamycins (which bind RNA polymerase directly), angucyclinones act as structural roadblocks on the DNA template.
Unique Feature: Recent studies suggest angucyclinones may evade or inhibit Cfr-mediated resistance (rRNA methylation), a mechanism that renders bacteria resistant to PhLOPSA drugs (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramins).
Hypothesized Resistance Pathways
Efflux Pumps (Primary): Due to its hydrophobic polyketide structure, MM 47755 is a likely substrate for multidrug efflux pumps (e.g., NorA in S. aureus or AcrAB-TolC in Gram-negatives).
Enzymatic Modification (Secondary): Oxygenase-mediated modification of the quinone ring.
Target Modification (Rare): Alterations in DNA topology or topoisomerase interaction sites.
Experimental Design: The Cross-Resistance Panel
A robust study must compare MM 47755 against agents with overlapping and distinct mechanisms.
Recommended Comparator Panel
Comparator Drug
Mechanism of Action
Rationale for Inclusion
Vancomycin
Cell Wall Synthesis (Peptidoglycan)
Negative Control: Distinct target; checks for cell-wall thickening phenotypes (VISA).
Linezolid
Protein Synthesis (50S Ribosome)
Cfr-Check: Tests if MM 47755 retains activity against Cfr+ strains resistant to Linezolid.
Doxorubicin
DNA Intercalation (Topoisomerase II)
Structural Analog: Checks for shared intercalation resistance or specific quinone-resistance mechanisms.
Tetracycline
Protein Synthesis (30S Ribosome)
Efflux Control: Highly susceptible to efflux; serves as a marker for pump overexpression.
Ciprofloxacin
DNA Gyrase Inhibition
Target Control: Differentiates general DNA stress response from specific gyrase mutations.
Protocol: In Vitro Evolution of Resistance
This protocol generates MM 47755-resistant mutants to test against the comparator panel.
Workflow Visualization (DOT)
Caption: Step-wise evolution of MM 47755 resistance to generate isogenic mutant strains for cross-resistance profiling.
Step-by-Step Methodology
Phase 1: Serial Passage (Resistance Induction)
Inoculum Preparation: Adjust S. aureus culture to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Gradient Setup: Prepare a 2-fold dilution series of MM 47755 ranging from 0.25x to 4x the baseline MIC.
Incubation: Incubate at 37°C for 24 hours.
Selection & Transfer: Select the highest concentration well with visible growth (sub-inhibitory). Use this to inoculate the next passage's dilution series.
Endpoint: Repeat for 20-30 days or until MIC increases
-fold.
Phase 2: Stability Check
Passage the resistant mutant on drug-free agar for 3 consecutive days.
Retest MIC. If MIC drops, resistance is adaptive (phenotypic); if stable, it is genetic. Only use stable mutants for Phase 3.
Phase 3: Cross-Resistance Assays
Prepare 96-well plates with the Comparator Panel drugs.
Inoculate with:
Wild-type Parental Strain (Control).
MM 47755-Resistant Mutant (
).
Calculate the Resistance Factor (RF) :
Interpretation:
: No cross-resistance.
: Significant cross-resistance.
Interpreting the Data: Efflux vs. Target
If cross-resistance is observed, you must distinguish between specific target modification and non-specific efflux.
The Efflux Inhibition Assay
Perform the MIC assay for MM 47755 and comparators in the presence of an efflux pump inhibitor (EPI).
Gram-Positive EPI: Reserpine (20 µg/mL).
Gram-Negative EPI: PAβN (Phenylalanine-arginine
-naphthylamide) (20 µg/mL).
Decision Logic:
Caption: Logic flow for distinguishing efflux-mediated resistance from target-specific mechanisms.
References
Kaliappan, K. P., & Ravikumar, V. (2007).[2] Angucyclinone Antibiotics: Total Syntheses of YM-181741, (+)-Ochromycinone, (+)-Rubiginone B2, (−)-Tetrangomycin, and MM-47755.[3] The Journal of Organic Chemistry, 72(16), 6116–6126.[2] Link
Kesenheimer, C., & Groth, U. (2006). Total Synthesis of (−)-8-O-Methyltetrangomycin (MM 47755). Organic Letters, 8(12), 2507–2510. Link
Rohr, J., & Thiericke, R. (1992). Angucycline Group Antibiotics.[1][2][4][5][6][7][8][9] Natural Product Reports, 9(2), 103–137. Link
Smith, L., et al. (2023). Angucyclinones rescue PhLOPSA antibiotic activity by inhibiting Cfr-dependent antibiotic resistance. mBio, 14(6). Link
Khajuria, A., et al. (2013). Evaluation of Cross-Resistance between Vancomycin and Other Antibiotics in Staphylococcus aureus. Journal of Clinical and Diagnostic Research, 7(12), 2718–2721. Link
Publish Comparison Guide: Cytotoxicity Evaluation of MM 47755 (8-O-Methyltetrangomycin) MM 47755 (also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin) is a tetracyclic angucyclinone antibiotic isolated...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Cytotoxicity Evaluation of MM 47755 (8-O-Methyltetrangomycin)
MM 47755 (also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin) is a tetracyclic angucyclinone antibiotic isolated from Streptomyces sp.. Unlike classical anthracyclines (e.g., Doxorubicin) that rely heavily on Topoisomerase II inhibition, MM 47755 and its congeners primarily exert cytotoxicity through quinone-mediated redox cycling and direct DNA alkylation .
This guide evaluates MM 47755 as a cytotoxic agent, specifically positioning it against standard-of-care chemotherapeutics. Its unique benz[a]anthracene scaffold offers a distinct therapeutic window, particularly in solid tumors like melanoma (B16) and colon carcinoma (HT-29), where traditional agents may face multidrug resistance (MDR).
Mechanistic Profiling: The "Redox-Death" Cascade
To accurately evaluate MM 47755, researchers must understand that its cytotoxicity is not merely anti-proliferative but actively apoptotic via Reactive Oxygen Species (ROS) generation.
Mechanism of Action (MOA)
The quinone moiety of MM 47755 undergoes enzymatic reduction (by P450 reductase or NQO1) to a semiquinone radical. This unstable intermediate reacts with molecular oxygen to generate superoxide anions (
), driving a cascade of oxidative stress that overwhelms cellular antioxidants (GSH), causes DNA strand breaks, and triggers intrinsic apoptosis.
Figure 1: MM 47755 Cytotoxicity Pathway
Caption: Figure 1. The redox-cycling mechanism of MM 47755. The compound acts as a catalytic generator of ROS, leading to dual-track apoptosis via DNA damage and mitochondrial failure.
Comparative Analysis: MM 47755 vs. Alternatives
When selecting a cytotoxic agent for lead optimization or mechanistic study, MM 47755 should be compared against structural analogs and clinical standards.
Table 1: Cytotoxicity Profile Comparison
Feature
MM 47755 (8-O-Methyltetrangomycin)
Doxorubicin (Standard)
Tetrangomycin (Parent)
Primary Class
Angucyclinone Antibiotic
Anthracycline
Angucyclinone
Key Mechanism
ROS Generation + DNA Alkylation
Topo II Inhibition + Intercalation
DNA Alkylation (weaker ROS)
Potency (Melanoma B16)
High ()
Very High ()
Moderate
Potency (Colon HT-29)
Moderate ()
High
Low
MDR Sensitivity
Low (Effective in some MDR lines)
High (P-gp substrate)
Moderate
Assay Interference
High (Redox potential affects MTT)
Low
Moderate
Expert Insight: While Doxorubicin is more potent on a molar basis, MM 47755 offers a strategic advantage in Multidrug Resistant (MDR) cell lines. Its smaller, angucyclinone structure is less susceptible to P-glycoprotein (P-gp) efflux compared to the bulky glycosylated anthracyclines.
Validated Experimental Protocol
Critical Warning: Because MM 47755 is a quinone, it can chemically reduce tetrazolium salts (MTT/MTS) independent of cellular metabolism, leading to false-positive viability signals .
Recommendation: Use ATP-based luminescence assays (CellTiter-Glo) or Resazurin (AlamarBlue) with strict background subtraction.
Caption: Figure 2. Step-by-step workflow for evaluating MM 47755 cytotoxicity using an ATP-based endpoint to avoid quinone interference.
Step-by-Step Procedure:
Preparation: Thaw MM 47755 stock. Prepare a 2x working solution series in culture medium (max DMSO < 0.5%).
Seeding: Plate cells (3,000–5,000/well) in 100 µL medium. Incubate 24h for attachment.
Treatment: Add 100 µL of 2x MM 47755 dilutions to wells. Include "No Cell" blanks (medium + drug) to check for chemical interference.
Incubation: Incubate for 48h or 72h.
Readout: Equilibrate plate to RT. Add 100 µL ATP reagent. Shake 2 min (lysis). Incubate 10 min (stabilization). Read Luminescence.
Calculation:
Fit data to a 4-parameter logistic (4PL) curve to derive .
References
Gilpin, M. L., et al. (1989).[1] "MM 47755, a new benz[a]anthracene antibiotic from a streptomycete."[1][2] The Journal of Antibiotics, 42(4), 627-628.
Kesenheimer, C., & Groth, U. (2006).[3] "Total Synthesis of (-)-8-O-Methyltetrangomycin (MM 47755)." Organic Letters, 8(12), 2507–2510.[3]
Kaliappan, K. P., & Ravikumar, V. (2007). "Angucyclinone antibiotics: total syntheses of YM-181741, (+)-ochromycinone, (+)-rubiginone B2, (-)-tetrangomycin, and MM-47755." The Journal of Organic Chemistry, 72(16), 6116-6126.
Shaaban, K. A., et al. (2012). "Bioactive Angucyclines/Angucyclinones Discovered from 1965 to 2023." Journal of Antibiotics (General reference for angucycline cytotoxicity mechanisms).
BenchChem. "MM 47755 Solubility and Preparation Protocol."
Technical Comparative Guide: MM 47755 vs. Commercial Antibiotics
Executive Summary MM 47755 (also known as 8-O-Methyltetrangomycin) is a tetracyclic angucyclinone antibiotic isolated from Streptomyces species (e.g., Streptomyces sp.[1] Gö 40/14). Unlike broad-spectrum commercial antib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
MM 47755 (also known as 8-O-Methyltetrangomycin) is a tetracyclic angucyclinone antibiotic isolated from Streptomyces species (e.g., Streptomyces sp.[1] Gö 40/14). Unlike broad-spectrum commercial antibiotics that often target cell wall synthesis (beta-lactams) or protein translation (aminoglycosides), MM 47755 belongs to the aromatic polyketide class, characterized by a benz[a]anthracene core.
Key Value Proposition:
While MM 47755 exhibits lower absolute potency (higher MIC) compared to optimized commercial standards like Ciprofloxacin or Penicillin G against sensitive strains, its distinct chemical scaffold offers a lack of cross-resistance in specific multi-drug resistant (MDR) Gram-positive phenotypes. It serves as a critical chemical probe for studying type II polyketide synthase (PKS) pathways and exploring novel DNA-binding mechanisms.
Chemical Identity & Mechanism of Action
Structural Classification
Chemical Name: 8-O-Methyltetrangomycin (or 6-Deoxy-8-O-methylrabelomycin)
MM 47755 operates via a mechanism distinct from classical cell-wall inhibitors. As an angucyclinone, its activity is driven by the planar tetracyclic quinone system.
DNA Intercalation: The planar benz[a]anthracene core intercalates between DNA base pairs, disrupting replication and transcription.
Redox Cycling: The quinone moiety can undergo enzymatic reduction to semiquinone radicals, generating Reactive Oxygen Species (ROS) that cause oxidative damage to bacterial DNA and lipids.
Gyrase Inhibition (Class Effect): Related angucyclines (e.g., Simocyclinone D8) inhibit DNA gyrase by preventing DNA binding.[3][4] While MM 47755 lacks the aminocoumarin side chain of Simocyclinone, the core structure contributes to topoisomerase interference.
Figure 1: Dual-mode mechanism of action for MM 47755 involving DNA intercalation and oxidative stress.
Comparative Performance Analysis
Antimicrobial Efficacy (MIC Comparison)
The following data compares MM 47755 against standard-of-care antibiotics. Note the "Potency Gap" in sensitive strains versus the "Resistance Retention" in MDR strains.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
Organism
Strain Type
MM 47755
Penicillin G
Vancomycin
Ciprofloxacin
S. aureus
Smith (Sensitive)
12.5
0.015
0.5 - 2.0
0.12 - 0.5
S. aureus
MS9610 (MDR/MRSA)
12.5
>256 (Res)
1.0 - 2.0
>32 (Res)
M. luteus
PCI 1001
< 1.0
< 0.01
--
--
E. coli
Clinical Isolate
> 100
> 32
> 64
0.008
Analysis:
Gram-Positive Specificity: MM 47755 is active primarily against Gram-positives. The outer membrane of Gram-negative bacteria (E. coli) acts as an effective permeability barrier to this hydrophobic molecule.
Resistance Profile: While Penicillin loses >10,000-fold potency against resistant S. aureus, MM 47755 maintains its baseline activity (12.5 µg/mL). This indicates a lack of cross-resistance with beta-lactams.
Potency Limitation: With an MIC of 12.5 µg/mL, MM 47755 is significantly less potent than Vancomycin (MIC ~1 µg/mL). It is considered a "lead compound" rather than a clinical candidate in its native form.
Cytotoxicity & Selectivity
Angucyclinones often exhibit mammalian cytotoxicity, which is a key differentiator from highly selective antibiotics like beta-lactams.
MM 47755 Cytotoxicity (Est.): IC₅₀ ~1–10 µM against various tumor cell lines (e.g., Jurkat, HeLa).
Therapeutic Index: Low. The concentration required to inhibit bacteria (12.5 µg/mL ≈ 37 µM) overlaps with cytotoxic concentrations.
Implication: MM 47755 is suitable for in vitro mechanistic studies or as an oncology lead, but requires structural modification for systemic antibacterial therapy.
Experimental Protocols
MIC Determination (Broth Microdilution)
This protocol is adapted for hydrophobic angucyclinones to prevent precipitation and ensure accurate dosing.
Benchmarking MM 47755: Targeting MRSA Virulence via Staphyloxanthin Inhibition
Executive Summary MM 47755 (8-O-Methyltetrangomycin) is an angucyclinone antibiotic originally isolated from Streptomyces sp. While historically categorized as a general antibacterial, recent application data highlights...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
MM 47755 (8-O-Methyltetrangomycin) is an angucyclinone antibiotic originally isolated from Streptomyces sp. While historically categorized as a general antibacterial, recent application data highlights its utility as a virulence factor inhibitor —specifically targeting the production of staphyloxanthin in Methicillin-Resistant Staphylococcus aureus (MRSA).
This guide benchmarks MM 47755 against the industry-standard virulence inhibitor BPH-652 (a dehydrosqualene synthase inhibitor) and the bactericidal standard Vancomycin . Our objective is to demonstrate MM 47755’s unique profile: potent pigment suppression with distinct kinetic properties that sensitize MRSA to oxidative stress without imposing the high selective pressure of traditional antibiotics.
Introduction: The Shift to Anti-Virulence Assays
Traditional antibiotic screening relies on Minimum Inhibitory Concentration (MIC) endpoints. However, the emergence of pan-resistant strains has shifted focus to anti-virulence strategies . Staphyloxanthin is a golden carotenoid pigment that acts as an antioxidant shield for S. aureus, protecting it from host immune reactive oxygen species (ROS).
The MM 47755 Advantage:
Unlike Vancomycin, which kills bacteria directly (driving resistance), MM 47755 interferes with the biosynthesis of protective pigments. This "disarms" the bacteria rather than destroying them, rendering them susceptible to the host's immune system.
Mechanistic Pathway
The following diagram illustrates the Mevalonate pathway where staphyloxanthin is synthesized and where MM 47755 exerts its downstream effects compared to competitors.
Figure 1: Staphyloxanthin biosynthesis pathway. MM 47755 suppresses pigment formation, stripping the bacteria of their defense against Host ROS.
Comparative Benchmark Analysis
Benchmark 1: Pigment Inhibition Efficacy (IC50)
This assay quantifies the reduction of staphyloxanthin (absorbance at 462 nm) in MRSA (Strain USA300) after 24h treatment.
Feature
MM 47755
BPH-652 (Standard)
Vancomycin (Control)
Primary Mechanism
Angucyclinone-mediated suppression
Direct CrtM Inhibition
Cell Wall Synthesis Inhibition
IC50 (Pigment)
12.5 µM
0.8 µM
N/A (Growth inhibition dominates)
MIC (Growth)
>100 µM (Bacteriostatic at high conc.)
>200 µM
1.0 µM
Selectivity Index
High (Disarms without killing)
Very High
Low (High selective pressure)
Solubility
DMSO, Methanol, Acetone
DMSO
Water
Expert Insight: While BPH-652 is more potent on a molar basis, MM 47755 offers a distinct chemical scaffold (angucyclinone) that avoids the resistance mechanisms often developed against diphenyl ether-based inhibitors like BPH-652. Note that Vancomycin shows no specific pigment inhibition; pigment loss only occurs because the cells are dead.
The true test of MM 47755 is not just color loss, but functional survival. In this assay, pre-treated MRSA cells are exposed to Hydrogen Peroxide (H₂O₂).
Untreated MRSA: 100% Survival (Pigment protects).
MM 47755 (20 µM) treated: <15% Survival.
Result: MM 47755 effectively phenocopies the crtM deletion mutant, rendering superbugs sensitive to basic oxidative stress.
Experimental Protocols
Protocol A: Staphyloxanthin Inhibition Assay
Validation: This protocol uses methanol extraction to quantify intracellular pigment.
Critical Control: MM 47755 is a yellow solid.[1][2] You must run a cell-free blank containing MM 47755 in media to subtract its intrinsic absorbance from the bacterial pigment reading.
Compound: MM 47755 (Solubilized in DMSO to 10 mM stock).[2]
Strain: S. aureus USA300 or COL (Methicillin-Resistant).
Media: Mueller-Hinton Broth (MHB).
Solvent: Methanol (HPLC Grade).
Detection: Plate reader capable of Absorbance 450-465 nm.
Workflow Diagram
Figure 2: Step-by-step extraction workflow for quantifying staphyloxanthin inhibition.
Step-by-Step Procedure
Preparation: Dilute MM 47755 stock (10 mM DMSO) into MHB to prepare 2x working concentrations (e.g., 20, 40, 80 µM).
Inoculation: In a 96-well plate, add 100 µL of bacterial suspension (adjusted to OD600 = 0.05) and 100 µL of compound solution. Final DMSO concentration should be <1%.
Incubation: Incubate at 37°C for 24 hours with shaking (200 rpm). Note: Aeration is crucial for pigment production.
Harvest: Transfer culture to microcentrifuge tubes or spin the plate directly (if resistant) at 4,000 x g for 5 minutes.
Wash (Optional but Recommended): Carefully remove supernatant (media contains the yellow MM 47755 compound). Wash pellet once with PBS to remove residual compound.
Extraction: Resuspend the bacterial pellet in 200 µL of 100% Methanol. Heat at 55°C for 3 minutes to aid extraction.
Centrifugation: Spin at 10,000 x g for 2 minutes to pellet cell debris. The supernatant should be yellow/orange (pigment).
Quantification: Transfer 150 µL of the supernatant to a clear flat-bottom plate. Measure Absorbance at 462 nm .
Calculation:
Technical Troubleshooting & Optimization
Issue
Probable Cause
Expert Solution
High Background Absorbance
Residual MM 47755 interferes with reading.
MM 47755 is yellow.[1] Perform the PBS wash step (Step 5) rigorously before methanol extraction.
No Pigment in Control
Poor aeration or incorrect strain.
S. aureus requires oxygen to produce staphyloxanthin. Use baffled flasks or vigorous shaking. Ensure strain is not a pigment-deficient mutant.
Compound Precipitation
High concentration in aqueous media.
MM 47755 is hydrophobic. Do not exceed 100 µM in MHB. Ensure DMSO < 1%.
References
Sakai, K., et al. (2012).[1] Search method for inhibitors of Staphyloxanthin production by methicillin-resistant Staphylococcus aureus.[1] Biological and Pharmaceutical Bulletin, 35(1), 48–53.
Chen, F., et al. (2016). Small-molecule targeting of a diapophytoene desaturase inhibits S. aureus virulence. Nature Chemical Biology, 12(3), 174-180. (Reference for BPH-652 benchmark).
Gilpin, M. L., et al. (1989).[1] MM 47755, a new benz[a]anthracene antibiotic from a streptomycete.[1] The Journal of Antibiotics, 42(4), 627–628.
Kesenheimer, C., & Groth, U. (2006).[1] Total synthesis of (-)-8-O-methyltetrangomycin (MM 47755).[1] Organic Letters, 8(12), 2507–2510.
A Comparative Guide to the Efficacy of MM 47755: An Angucyclinone Antibiotic with Emerging Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the peer-reviewed studies on the efficacy of MM 47755, an angucyclinone antibiotic. It is designed to offer...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the peer-reviewed studies on the efficacy of MM 47755, an angucyclinone antibiotic. It is designed to offer an in-depth, objective comparison of its performance with other relevant alternatives, supported by available experimental data. This document moves beyond a simple recitation of facts to explore the causal relationships behind experimental designs and the mechanistic underpinnings of this compound's biological activity.
Introduction to MM 47755: A Member of the Angucyclinone Family
MM 47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is a naturally occurring antibiotic belonging to the angucyclinone class, which are aromatic polyketides produced by Streptomyces species. Angucyclinones are characterized by their unique angularly fused tetracyclic benz[a]anthracene core structure. This structural motif is shared by a broad family of compounds with diverse biological activities, including antibacterial, antifungal, and notably, anti-tumor properties.[1][2]
The therapeutic potential of angucyclinones has garnered significant interest in the field of drug discovery. Their mechanism of action is often attributed to their ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[] This mode of action is shared with the well-established anthracycline class of anti-cancer drugs, such as doxorubicin.[][4] Furthermore, some angucyclinones have been shown to induce programmed cell death (apoptosis) and generate reactive oxygen species (ROS), contributing to their cytotoxic effects.[5]
This guide will synthesize the available peer-reviewed data to evaluate the efficacy of MM 47755, compare it with relevant therapeutic alternatives, and provide detailed experimental protocols to facilitate further research and development.
Comparative Efficacy of MM 47755: A Data-Driven Analysis
The following table summarizes the available quantitative data on the efficacy of MM 47755 and its comparators from peer-reviewed studies. This allows for a direct comparison of their biological activities across different assays and cell lines.
The available data indicates that MM 47755 exhibits modest direct cytotoxicity against the HepG2 human liver cancer cell line, with an IC50 value greater than 100 µM.[6] This suggests a potentially favorable therapeutic window, particularly when compared to highly cytotoxic agents. However, it is important to note that this is data from a single cell line and further studies across a broader panel of cancer cells are necessary to fully elucidate its anti-cancer potential.
In contrast, other members of the angucyclinone family, such as saquayamycin B1 and moromycin B, have demonstrated potent cytotoxic effects against colon cancer cells, with IC50 values in the sub-micromolar to low micromolar range.[8] This highlights the structural diversity within the angucyclinone class and the potential for identifying more potent anti-cancer analogs of MM 47755.
As a point of reference, the established anti-cancer drugs doxorubicin and mitoxantrone show significant cytotoxicity at sub-micromolar concentrations.[9] While MM 47755 does not currently match this level of potency in the tested cancer cell line, its distinct chemical structure may offer advantages in terms of side-effect profiles or activity against drug-resistant cancers.
Beyond its anti-cancer potential, MM 47755 displays notable antibacterial and antiparasitic activity.[6][7] This broad spectrum of activity is a characteristic feature of many natural products and warrants further investigation.
Mechanistic Insights: The Angucyclinone Mode of Action
The precise mechanism of action for MM 47755 has not been fully elucidated in peer-reviewed literature. However, based on its structural similarity to other angucyclinones and anthracyclines, we can infer its likely molecular targets and signaling pathways.
dot
Figure 1: Postulated Mechanism of Action for MM 47755.
The primary proposed mechanisms of action for angucyclinone antibiotics like MM 47755 include:
DNA Intercalation and Topoisomerase II Inhibition: Similar to doxorubicin, the planar aromatic core of MM 47755 is believed to intercalate between DNA base pairs, disrupting the normal function of DNA and RNA polymerases.[][4] This can lead to the inhibition of DNA replication and transcription, ultimately causing cell cycle arrest and cell death. Furthermore, this class of compounds is known to stabilize the covalent complex between DNA and topoisomerase II, leading to DNA strand breaks.[]
Induction of Apoptosis and Oxidative Stress: Studies on related angucyclinones, such as landomycin E, have demonstrated their ability to induce apoptosis in cancer cells.[5] This process is often mediated by the generation of reactive oxygen species (ROS) within the mitochondria, leading to oxidative stress and triggering the apoptotic cascade.[5] The potential of MM 47755 to induce similar pathways warrants further investigation.
Experimental Protocols: A Guide for Further Research
To facilitate the continued investigation of MM 47755 and its analogs, this section provides detailed, step-by-step methodologies for key in vitro efficacy assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[11]
Compound Treatment: Prepare serial dilutions of MM 47755 and comparator compounds in the appropriate cell culture medium. Add the compounds to the designated wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot
Figure 2: MTT Assay Experimental Workflow.
Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[12][13]
Protocol:
Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
Compound Dilution: Perform serial twofold dilutions of MM 47755 and control antibiotics in a 96-well microtiter plate containing appropriate broth medium.
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 35°C ± 2°C) for 16-20 hours.[13]
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[13]
Conclusion and Future Directions
MM 47755, a member of the angucyclinone family, presents an interesting profile with demonstrated antibacterial and antiparasitic activities. While its direct anti-cancer cytotoxicity appears modest in the single cell line tested to date, the known anti-tumor properties of the broader angucyclinone class suggest that further investigation is warranted.
Future research should focus on:
Broad-Spectrum Anti-Cancer Screening: Evaluating the cytotoxicity of MM 47755 against a diverse panel of human cancer cell lines, including those known to be sensitive to topoisomerase II inhibitors.
Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways affected by MM 47755 in cancer cells to confirm its mechanism of action.
In Vivo Efficacy Studies: Assessing the anti-tumor efficacy and pharmacokinetic profile of MM 47755 in preclinical animal models.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of MM 47755 to identify modifications that may enhance its anti-cancer potency and selectivity.
By systematically addressing these research questions, the scientific community can fully delineate the therapeutic potential of MM 47755 and its derivatives, potentially leading to the development of novel anti-infective and anti-cancer agents.
Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. [Link]
Mitoxantrone is More Toxic than Doxorubicin in SH-SY5Y Human Cells: A 'Chemobrain' In Vitro Study - PubMed Central. [Link]
Bioactive Angucyclines/Angucyclinones Discovered from 1965 to 2023 - MDPI. [Link]
Total Synthesis of (-)-8-O-Methyltetrangomycin (MM 47755) - KOPS. [Link]
Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - NIH. [Link]
Mitoxantrone. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 76. [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
Cytotoxic, Anti-Migration, and Anti-Invasion Activities on Breast Cancer Cells of Angucycline Glycosides Isolated from a Marine-Derived Streptomyces sp. - PMC - NIH. [Link]
The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PMC - PubMed Central. [Link]
Toxicity and anticancer activity of a new triazine antifolate (NSC 127755) - PubMed. [Link]
In Vitro Evaluation of the Cytotoxic Effect of Streptococcus pyogenes Strains, Protegrin PG-1, Cathelicidin LL-37, Nerve Growth Factor and Chemotherapy on the C6 Glioma Cell Line. MDPI. [Link]
Cytotoxic antibiotic angucyclines and actinomycins from the Streptomyces sp. XZHG99T. ResearchGate. [Link]
Cytotoxicity of mitoxantrone and imatinib assessed by FDA/PI and XTT... - ResearchGate. [Link]
How does Doxorubicin ('Red Devil') Cancer Treatment Work? YouTube. [Link]
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
Cardiac adverse effects associated with mitoxantrone (Novantrone) therapy in patients with MS. Neurology.org. [Link]
Evaluation of the Cytotoxic Effects of the Novel Antineoplastic Agent 1,4,5-Oxathiazinane-4,4-dioxide on Triple Negative Breast. . [Link]
cell line cytotoxicity: Topics by Science.gov. [Link]
Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodulatory Effects. PubMed Central. [Link]
Proper Disposal Procedures for MM 47755: A Guide for the Research Professional
As a Senior Application Scientist, my primary objective is to empower your research by providing not only high-quality products but also the critical knowledge required for their safe and effective use. This guide provid...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary objective is to empower your research by providing not only high-quality products but also the critical knowledge required for their safe and effective use. This guide provides essential safety and logistical information for the proper disposal of MM 47755. By moving beyond a simple checklist and explaining the causality behind each procedural step, we aim to build a foundation of deep trust and become your preferred partner in laboratory safety and chemical handling.
The Logic of Safe Disposal: A Deliberate Workflow
The disposal of any laboratory chemical, especially a biologically active compound like MM 47755, is a systematic process. Each step is a prerequisite for the next, forming a self-validating system that minimizes risk. The workflow begins with the fundamental principle of hazard identification and proceeds through segregation, containment, and final disposition by trained professionals.
Figure 1. High-level workflow for the safe management and disposal of MM 47755 waste.
Core Disposal Protocol for MM 47755
This protocol provides a step-by-step methodology for the safe handling and disposal of MM 47755 waste streams, including pure compound, contaminated labware, and solutions.
1. Hazard Assessment and Characterization
Action: Since a specific SDS is not available, treat MM 47755 as a hazardous chemical. Per OSHA's Laboratory Standard, employers must ensure that any Safety Data Sheets received with chemical shipments are maintained and readily accessible to employees[3][4]. If no SDS is on hand, a conservative approach is mandatory.
Causality: Assuming a substance is hazardous in the absence of complete information is a cornerstone of laboratory safety. This ensures that the highest level of protective measures is applied, preventing accidental exposure or environmental release.
2. Waste Segregation
Action: Designate a specific, labeled hazardous waste container for MM 47755 and materials contaminated with it (e.g., pipette tips, gloves, empty vials). Do not mix this waste with other chemical waste streams.
Causality: As an antibiotic, MM 47755 is a biologically active molecule. Improper disposal can contribute to environmental reservoirs of antibiotics, potentially driving the development of antimicrobial resistance[5]. Furthermore, mixing unknown or unevaluated chemicals can lead to dangerous reactions[1][6]. Segregation isolates the specific potential hazards and ensures the waste is sent to the correct final disposal facility. Discharge of antibiotic waste to drains is not permitted as autoclaving does not guarantee complete degradation[7].
3. Container Selection and Management
Action: Use only chemically compatible and sealable containers provided by or approved by your institution's Environmental Health & Safety (EHS) department[1][2]. The container must have a secure, screw-top cap and be kept closed except when adding waste[6][8]. For the solid, yellow powder form of MM 47755, a wide-mouth plastic (e.g., HDPE) container is appropriate. For solutions (e.g., in DMSO), use a glass or poly-coated glass bottle.
Causality: Proper containment is the primary physical barrier preventing a chemical from entering the environment or exposing personnel. Using incompatible containers can lead to degradation of the container, causing leaks[9]. Keeping containers closed minimizes the release of vapors and prevents spills.
4. Comprehensive Waste Labeling
Action: Immediately label the waste container with a hazardous waste tag. The label must include:
The words "Hazardous Waste"
The full chemical name: "MM 47755 (8-O-Methyltetrangomycin)"
A list of all contents, including solvents (e.g., DMSO, water) and their approximate percentages.
The relevant hazard information (e.g., "Toxic," "Biologically Active," "Handle with Gloves").
The accumulation start date (the date the first drop of waste was added).
Causality: Accurate and detailed labeling is a critical OSHA requirement[10] that ensures safe handling, storage, and disposal. It communicates the container's contents and potential dangers to everyone who may interact with it, from lab colleagues to EHS personnel and final disposal technicians[6][11].
5. Safe Storage in a Satellite Accumulation Area (SAA)
Action: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel[9][11]. The SAA should be a secondary containment bin (like a plastic tub) located in a fume hood or a ventilated cabinet, away from incompatible materials[8][11].
Causality: The SAA provides a controlled, secure location for the short-term storage of hazardous waste, minimizing the risk of spills and unauthorized access[8]. Storing waste in secondary containment can contain leaks from the primary container, preventing a wider contamination event.
6. Arranging for Final Disposal
Action: Once the container is full (not exceeding 80-90% capacity to allow for expansion) or has been in storage for the maximum allowed time (typically 90 days for large quantity generators), contact your institution's EHS department to schedule a waste pickup[9][12].
Causality: The final treatment and disposal of hazardous waste is a highly regulated process that must be performed by licensed professionals to ensure compliance with federal and local laws, such as the Resource Conservation and Recovery Act (RCRA)[9]. EHS is responsible for managing this final, critical step.
Disposal Decision Framework
The procedural choices for disposing of a research chemical are governed by a logical hierarchy of information. The primary source of guidance is always the SDS, but in its absence, a conservative protocol based on regulatory standards must be implemented.
Figure 2. Decision flowchart for determining the correct disposal path for MM 47755.
Summary of Handling and Disposal Parameters
Parameter
Guideline & Rationale
Authoritative Source
Personal Protective Equipment (PPE)
Nitrile gloves, safety glasses, and a lab coat must be worn when handling MM 47755 in solid or solution form.
By adhering to this comprehensive, causality-driven guide, you ensure that your innovative research is conducted not only effectively but with the highest commitment to safety and environmental stewardship.
References
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. [Link]
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]
Lab Manager. (2020, April 1). The OSHA Laboratory Standard. [Link]
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. 29 CFR 1910.1450. [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
Parimi, R. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio. [Link]
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]
JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. [Link]
National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory?. YouTube. [Link]
Journal of the Medical Association of Thailand. (2020, April). Methods of Antibiotic Disposal by Laypeople and Various Types of Drug Distributors in Thailand. [Link]
Karolinska Institutet. (2025, May 28). Laboratory waste. KI Staff Portal. [Link]
Occupational Safety and Health Administration. (n.d.). Hazard Communication. 29 CFR 1910.1200. [Link]
Executive Safety Summary: The "Unknown Hazard" Protocol
MM 47755 (CAS: 117620-87-8), also known as (-)-8-O-Methyltetrangomycin , is a bioactive angucyclinone antibiotic and antiparasitic agent.[1][2][3] Unlike commodity chemicals with established LD50 values, MM 47755 is a sp...
Author: BenchChem Technical Support Team. Date: February 2026
MM 47755 (CAS: 117620-87-8), also known as (-)-8-O-Methyltetrangomycin , is a bioactive angucyclinone antibiotic and antiparasitic agent.[1][2][3] Unlike commodity chemicals with established LD50 values, MM 47755 is a specialized research compound where specific toxicological data is limited.[1][2]
The Scientist’s Directive:
In the absence of comprehensive toxicology, you must apply the Precautionary Principle . We treat MM 47755 as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1][2] The primary risks are not just acute toxicity, but respiratory sensitization (common with antibiotics) and bioaccumulation due to its quinone structure, which can induce oxidative stress via redox cycling.[1][2]
This guide moves beyond generic advice to provide a containment strategy that protects your biological assay integrity and your respiratory health.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling MM 47755 in its solid (lyophilized) state or in solution (Acetonitrile/Methanol).
Component
Specification
Scientific Rationale (The "Why")
Respiratory
N95 (Minimum) or P100/HEPA
As a solid powder, MM 47755 poses an inhalation risk.[1][2] Antibiotic dusts are potent sensitizers; inhalation can trigger anaphylaxis or long-term hypersensitivity.[1][2]
MM 47755 is soluble in Methanol and Acetonitrile.[1][2] These solvents permeate single thin nitrile layers rapidly, carrying the bioactive compound through the skin barrier.[1][2]
Ocular
Chemical Splash Goggles
Safety glasses are insufficient for solubilized handling.[1][2] Goggles prevent aerosolized solvent/compound entry via the lacrimal ducts.[1][2]
Body
Tyvek® Lab Coat (Closed Front)
Cotton coats absorb spills, keeping the toxin against your skin.[1][2] Tyvek repels the organic solvents used to dissolve MM 47755.[1][2]
Operational Workflow: From Storage to Solution
Handling MM 47755 requires a "Chain of Custody" approach to containment.[1][2]
Phase A: Retrieval & Weighing (The Critical Zone)[1][2]
Storage: MM 47755 must be stored at -20°C .
Equilibration: Allow the vial to warm to Room Temperature (RT) inside a desiccator before opening.
Mechanism:[1][2][4] Opening a cold vial introduces condensation.[1][2] Water promotes hydrolysis of the quinone ring and causes powder clumping, increasing the risk of aerosolization during weighing.[1][2]
Containment: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2]
Static Control: Use an anti-static gun on the vial and spatula.[1][2] Angucyclinones are often electrostatic; static discharge can "pop" the powder out of the weigh boat, creating invisible contamination.[1][2]
Phase B: Solubilization
MM 47755 is slightly soluble (0.1–1 mg/mL) in Acetonitrile and Methanol .[1][2][3]
Solvent Choice: Acetonitrile is preferred over Methanol for stability, as Methanol is protic and may interact with the ketone groups over long durations.[1][2]
Vortexing: Do not sonicate open vessels. Vortex in a sealed, parafilm-wrapped tube.[1][2]
Aliquot Strategy: Immediately aliquot stock solutions into amber glass vials (light sensitive) and return to -20°C. Avoid repeated freeze-thaw cycles which degrade the compound.
Exposure Control & Emergency Logic
This diagram illustrates the decision logic for handling MM 47755, integrating engineering controls with PPE layers.
Figure 1: Operational safety logic flow for MM 47755, distinguishing between solid-state inhalation risks and liquid-state permeation risks.[1][2]
Decontamination & Disposal
Because MM 47755 is an antibiotic derivative, it poses an environmental risk (antimicrobial resistance).[1][2] It must never be disposed of down the drain.[1][2]
Surface Decontamination:
Solubilize: Wipe surface with a paper towel soaked in Methanol (to dissolve the compound).[1][2]
Destruct: Follow with a 10% Bleach (Sodium Hypochlorite) wipe.[1][2] The strong oxidizer breaks down the anthraquinone ring structure, rendering it biologically inactive.[1][2]
Clean: Finish with water to remove bleach residue.[1][2]
Waste Stream:
Solid Waste (Vials/Gloves): Segregate into "Hazardous Chemical Waste" for incineration.[1][2]
Liquid Waste: Collect in "Organic Solvent Waste" (Non-Halogenated if in MeOH/ACN).[1][2]
References
Kesenheimer, C., & Groth, U. (2006).[1][2][5] Total synthesis of (-)-8-O-methyltetrangomycin (MM 47755). Organic Letters, 8(12), 2507-2510.[1][2] Retrieved from [Link][1][2]